molecular formula C15H30O3 B016835 (R)-Methyl 3-hydroxytetradecanoate CAS No. 76062-97-0

(R)-Methyl 3-hydroxytetradecanoate

Cat. No.: B016835
CAS No.: 76062-97-0
M. Wt: 258.40 g/mol
InChI Key: UOZZAMWODZQSOA-CQSZACIVSA-N
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Description

(R)-Methyl 3-hydroxytetradecanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H30O3 and its molecular weight is 258.40 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3R)-3-hydroxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZZAMWODZQSOA-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-Methyl 3-hydroxytetradecanoate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (R)-Methyl 3-hydroxytetradecanoate (B1260086)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-Methyl 3-hydroxytetradecanoate, a key intermediate in various biochemical and synthetic processes. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental context, and logical workflows.

Chemical Identity and Structure

This compound, also known as Methyl (3R)-3-hydroxytetradecanoate or R-(3)-Hydroxymyristic acid methyl ester, is the methyl ester of (R)-3-hydroxytetradecanoic acid. It is a chiral molecule that plays a role as an intermediate in fatty acid biosynthesis.[1]

  • CAS Number: 76062-97-0[2][3]

  • Molecular Formula: C₁₅H₃₀O₃[2][3][4][5]

  • Molecular Weight: 258.40 g/mol [2][3][6]

Physical and Chemical Properties

The physical state of this compound can be a white to pale yellow solid or a colorless to light yellow liquid, depending on the ambient temperature.[6][7][8] It possesses a long hydrocarbon chain, rendering it hydrophobic, while the hydroxyl group provides some polarity, making the molecule amphiphilic.[7]

Data Presentation: Quantitative Physical Properties
PropertyValueSource
Melting Point 39-40 °C[2][9]
Boiling Point 359.1 ± 15.0 °C (Predicted)[2][6][9]
Density 0.931 ± 0.06 g/cm³ (Predicted)[2][9]
Vapor Pressure 3.16E-07 mmHg at 25°C[9]
pKa 13.91 ± 0.20 (Predicted)[6][9]
LogP 3.83130[9]
Solubility Profile

This compound exhibits limited solubility in water but is soluble in several organic solvents.[2][7]

Experimental Protocols

The determination of physical properties is intrinsically linked to the purity and synthesis of the compound. A common method for producing this compound with high enantiomeric excess is the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxotetradecanoate.

Protocol: Asymmetric Hydrogenation for this compound Synthesis

This protocol is based on the catalytic reduction of a β-keto ester, a well-established method for producing chiral β-hydroxy esters.

Objective: To synthesize this compound from methyl 3-oxotetradecanoate via asymmetric hydrogenation.

Materials:

  • Methyl 3-oxotetradecanoate

  • (S)-RuBINAP (Ruthenium-BINAP catalyst)

  • Hydrogen gas (H₂)

  • Methanol (Anhydrous)

  • Hydrogen chloride (HCl) in methanol

Methodology:

  • Catalyst Preparation: The (S)-RuBINAP catalyst is prepared or obtained commercially. This catalyst is crucial for the stereoselective reduction.

  • Reaction Setup: A high-pressure reaction vessel is charged with methyl 3-oxotetradecanoate and the (S)-RuBINAP catalyst dissolved in anhydrous methanol.

  • Acidification: A solution of hydrogen chloride in methanol is added to the mixture.

  • Hydrogenation: The vessel is sealed and pressurized with hydrogen gas. The reaction is typically stirred at a controlled temperature and pressure (e.g., 1034.3 Torr to 2585.74 Torr) for a specified duration (e.g., 15 hours).[9]

  • Work-up and Purification: Upon completion, the reaction mixture is depressurized. The solvent is removed under reduced pressure. The crude product is then purified, typically using column chromatography on silica (B1680970) gel, to isolate the this compound.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The optical rotation is measured using a polarimeter to confirm the enantiomeric excess.

Logical Workflow Visualization

The synthesis of this compound can be represented as a clear, logical workflow.

Synthesis_Workflow cluster_reactants Starting Materials & Catalysts cluster_process Reaction Process cluster_purification Purification & Analysis Reactant Methyl 3-oxotetradecanoate Reaction Asymmetric Hydrogenation Reactant->Reaction Catalyst (S)-RuBINAP Catalyst Catalyst->Reaction Solvent Methanol (Solvent) HCl (Acidifier) Solvent->Reaction Hydrogen Hydrogen Gas (H₂) Hydrogen->Reaction Purification Column Chromatography Reaction->Purification Crude Product Product (R)-Methyl 3-hydroxytetradecanoate Purification->Product Purified Product Analysis NMR, MS, Polarimetry Product->Analysis Final Characterization

Caption: Workflow for the asymmetric synthesis of this compound.

Applications and Relevance

This compound and its corresponding acid are significant in several research areas:

  • Lipid A Synthesis: It is used in the synthesis of unnatural analogs of lipid A, which can possess LPS (lipopolysaccharide)-antagonistic activities.[7][9]

  • Bacterial Metabolism: As an intermediate in fatty acid biosynthesis, it is a crucial component in studying bacterial metabolic pathways.[1]

  • Biomarker Research: 3-hydroxy fatty acids serve as important biomarkers for investigating fatty acid oxidation disorders.[10]

  • Materials Science: Due to its amphiphilic nature, it holds potential for the synthesis of novel surfactants and emulsifiers.[7]

References

An In-depth Technical Guide to (R)-Methyl 3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 76062-97-0

Abstract

This technical guide provides a comprehensive overview of (R)-Methyl 3-hydroxytetradecanoate (B1260086), a chiral specialty chemical with significant applications in the fields of immunology and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries. It covers the physicochemical properties, synthesis, purification, and analytical characterization of (R)-Methyl 3-hydroxytetradecanoate. Furthermore, it delves into its biological significance, particularly its role as a key component of lipid A and its interaction with the Toll-like receptor 4 (TLR4) signaling pathway, a critical aspect of the innate immune system. Detailed experimental protocols, data summaries, and pathway diagrams are provided to facilitate a deeper understanding and practical application of this compound in research and development.

Introduction

This compound is a fatty acid methyl ester that plays a crucial role in the structure of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. The precise stereochemistry of this molecule is vital for the biological activity of lipid A, which is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4). Understanding the properties and synthesis of this compound is therefore essential for the development of synthetic lipid A analogs as vaccine adjuvants, immunomodulators, and potential therapeutics for inflammatory diseases.

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 76062-97-0[2]
Molecular Formula C15H30O3[2]
Molecular Weight 258.40 g/mol [3]
IUPAC Name methyl (3R)-3-hydroxytetradecanoate[2]
Melting Point 39-40 °C[1]
Boiling Point 359.1±15.0 °C at 760 mmHg[1]
Appearance White solid[1]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform.[3][3]
Storage Temperature -20°C[4]

Synthesis and Purification

The synthesis of this compound can be achieved through several enantioselective methods. A common approach involves the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxotetradecanoate, using a chiral catalyst.

Experimental Protocol: Enantioselective Synthesis

This protocol is a generalized method based on the asymmetric hydrogenation of β-keto esters.

Materials:

  • Methyl 3-oxotetradecanoate

  • (R)-BINAP-Ru(II) catalyst

  • Methanol (degassed)

  • Hydrogen gas (high pressure)

  • High-pressure autoclave

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon), dissolve methyl 3-oxotetradecanoate in degassed methanol.

  • Add the (R)-BINAP-Ru(II) catalyst to the solution.

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to a pressure of 50-100 atm.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully release the pressure from the autoclave.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • The crude product can then be purified by column chromatography.

Experimental Protocol: Purification

Materials:

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate and gradually increasing it.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

G Synthesis and Purification Workflow cluster_synthesis Enantioselective Synthesis cluster_purification Purification start Methyl 3-oxotetradecanoate catalyst (R)-BINAP-Ru(II) catalyst Methanol, H2 start->catalyst reaction Asymmetric Hydrogenation catalyst->reaction crude Crude (R)-Methyl 3-hydroxytetradecanoate reaction->crude column Silica Gel Column Chromatography crude->column elution Hexane/Ethyl Acetate Gradient pure Pure (R)-Methyl 3-hydroxytetradecanoate column->pure Elution TLR4_Signaling_Pathway TLR4 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS Lipid A (this compound component) TLR4_MD2 TLR4-MD-2 Complex LPS->TLR4_MD2 Binding MyD88 MyD88 TLR4_MD2->MyD88 Recruitment TRIF TRIF TLR4_MD2->TRIF Recruitment NFkB NF-κB MyD88->NFkB Activation Cascade IRF3 IRF3 TRIF->IRF3 Activation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription Interferons Type I Interferons (IFN-α, IFN-β) IRF3->Interferons Gene Transcription

References

(R)-Methyl 3-hydroxytetradecanoate: A Key Regulator of Virulence in Ralstonia solanacearum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 3-hydroxytetradecanoate (B1260086), a fatty acid methyl ester, has emerged as a molecule of significant biological importance, primarily for its role as a quorum-sensing signal in the plant pathogenic bacterium Ralstonia solanacearum. This technical guide provides a comprehensive overview of the biological significance of (R)-Methyl 3-hydroxytetradecanoate, with a focus on its function in regulating virulence factors through the Phc quorum-sensing system. This document details the signaling pathway, presents quantitative data on its activity, and outlines key experimental protocols for its study, offering valuable insights for researchers in microbiology, plant pathology, and drug development.

Introduction

This compound, also known as methyl (R)-3-hydroxymyristate, is a chiral organic compound with the molecular formula C₁₅H₃₀O₃.[1][2] While it has applications in the fragrance industry, its primary biological significance lies in its function as a signaling molecule in intercellular communication, a process known as quorum sensing (QS).[1] In the devastating plant pathogen Ralstonia solanacearum, this molecule, referred to as 3-OH MAME in some literature, plays a pivotal role in a complex regulatory network that controls the expression of virulence factors.[3] Understanding the mechanisms of action of this compound is crucial for the development of novel strategies to combat the diseases caused by this bacterium.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₅H₃₀O₃[1][2]
Molecular Weight 258.40 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in organic solvents (e.g., ethanol (B145695), ether, chloroform), low solubility in water.[1]
CAS Number 76062-97-0[2]

Biological Role in Ralstonia solanacearum

This compound is a key signaling molecule in the phc (phenotype conversion) quorum-sensing system of Ralstonia solanacearum. This system allows the bacteria to coordinate their gene expression in a cell-density-dependent manner, leading to the production of virulence factors once a critical population density is reached.

The Phc Quorum-Sensing Signaling Pathway

The Phc quorum-sensing system is a complex signaling cascade that regulates the expression of numerous genes associated with virulence. The key components of this pathway are:

  • PhcB: A methyltransferase responsible for the synthesis of this compound from (R)-3-hydroxytetradecanoic acid and a methyl donor.[3][4]

  • PhcS: A sensor histidine kinase that detects the extracellular concentration of this compound.[3][4]

  • PhcR and PhcQ: Response regulators that are phosphorylated by PhcS upon signal detection.[3]

  • PhcA: A global transcriptional regulator that is activated by the phosphorylated PhcR/PhcQ. Activated PhcA then modulates the expression of a wide range of target genes, including those responsible for the production of virulence factors.[3]

Phc_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_MHT (R)-Methyl 3-hydroxytetradecanoate PhcS PhcS (Sensor Kinase) R_MHT->PhcS Binds to PhcR_PhcQ PhcR/PhcQ (Response Regulators) PhcS->PhcR_PhcQ Phosphorylates PhcB PhcB (Methyltransferase) PhcB->R_MHT Synthesis R_HTA (R)-3-hydroxytetradecanoic acid R_HTA->PhcB Substrate PhcA PhcA (Transcriptional Regulator) PhcR_PhcQ->PhcA Activates Virulence_Genes Virulence Factor Genes PhcA->Virulence_Genes Regulates Expression Virulence_Factors Virulence Factors (EPS, Biofilm, etc.) Virulence_Genes->Virulence_Factors Leads to Production

Caption: The Phc quorum-sensing pathway in Ralstonia solanacearum.

Regulation of Virulence Factors

The activation of the Phc quorum-sensing system by this compound leads to the upregulation of several key virulence factors in R. solanacearum, including:

  • Exopolysaccharides (EPS): The production of copious amounts of EPS is a major virulence determinant, leading to the wilting of host plants by blocking the xylem vessels.

  • Biofilm Formation: Biofilm formation is crucial for the colonization and persistence of the bacteria within the host plant.

  • Extracellular Enzymes: The secretion of various cell wall-degrading enzymes facilitates the invasion and spread of the pathogen within the plant tissues.

Quantitative Data

ParameterConcentrationEffectReference
Induction of EPS Production Not specifiedA diffusible signal from wild-type R. solanacearum (producing the molecule) induces EPS production in a mutant unable to synthesize it.[4]
Inhibition of Virulence (by an analog) 10 µMA synthetic analog of 3-OH MAME, PQI-5, effectively inhibited QS-dependent gene expression.

It is important to note that the effective concentration of this compound can vary depending on the specific strain of R. solanacearum and the experimental conditions.

Experimental Protocols

The study of this compound and its role in quorum sensing involves a variety of experimental techniques. Detailed protocols for key assays are provided below.

Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of (R)-3-hydroxytetradecanoic acid.

Materials:

  • (R)-3-hydroxytetradecanoic acid

  • Methanol (B129727) (anhydrous)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolve (R)-3-hydroxytetradecanoic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Measurement of Exopolysaccharide (EPS) Production

Principle: This protocol quantifies the amount of EPS produced by R. solanacearum in response to quorum-sensing signals. The EPS is precipitated from the culture supernatant and quantified spectrophotometrically.

EPS_Quantification_Workflow start Start: Bacterial Culture culture 1. Culture R. solanacearum (with/without test compound) start->culture centrifuge1 2. Centrifuge to pellet cells culture->centrifuge1 supernatant 3. Collect supernatant centrifuge1->supernatant precipitate 4. Precipitate EPS (e.g., with cold ethanol) supernatant->precipitate centrifuge2 5. Centrifuge to pellet EPS precipitate->centrifuge2 wash 6. Wash EPS pellet centrifuge2->wash dissolve 7. Dissolve EPS in water wash->dissolve quantify 8. Quantify EPS (e.g., phenol-sulfuric acid method) dissolve->quantify end End: EPS Concentration quantify->end

Caption: Workflow for the quantification of exopolysaccharide production.

Detailed Protocol:

  • Grow R. solanacearum in a suitable liquid medium (e.g., CPG broth) to the desired cell density, with and without the addition of this compound at various concentrations.

  • Centrifuge the bacterial cultures to pellet the cells.

  • Carefully collect the supernatant, which contains the secreted EPS.

  • Precipitate the EPS from the supernatant by adding three to four volumes of cold absolute ethanol and incubating at -20°C overnight.

  • Centrifuge the mixture to pellet the precipitated EPS.

  • Wash the EPS pellet with 70% ethanol to remove any residual media components.

  • Air-dry the pellet and then dissolve it in a known volume of distilled water.

  • Quantify the amount of carbohydrate in the dissolved EPS solution using a standard method such as the phenol-sulfuric acid assay, with glucose as a standard.

Biofilm Formation Assay

Principle: This assay measures the ability of R. solanacearum to form biofilms on a solid surface, a process regulated by quorum sensing. Biofilm biomass is stained with crystal violet and quantified by measuring the absorbance of the solubilized stain.

Biofilm_Assay_Workflow start Start: Bacterial Inoculum inoculate 1. Inoculate microtiter plate wells (with/without test compound) start->inoculate incubate 2. Incubate statically inoculate->incubate wash 3. Wash to remove planktonic cells incubate->wash stain 4. Stain with Crystal Violet wash->stain wash2 5. Wash to remove excess stain stain->wash2 solubilize 6. Solubilize bound stain (e.g., with ethanol) wash2->solubilize measure 7. Measure absorbance solubilize->measure end End: Biofilm Quantification measure->end

Caption: Workflow for the quantification of biofilm formation.

Detailed Protocol:

  • Grow R. solanacearum overnight in a suitable liquid medium.

  • Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh medium.

  • Add the diluted culture to the wells of a microtiter plate. Include wells with varying concentrations of this compound and appropriate controls.

  • Incubate the plate statically at the optimal growth temperature for R. solanacearum for 24-48 hours.

  • After incubation, carefully remove the culture medium and gently wash the wells with sterile water or phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

  • Stain the adherent biofilms by adding a solution of 0.1% (w/v) crystal violet to each well and incubating for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilize the crystal violet that has stained the biofilm by adding an appropriate solvent (e.g., 95% ethanol or a mixture of ethanol and acetone) to each well.

  • Quantify the amount of biofilm by measuring the absorbance of the solubilized crystal violet solution at a wavelength of approximately 570 nm using a microplate reader.

Conclusion and Future Directions

This compound is a critical signaling molecule that governs the virulence of the important plant pathogen Ralstonia solanacearum. Its central role in the Phc quorum-sensing system makes it and the associated pathway components attractive targets for the development of novel anti-virulence strategies. Future research should focus on elucidating the precise molecular interactions between this compound and its receptor, PhcS, and on the discovery and development of potent and specific inhibitors of this signaling pathway. Such endeavors hold the promise of providing new tools to control the devastating diseases caused by R. solanacearum and other related plant pathogens.

References

The Natural Realm of 3-Hydroxy Fatty Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, physiological significance, and analytical methodologies pertaining to 3-hydroxy fatty acid esters, with a particular focus on the recently discovered class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). FAHFAs have emerged as critical signaling molecules with potent anti-diabetic and anti-inflammatory properties, making them a subject of intense research in the fields of medicine and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive overview of the current state of knowledge, detailed experimental protocols, and quantitative data to facilitate further investigation into this promising class of lipids.

Introduction

3-Hydroxy fatty acids are a class of fatty acids characterized by a hydroxyl group at the third carbon position. Their esters, particularly the family of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), are endogenous lipids that have been identified across various biological kingdoms, from bacteria to plants and mammals.[1][2][3] Initially discovered through lipidomic analysis of adipose tissue in insulin-sensitive mice, FAHFAs have since been recognized for their significant biological activities.[4] This guide will delve into the natural distribution of these compounds, their formation, their roles in physiological and pathophysiological processes, and the methods for their study.

Natural Occurrence of 3-Hydroxy Fatty Acid Esters (FAHFAs)

FAHFAs are widely distributed in nature, with their presence documented in various organisms and tissues. The composition and concentration of these lipids can vary significantly depending on the species, tissue, and physiological state.

In Bacteria

Bacteria are known to produce a variety of 3-hydroxy fatty acids, which are often components of their cell membranes, specifically in the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria.[2] Ornithine-3-FAHFAs are a specific class of FAHFAs found in bacteria, where ornithine is acylated with a 3-hydroxy fatty acid.[5]

In Plants and Foods

FAHFAs are present in a wide array of plant-based foods. Analysis of various common dietary components has revealed the presence of these bioactive lipids, suggesting that dietary intake may contribute to their levels in mammals.[6][7][8][9][10] The concentrations of different FAHFA families and their regioisomers vary considerably among different food sources.

Table 1: Quantitative Data of FAHFAs in Selected Foods

Food SourceFAHFA FamilyConcentration (approximate mean values)Reference
Apple5-PAHSAPresent[6]
Broccoli5-PAHSAPresent[6]
Beef5-PAHSA, 9-PAHSA, 13/12-PAHSAPresent[6]
Chicken5-PAHSA, 9-PAHSA, 13/12-PAHSAPresent[6]
Egg Yolk5-PAHSA, 9-PAHSA, 13/12-PAHSAPresent[6]
Whole Grain OatTotal FAHFAsHigh abundance[6]
ClementineTotal FAHFAsHigh abundance[6]
GarlicTotal FAHFAsHigh abundance[6]
PineappleTotal FAHFAsHigh abundance[6]

Note: "Present" indicates that the compound was detected, but a specific mean concentration was not provided in the cited source. The concentrations in plant tissues are often reported as mass fractions (e.g., 10⁻⁷ g/g of fresh weight).[6][7]

In Animals and Humans

In mammals, FAHFAs are found in various tissues and fluids, with adipose tissue being a primary site of their discovery and synthesis.[4] Their levels have been shown to correlate with insulin (B600854) sensitivity, with lower concentrations observed in insulin-resistant individuals.[4]

Table 2: Quantitative Data of FAHFAs in Mammalian Tissues and Fluids

Sample TypeFAHFA SpeciesConcentration RangeReference
Human SerumPAHSAs, PAHOAspmol/mL[6]
Human Plasma5-, 6-, 7-, 8-, 9-, 10-, 11-, 13/12-PAHSAPresent[6]
Human Plasma8-, 9-, 10-, 11-, 13/12-OAHSAPresent[6]
Rat White Adipose Tissue (WAT)13-PAHSA, 12-PAHSA, 9-PAHSA, 9-OAHSA, 13-SAHSA, 12-SAHSA, 9-SAHSAQuantified[6]
Mouse Adipose TissuePAHSAs, OAHSAsHighly upregulated in AG4OX mice[1]
Human Plasma (lean vs. overweight/obese)16:0H18:0, 18:0H18:00.5 - 25 pmol/mL[11]
Mouse PlasmaPAHSAs, OAHSAsQuantified[12]
Mouse Perigonadal WAT (female vs. male)Total FAHFAsHigher in females[13]
Mouse Subcutaneous WAT (female vs. male)Total FAHFAsHigher in females[13]
Mouse Brown Adipose Tissue (female vs. male)Total FAHFAsHigher in females[13]

Note: The concentrations of FAHFAs in biological samples are typically in the low nanomolar to picomolar range.[14]

Biosynthesis of 3-Hydroxy Fatty Acid Esters (FAHFAs)

The biosynthesis of FAHFAs involves the esterification of a fatty acid to a hydroxy fatty acid. While the complete enzymatic pathways are still under investigation, particularly in mammals, a general framework has been established.

In this process, a fatty acid is activated, typically to its acyl-CoA derivative. A separate hydroxylation reaction, catalyzed by a hydroxylase, introduces a hydroxyl group onto another fatty acid, forming a hydroxy fatty acid. An acyltransferase then catalyzes the ester bond formation between the acyl-CoA and the hydroxy fatty acid, releasing Coenzyme A and forming the FAHFA.

FAHFA_Biosynthesis Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Acyltransferase Acyltransferase Fatty Acyl-CoA->Acyltransferase Hydroxy Fatty Acid Hydroxy Fatty Acid Hydroxy Fatty Acid->Acyltransferase FAHFA FAHFA Acyltransferase->FAHFA CoA CoA Acyltransferase->CoA Hydroxylase Hydroxylase Hydroxylase->Hydroxy Fatty Acid Another Fatty Acid Another Fatty Acid Another Fatty Acid->Hydroxylase

Caption: General overview of the FAHFA biosynthesis pathway.

Physiological Roles and Signaling Pathways

FAHFAs have been demonstrated to play crucial roles in metabolic regulation and inflammation. Their effects are primarily mediated through the activation of G protein-coupled receptors (GPCRs), with GPR120 (also known as Free Fatty Acid Receptor 4, FFA4) being a key receptor for these lipids.[4]

Activation of GPR120 by FAHFAs triggers a cascade of intracellular signaling events. This includes the activation of Gαq/11, leading to downstream effects that ultimately contribute to enhanced insulin secretion and improved glucose uptake. Additionally, GPR120 signaling can involve β-arrestin pathways, which are implicated in the anti-inflammatory effects of FAHFAs.

FAHFA_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FAHFA FAHFA GPR120 GPR120 (FFA4) FAHFA->GPR120 Binds to Gaq/11 Gaq/11 GPR120->Gaq/11 Activates beta-Arrestin β-Arrestin GPR120->beta-Arrestin Recruits PLC PLC Gaq/11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2+ Ca²⁺ IP3->Ca2+ ↑ Intracellular PKC PKC DAG->PKC Activates Insulin Secretion Insulin Secretion Ca2+->Insulin Secretion Stimulates Glucose Uptake Glucose Uptake PKC->Glucose Uptake Enhances Anti-inflammatory Effects Anti-inflammatory Effects beta-Arrestin->Anti-inflammatory Effects Mediates

Caption: FAHFA signaling through the GPR120 receptor.

Experimental Protocols

The accurate quantification and characterization of FAHFAs in biological matrices require robust and sensitive analytical methods. The following protocols are based on established methodologies for the extraction and analysis of these lipids.

Extraction of FAHFAs from Adipose Tissue

This protocol is adapted from established methods for lipid extraction from adipose tissue.[1][15]

Materials:

  • Perigonadal white adipose tissue (PGWAT)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform (B151607)

  • Internal standards (e.g., ¹³C-labeled FAHFAs)

  • Dounce homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 150 mg of frozen PGWAT.

  • On ice, add the tissue to a Dounce homogenizer containing a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.

  • Spike the chloroform with an appropriate amount of internal standard (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA).[1]

  • Homogenize the tissue thoroughly on ice.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a new vial.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80°C until further analysis.

Solid-Phase Extraction (SPE) for FAHFA Enrichment

This protocol is designed to enrich FAHFAs from the total lipid extract.[1][15]

Materials:

Procedure:

  • Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.

  • Condition the cartridge with 6 mL of hexane.

  • Reconstitute the dried lipid extract in 200 µL of chloroform.

  • Apply the reconstituted sample to the conditioned SPE cartridge.

  • Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane and discard the eluate.

  • Elute the FAHFAs with 4 mL of ethyl acetate and collect the eluate.

  • Dry the collected FAHFA fraction under nitrogen.

  • Reconstitute the sample in an appropriate solvent (e.g., methanol) for LC-MS analysis.

LC-MS/MS Analysis of FAHFAs

This is a representative protocol for the targeted analysis of FAHFAs using liquid chromatography-tandem mass spectrometry.[1][15]

Instrumentation:

  • UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm)

  • Tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM)

Chromatographic Conditions:

  • Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide (B78521) (v/v).[1][15]

  • Flow Rate: 0.2 mL/min.[1][15]

  • Column Temperature: 25°C.[1][15]

  • Injection Volume: 10 µL.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each FAHFA isomer and the internal standard. For PAHSAs, typical transitions include the precursor ion [M-H]⁻ to product ions corresponding to the fatty acid and the hydroxy fatty acid fragments.[1][16]

Experimental_Workflow Tissue_Sample Adipose Tissue Sample Homogenization Homogenization (PBS, Methanol, Chloroform) Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction (Centrifugation) Homogenization->Lipid_Extraction SPE Solid-Phase Extraction (Silica Cartridge) Lipid_Extraction->SPE FAHFA_Fraction Enriched FAHFA Fraction SPE->FAHFA_Fraction LC_MS LC-MS/MS Analysis (UPLC-C18, MRM) FAHFA_Fraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for FAHFA analysis from tissue samples.

Conclusion

The discovery of 3-hydroxy fatty acid esters, particularly FAHFAs, has opened a new avenue of research into lipid signaling and its role in metabolic health. Their widespread natural occurrence, coupled with their potent biological activities, underscores their importance as endogenous regulators and potential therapeutic agents. This guide has provided a comprehensive overview of the current knowledge, including quantitative data on their distribution and detailed experimental protocols for their study. Further research is warranted to fully elucidate the biosynthetic and signaling pathways of these fascinating molecules and to explore their full therapeutic potential in the context of metabolic and inflammatory diseases.

References

Solubility Profile of (R)-Methyl 3-hydroxytetradecanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 3-hydroxytetradecanoate (B1260086) is a chiral long-chain fatty acid methyl ester with potential applications in various scientific domains, including the synthesis of bioactive molecules and materials science. A thorough understanding of its solubility in organic solvents is paramount for its effective handling, purification, formulation, and application in both research and industrial settings. This technical guide provides a comprehensive overview of the available solubility data for (R)-Methyl 3-hydroxytetradecanoate, detailed experimental protocols for its solubility determination, and a logical workflow for these experimental processes. Due to a lack of quantitative data in publicly available literature, this guide also provides qualitative solubility information and contextual data on similar compounds to aid researchers.

Introduction

This compound, also known as methyl (R)-3-hydroxymyristate, is a fatty acid methyl ester (FAME) characterized by a 14-carbon backbone with a hydroxyl group at the C-3 position and a methyl ester at the C-1 position. This amphiphilic structure, with a polar head group (hydroxyl and ester moieties) and a long nonpolar hydrocarbon tail, dictates its solubility behavior. The chirality at the C-3 position can also influence its biological activity and interactions in chiral environments. Accurate solubility data is a critical parameter for a wide range of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and modification.

  • Purification: Designing effective crystallization and chromatographic separation processes.

  • Formulation: Developing stable solutions for drug delivery and other applications.

  • Analytical Chemistry: Preparing standards and samples for analysis.

This guide aims to be a central resource for professionals working with this compound, providing both theoretical understanding and practical methodologies.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a lack of precise quantitative solubility data for this compound in various organic solvents. However, qualitative descriptions of its solubility are available and are summarized in the table below.

Table 1: Qualitative Solubility of this compound and Structurally Similar Compounds

Compound NameSolventSolubilitySource
This compound EthanolSoluble[1]
EtherSoluble[1]
ChloroformSoluble[1]
Methanol (B129727)Soluble[1]
Methyl 3-hydroxytetradecanoate (racemic) Organic SolventsSoluble[2]
WaterLimited solubility[2]
General Fatty Acid Methyl Esters (FAMEs) MethanolCompletely soluble[3]
ChloroformGood dissolution[4]
HexaneLower solubility for more polar FAMEs[4]

Note: "Soluble" is a qualitative term and does not specify the concentration.

The general principle of "like dissolves like" applies to this compound. Its long hydrocarbon chain imparts significant nonpolar character, leading to good solubility in nonpolar and moderately polar organic solvents. The presence of the hydroxyl and ester groups allows for hydrogen bonding and dipole-dipole interactions, contributing to its solubility in more polar organic solvents like methanol and ethanol.

Experimental Protocols for Solubility Determination

The absence of quantitative data necessitates the use of standardized experimental protocols to determine the solubility of this compound in specific solvents of interest. Below are detailed methodologies for determining solubility.

Gravimetric Method for Solubility Determination

This is a classic and straightforward method for determining the solubility of a solid solute in a solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial in a shaking water bath).

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Separation of Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. A syringe filter (e.g., 0.45 µm PTFE) can be used to ensure no solid particles are transferred.

  • Solvent Evaporation:

    • Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., a glass beaker or evaporating dish).

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.

  • Quantification:

    • Once the solvent is completely removed, weigh the container with the dried solute.

    • The mass of the dissolved this compound is the difference between the final and initial weights of the container.

    • Calculate the solubility in terms of g/100 mL, mg/mL, or molarity.

Gas Chromatography (GC) Method for Solubility Determination

This method is highly sensitive and specific, particularly suitable for complex mixtures or when only small sample volumes are available.

Methodology:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

  • Sample Preparation for GC Analysis:

    • Withdraw a precise, known volume of the clear supernatant.

    • Dilute the sample with a known volume of an appropriate solvent (the same solvent used for solubility determination or another compatible solvent).

    • Add a known concentration of an internal standard (e.g., a different fatty acid methyl ester with a distinct retention time, like methyl heptadecanoate) to both the calibration standards and the diluted sample.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Add the same concentration of the internal standard to each calibration standard.

  • GC Analysis:

    • Analyze the calibration standards and the prepared sample by Gas Chromatography with a Flame Ionization Detector (GC-FID).

    • Typical GC conditions for FAME analysis involve a polar capillary column (e.g., a wax-type column). The temperature program should be optimized to achieve good separation of the analyte and the internal standard from any impurities.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Define Solvent and Temperature prep_solute Prepare (R)-Methyl 3-hydroxytetradecanoate start->prep_solute prep_solvent Prepare Organic Solvent start->prep_solvent saturate Create Saturated Solution (Excess Solute + Agitation) prep_solute->saturate prep_solvent->saturate equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) saturate->equilibrate separate Separate Supernatant (Centrifugation/Filtration) equilibrate->separate method_choice Choose Quantification Method separate->method_choice gravimetric Gravimetric Method method_choice->gravimetric Gravimetric gc Gas Chromatography (GC) Method method_choice->gc GC weigh_beaker Weigh Empty Container gravimetric->weigh_beaker add_supernatant Add Known Volume of Supernatant weigh_beaker->add_supernatant evaporate Evaporate Solvent add_supernatant->evaporate weigh_final Weigh Container + Solute evaporate->weigh_final calc_grav Calculate Solubility weigh_final->calc_grav end_node End: Report Solubility Data (e.g., g/100mL, Molarity) calc_grav->end_node prep_standards Prepare Calibration Standards with Internal Standard gc->prep_standards prep_sample Dilute Supernatant & Add Internal Standard gc->prep_sample gc_analysis Analyze Samples and Standards by GC-FID prep_standards->gc_analysis prep_sample->gc_analysis calc_gc Calculate Solubility from Calibration Curve gc_analysis->calc_gc calc_gc->end_node

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Spectral Analysis of (R)-Methyl 3-hydroxytetradecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (R)-Methyl 3-hydroxytetradecanoate (B1260086), a chiral specialty lipid. Due to the limited availability of publicly accessible, complete experimental spectra for the pure (R)-enantiomer, this document presents a combination of experimental data for the racemic mixture and predicted data based on established spectroscopic principles for similar long-chain fatty acid methyl esters.

Mass Spectrometry (MS)

The mass spectrum of methyl 3-hydroxytetradecanoate provides key information for its identification, particularly through its characteristic fragmentation pattern. The electron ionization (EI) mass spectrum is notable for a distinctive base peak that is indicative of 3-hydroxy fatty acid methyl esters.

Data Presentation: Key Mass Fragments
Mass-to-Charge Ratio (m/z)Proposed FragmentInterpretation
258[M]+•Molecular ion
240[M-H₂O]+•Loss of a water molecule from the hydroxyl group.
103[C₄H₇O₃]+Base peak, characteristic for 3-hydroxy fatty acid methyl esters, arising from cleavage between C3 and C4.[1]
87[CH₂=C(OH)OCH₃]+•McLafferty rearrangement product.
74[CH₃OC(=O)H₂]+•Fragment corresponding to the methyl ester group.

Note: The mass spectrometry data is based on the spectrum of the racemic Methyl 3-hydroxytetradecanoate.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of (R)-Methyl 3-hydroxytetradecanoate. The following tables present the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on typical values for long-chain fatty acid methyl esters and related structures.[5][6][7]

Data Presentation: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.67Singlet3H-OCH₃
~3.98Multiplet1H-CH(OH)-
~2.40Multiplet2H-CH₂-C=O
~1.45Multiplet2H-CH(OH)-CH₂-
~1.25Multiplet18H-(CH₂)₉-
~0.88Triplet3H-CH₃
Data Presentation: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~174C=O
~68-CH(OH)-
~52-OCH₃
~41-CH₂-C=O
~37-CH(OH)-CH₂-
~32-(CH₂)₉- (multiple signals)
~29-(CH₂)₉- (multiple signals)
~25-(CH₂)₉- (multiple signals)
~23-(CH₂)₉- (multiple signals)
~14-CH₃

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: a hydroxyl group, an ester group, and a long hydrocarbon chain.

Data Presentation: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3500-3200Broad, StrongO-H stretchHydroxyl
~2920StrongC-H stretchAlkane
~2850StrongC-H stretchAlkane
~1740StrongC=O stretchEster
~1465MediumC-H bendAlkane
~1170MediumC-O stretchEster

Reference for general IR absorption ranges.[8][9][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectral analysis of long-chain fatty acid methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Place the sample in a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

    • Ensure proper tuning and shimming of the instrument to achieve optimal resolution.

    • For quantitative ¹H NMR, use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ to ensure accurate integration.[5]

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • As this compound is a liquid or low-melting solid at room temperature, it can be analyzed as a neat liquid.

    • Place a single drop of the sample onto the surface of one polished salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin capillary film of the liquid between the plates.[11]

  • Data Acquisition:

    • Mount the sandwiched plates in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the clean, empty salt plates.

    • Acquire the sample spectrum over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation and purification before entering the mass spectrometer.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[12]

  • Mass Analysis:

    • The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • The detector records the abundance of each ion.

  • Data Acquisition and Analysis:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • The fragmentation pattern is analyzed to identify characteristic peaks and deduce the molecular structure. For fatty acid methyl esters, GC-MS is a standard technique.[13][14][15]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data for a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_analysis Data Processing & Analysis cluster_interpretation Structural Elucidation Sample (R)-Methyl 3-hydroxytetradecanoate NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR GCMS GC-MS System Sample->GCMS NMR_Data FID NMR->NMR_Data IR_Data Interferogram IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data NMR_Spec ¹H & ¹³C NMR Spectra NMR_Data->NMR_Spec Processing IR_Spec IR Spectrum IR_Data->IR_Spec Processing MS_Frag Fragmentation Pattern MS_Data->MS_Frag Analysis Structure Final Structure Confirmation NMR_Spec->Structure IR_Spec->Structure MS_Frag->Structure

Caption: Workflow for Spectral Data Acquisition and Analysis.

References

A Researcher's Guide to Commercial Sourcing of Enantiomerically Pure (R)-Methyl 3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxytetradecanoate (B1260086) (CAS No. 76062-97-0) is a high-value, chiral building block essential for the synthesis of complex bioactive molecules. Its primary significance lies in its role as a key precursor to the Lipid A moiety of lipopolysaccharide (LPS), the major endotoxin (B1171834) component of the outer membrane of Gram-negative bacteria. The precise stereochemistry of this lipid component is critical for immunological activity. Consequently, access to enantiomerically pure (R)-Methyl 3-hydroxytetradecanoate is paramount for researchers in immunology, vaccine development, and the creation of novel antibacterial agents and sepsis therapeutics. This guide provides an in-depth overview of commercial suppliers, quality specifications, and essential experimental protocols for its use.

Commercial Supplier Analysis

The procurement of specialized chiral reagents requires careful evaluation of supplier specifications. While numerous suppliers list this compound, key quality parameters such as chemical purity and enantiomeric excess (e.e.) are critical for experimental success. Below is a comparative summary of major commercial sources.

Table 1: Comparison of Commercial Suppliers and Product Specifications

SupplierProduct NameCAS NumberMolecular WeightChemical PurityPhysical FormStorage Temp.
Larodan Methyl-(R)-3-Hydroxytetradecanoate76062-97-0258.40>98%SolidFreezer (-20°C)[1]
Santa Cruz Biotechnology R-(3)-Hydroxymyristic Acid, Methyl Ester76062-97-0258.40See CoANot SpecifiedNot Specified
MilliporeSigma (ChemScene) This compound76062-97-0258.40Not SpecifiedSolidNot Specified
BLD Pharm This compound76062-97-0258.40Not SpecifiedNot Specified2-8°C

Note on Enantiomeric Excess (e.e.%): While suppliers market this compound as the (R)-enantiomer, the enantiomeric excess is not always listed on the product webpage. For applications where stereochemistry is critical, such as in total synthesis or biological assays, it is imperative to request a lot-specific Certificate of Analysis (CoA) from the supplier to confirm the e.e.%. High-purity standards from specialized lipid suppliers like Larodan typically have a chemical purity of >99%, which implies a correspondingly high enantiomeric excess.[2][3]

Workflows and Methodologies

Supplier Qualification and Procurement Workflow

Selecting a suitable supplier for a critical chiral reagent involves a structured process to ensure quality and reliability. This workflow minimizes risks associated with reagent purity, which can significantly impact experimental outcomes.

G A Identify Research Need for This compound B Search Commercial Supplier Databases (e.g., Larodan, SCBT, MilliporeSigma) A->B C Compare Product Specifications (Purity, Stated Chirality, Price, Availability) B->C D Request Lot-Specific Certificate of Analysis (CoA) to verify e.e.% and purity C->D E Evaluate CoA and Lead Times D->E F Select Optimal Supplier & Procure E->F

Caption: A logical workflow for sourcing and qualifying a chiral chemical reagent.

Biochemical Context: Role in Lipid A Biosynthesis

This compound is the methyl ester of (R)-3-hydroxytetradecanoic acid. This acid is a fundamental component transferred by the enzyme LpxA during the initial steps of the Lipid A biosynthetic pathway in many Gram-negative bacteria.[4] The resulting Lipid A is the primary ligand for the Toll-like receptor 4 (TLR4) complex in mammals, initiating a powerful innate immune response. Understanding this pathway is crucial for developing modulators of the immune system.

G cluster_synthesis Bacterial Fatty Acid Synthesis cluster_product Commercial Product cluster_lps Lipid A Biosynthesis (Raetz Pathway) cluster_signaling Host Immune Response A Malonyl-CoA B (R)-3-Hydroxytetradecanoyl-ACP A->B FASII Pathway C (R)-3-Hydroxytetradecanoic Acid B->C Thioesterase D (R)-Methyl 3-hydroxytetradecanoate C->D Esterification (Chemical Synthesis) F UDP-3-O- ((R)-3-hydroxytetradecanoyl)-GlcNAc C->F E UDP-GlcNAc E->F LpxA Enzyme G Lipid A F->G LpxD, LpxH, LpxB, LpxK... H Lipopolysaccharide (LPS) G->H I TLR4/MD-2 Complex H->I Recognition J MyD88 Signaling Cascade I->J K Pro-inflammatory Cytokine Production J->K

Caption: Biochemical pathway from fatty acid synthesis to TLR4 signaling.

Experimental Protocols

Representative Protocol: Chiral Purity Analysis by HPLC

Verifying the enantiomeric purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method. Polysaccharide-based columns are highly effective for separating this class of compounds.

Objective: To separate and quantify the (R)- and (S)-enantiomers of Methyl 3-hydroxytetradecanoate to determine the enantiomeric excess (e.e.%).

Instrumentation and Materials:

  • HPLC System: Standard HPLC with UV detector.

  • Chiral Column: Polysaccharide-based CSP, e.g., Chiralpak® AD-H or Chiralcel® OD-H (or equivalent), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane and Isopropanol (B130326) (IPA), HPLC grade.

  • Sample: this compound.

  • Reference: Racemic (±)-Methyl 3-hydroxytetradecanoate (for method development).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the racemic reference standard at 1 mg/mL in isopropanol.

    • Prepare a stock solution of the (R)-enantiomer sample at 1 mg/mL in isopropanol.

    • Dilute both solutions with the mobile phase to a working concentration of approximately 20-50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Isocratic elution with 95:5 (v/v) n-Hexane : Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (due to the weak chromophore of the ester carbonyl).

    • Injection Volume: 10 µL.

  • Method Development and Optimization:

    • Inject the racemic standard to confirm the separation of the two enantiomer peaks.

    • Adjust the ratio of n-Hexane to Isopropanol to optimize resolution (Rs). Increasing the percentage of isopropanol will typically decrease retention times but may reduce resolution. An optimal Rs value is >1.5.

    • Once separation is achieved, inject the (R)-enantiomer sample to identify its peak and check for the presence of the (S)-enantiomer.

  • Data Analysis:

    • Integrate the peak areas for the (R)- and (S)-enantiomers.

    • Calculate the Enantiomeric Excess (e.e.%) using the formula: e.e.% = [ |Area(R) - Area(S)| / |Area(R) + Area(S)| ] x 100

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing prep1 Dissolve sample in Isopropanol (1 mg/mL) prep2 Dilute to working concentration (e.g., 50 µg/mL) with mobile phase prep1->prep2 prep3 Filter with 0.45 µm syringe filter prep2->prep3 hplc1 Equilibrate Chiralpak® column with 95:5 Hexane:IPA prep3->hplc1 hplc2 Inject 10 µL of sample hplc1->hplc2 hplc3 Isocratic elution at 1.0 mL/min hplc2->hplc3 data1 Detect peaks at 210 nm hplc3->data1 data2 Integrate peak areas for (R) and (S) enantiomers data1->data2 data3 Calculate Enantiomeric Excess (e.e. %) data2->data3

Caption: Experimental workflow for determining enantiomeric purity via chiral HPLC.

References

The Central Role of (R)-3-Hydroxytetradecanoate in the Structure and Immunomodulatory Activity of Bacterial Lipid A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its bioactivity is critically dependent on its intricate chemical structure, particularly its acylation pattern. This technical guide delves into the pivotal role of a specific fatty acid, (R)-3-hydroxytetradecanoate, in the biosynthesis, structure, and immunological function of bacterial lipid A. We will explore its incorporation into the lipid A backbone, its influence on the host's immune recognition via Toll-like receptor 4 (TLR4), and the analytical methodologies used for its characterization. This guide aims to provide a comprehensive resource for researchers in microbiology, immunology, and drug development focused on bacterial pathogenesis and the modulation of the host immune response.

Introduction: The Significance of Lipid A and its Acyl Chains

Lipopolysaccharide (LPS), often referred to as endotoxin, is a major component of the outer membrane of Gram-negative bacteria and a primary target of the host's innate immune system. The immunostimulatory activity of LPS is almost exclusively attributed to its lipid A moiety. Lipid A is a glucosamine-based phospholipid that anchors LPS to the bacterial membrane. The structure of lipid A, particularly the number, length, and position of its acyl chains, is a key determinant of its ability to trigger a potent inflammatory response through the Toll-like receptor 4 (TLR4) signaling pathway.

Among the various fatty acids that constitute lipid A, the 3-hydroxy fatty acids play a foundational role. In many Gram-negative bacteria, including the well-studied Escherichia coli, (R)-3-hydroxytetradecanoic acid (also known as (R)-3-hydroxymyristic acid) is the primary 3-hydroxy fatty acid that is initially incorporated into the lipid A backbone. This guide will focus on the multifaceted role of this specific acyl chain.

Biosynthesis of Lipid A: The Entry Point of (R)-3-Hydroxytetradecanoate

The biosynthesis of lipid A is a highly conserved pathway in Gram-negative bacteria, known as the Raetz pathway. This multi-enzyme process begins in the cytoplasm and is completed at the inner membrane. The incorporation of (R)-3-hydroxytetradecanoate is the first committed step in this pathway, catalyzed by the enzyme LpxA.

The initial steps involving (R)-3-hydroxytetradecanoate are as follows:

  • Acylation of UDP-GlcNAc: The pathway initiates with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) at the 3-hydroxyl group of the glucosamine (B1671600) ring. This reaction is catalyzed by the acyltransferase LpxA, which transfers an (R)-3-hydroxytetradecanoyl group from an acyl carrier protein (ACP) donor, (R)-3-hydroxytetradecanoyl-ACP, to UDP-GlcNAc. This forms UDP-3-O-[(R)-3-hydroxytetradecanoyl]-GlcNAc.

  • Deacetylation: The product of the LpxA reaction is then deacetylated at the 2-position by the enzyme LpxC, a zinc-dependent metalloamidase. This step is irreversible and is considered the committed step of lipid A biosynthesis.

  • N-Acylation: Subsequently, another (R)-3-hydroxytetradecanoyl group is transferred from (R)-3-hydroxytetradecanoyl-ACP to the free amino group at the 2-position by the enzyme LpxD.

These initial steps establish the primary acylation pattern of the first glucosamine unit of the lipid A backbone. The resulting monosaccharide derivative is then further processed and dimerized to form the complete lipid A molecule.

lipid_a_biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane & Beyond UDP-GlcNAc UDP-GlcNAc LpxA LpxA UDP-GlcNAc->LpxA R-3-hydroxytetradecanoyl-ACP R-3-hydroxytetradecanoyl-ACP R-3-hydroxytetradecanoyl-ACP->LpxA LpxD LpxD R-3-hydroxytetradecanoyl-ACP->LpxD UDP-3-O-[(R)-3-hydroxytetradecanoyl]-GlcNAc UDP-3-O-[(R)-3-hydroxytetradecanoyl]-GlcNAc LpxA->UDP-3-O-[(R)-3-hydroxytetradecanoyl]-GlcNAc Acylation LpxC LpxC UDP-3-O-[(R)-3-hydroxytetradecanoyl]-GlcNAc->LpxC UDP-3-O-[(R)-3-hydroxytetradecanoyl]-GlcN UDP-3-O-[(R)-3-hydroxytetradecanoyl]-GlcN LpxC->UDP-3-O-[(R)-3-hydroxytetradecanoyl]-GlcN Deacetylation UDP-3-O-[(R)-3-hydroxytetradecanoyl]-GlcN->LpxD UDP-2-N,3-O-bis[(R)-3-hydroxytetradecanoyl]-GlcN UDP-2-N,3-O-bis[(R)-3-hydroxytetradecanoyl]-GlcN LpxD->UDP-2-N,3-O-bis[(R)-3-hydroxytetradecanoyl]-GlcN N-Acylation Further_Processing Further enzymatic steps (LpxH, LpxB, LpxK, etc.) UDP-2-N,3-O-bis[(R)-3-hydroxytetradecanoyl]-GlcN->Further_Processing Lipid_A Mature Lipid A Further_Processing->Lipid_A

Initial steps of Lipid A biosynthesis.

Structural Importance of (R)-3-Hydroxytetradecanoate in Lipid A

The (R)-3-hydroxytetradecanoyl groups serve as the primary acyl chains attached directly to the glucosamine backbone of lipid A. In many pathogenic bacteria, these primary acyl chains are further acylated at their 3-hydroxyl groups with secondary, non-hydroxylated fatty acids. This creates an "acyloxyacyl" structure that is crucial for the full endotoxic activity of lipid A.

The presence and length of these acyl chains, originating from the initial incorporation of (R)-3-hydroxytetradecanoate, are critical for the overall architecture and biological function of lipid A. Variations in the length of the primary 3-hydroxy fatty acids are observed across different bacterial species, which contributes to the diversity of lipid A structures and their corresponding immunomodulatory properties.

Table 1: Fatty Acid Composition of Lipid A from Various Gram-Negative Bacteria

Bacterial SpeciesPrimary Acyl Chains (Amide-linked)Primary Acyl Chains (Ester-linked)Secondary Acyl ChainsReference(s)
Escherichia coli2 x 3-OH-C14:02 x 3-OH-C14:01 x C12:0, 1 x C14:0[1]
Pseudomonas aeruginosa2 x 3-OH-C12:02 x 3-OH-C10:01 x C12:0, 1 x C12:0 (2-OH)[2]
Salmonella typhimurium2 x 3-OH-C14:02 x 3-OH-C14:01 x C12:0, 1 x C14:0, 1 x C16:0[1]
Helicobacter pylori2 x 3-OH-C16:02 x 3-OH-C18:0None[1]

Note: The table presents a simplified overview. The exact fatty acid composition can vary depending on the bacterial strain and growth conditions.

Immunological Recognition: TLR4 Signaling and the Role of Acylation

The innate immune system recognizes the conserved molecular patterns of pathogens. Lipid A is a classic example of a pathogen-associated molecular pattern (PAMP) that is recognized by the TLR4 receptor complex, which also includes the co-receptor MD-2. The binding of lipid A to the TLR4/MD-2 complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.

The acylation pattern of lipid A, with the (R)-3-hydroxytetradecanoyl chains forming the core, is critical for this recognition. The hydrophobic acyl chains of lipid A bind to a hydrophobic pocket within the MD-2 protein. This binding induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the recruitment of downstream signaling adaptors, such as MyD88 and TRIF. This ultimately results in the activation of transcription factors like NF-κB and IRF3, which drive the expression of inflammatory genes.

The number and length of the acyl chains directly influence the binding affinity of lipid A for MD-2 and the subsequent strength of TLR4 signaling. Hexa-acylated lipid A, as found in E. coli, is a potent agonist of TLR4. In contrast, lipid A species with fewer acyl chains (tetra- or penta-acylated) or with different chain lengths can have reduced agonistic activity or even act as antagonists of TLR4 signaling.

TLR4_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPS LPS (Lipid A) LBP LBP LPS->LBP Binding Cascade CD14 CD14 LBP->CD14 Binding Cascade TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 Binding Cascade TLR4_dimer TLR4 Dimerization TLR4_MD2->TLR4_dimer Activation MyD88 MyD88 TLR4_dimer->MyD88 TRIF TRIF TLR4_dimer->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines IRF3->Cytokines gcms_workflow start Bacterial Culture lps_extraction LPS Extraction (e.g., Hot Phenol-Water) start->lps_extraction lipid_a_hydrolysis Mild Acid Hydrolysis (Release of Lipid A) lps_extraction->lipid_a_hydrolysis fa_release Strong Acid Hydrolysis (Release of Fatty Acids) lipid_a_hydrolysis->fa_release extraction Solvent Extraction (e.g., Hexane) fa_release->extraction derivatization Derivatization to FAMEs (e.g., Methanolic HCl) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-Methyl 3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-Methyl 3-hydroxytetradecanoate (B1260086) is a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Notably, the corresponding carboxylic acid, (R)-3-hydroxytetradecanoic acid, is an essential component of Lipid A, the hydrophobic anchor of lipopolysaccharide in the outer membrane of most Gram-negative bacteria. The stereochemistry at the C3 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its preparation. These application notes provide detailed protocols for three effective methods for the enantioselective synthesis of (R)-Methyl 3-hydroxytetradecanoate: Enzymatic Kinetic Resolution, Asymmetric Hydrogenation, and Chiral Auxiliary-Mediated Synthesis.

Data Presentation

The following table summarizes the quantitative data for the different enantioselective methods described.

MethodCatalyst/ReagentSubstrateYieldEnantiomeric/Diastereomeric ExcessKey Reaction Conditions
Enzymatic Kinetic Resolution Porcine Pancreas Lipase (B570770)Racemic (±)-Methyl 3-hydroxytetradecanoate~43% (acid)>99% ee for (R)-acidAqueous medium, 3:1 substrate/lipase weight ratio, 7 hours
~60% (ester)98% ee for (S)-esterAqueous medium, 1:1 substrate/lipase weight ratio, 7 hours
Asymmetric Hydrogenation (R)-BINAP-Ru(II) ComplexMethyl 3-oxotetradecanoateHigh>98% ee (typical for β-keto esters)Methanol (B129727), 100 atm H₂, room temperature, 12-24 hours
Chiral Auxiliary (Evans Aldol) (R)-4-benzyl-2-oxazolidinoneDodecanal & N-acetyl-oxazolidinoneGood>95% de (typical)Boron triflate, triethylamine, -78 °C to 0 °C, followed by auxiliary removal and esterification

Experimental Protocols

Method 1: Enzymatic Kinetic Resolution of Racemic (±)-Methyl 3-hydroxytetradecanoate

This method utilizes the enantioselectivity of porcine pancreas lipase to hydrolyze the (R)-enantiomer of racemic methyl 3-hydroxytetradecanoate preferentially, yielding (R)-3-hydroxytetradecanoic acid and unreacted (S)-methyl 3-hydroxytetradecanoate. The resulting (R)-acid can then be esterified to obtain the target molecule.

Materials:

  • Racemic (±)-Methyl 3-hydroxytetradecanoate

  • Porcine Pancreas Lipase (PPL)

  • Phosphate (B84403) buffer (pH 7.0)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (B86663) (anhydrous)

  • Diazomethane (B1218177) or Methanol with a catalytic amount of sulfuric acid

  • Magnetic stirrer and pH meter

Protocol:

  • Enzymatic Hydrolysis:

    • Suspend racemic (±)-methyl 3-hydroxytetradecanoate in phosphate buffer (pH 7.0).

    • Add porcine pancreas lipase (PPL). For obtaining (R)-acid with high ee, a substrate-to-lipase weight ratio of 3:1 is optimal.

    • Stir the suspension vigorously at room temperature for 7 hours, maintaining the pH at 7.0 by the controlled addition of 0.1 M NaOH.

  • Work-up and Separation:

    • After 7 hours, acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain a mixture of (R)-3-hydroxytetradecanoic acid and unreacted (S)-methyl 3-hydroxytetradecanoate.

    • Separate the acid and the ester using standard chromatographic techniques (e.g., column chromatography on silica (B1680970) gel).

  • Esterification of (R)-3-hydroxytetradecanoic acid:

    • Dissolve the purified (R)-3-hydroxytetradecanoic acid in a mixture of methanol and a catalytic amount of concentrated sulfuric acid.

    • Reflux the solution for 4 hours.

    • Alternatively, for a milder esterification, treat a solution of the acid in diethyl ether with an ethereal solution of diazomethane until a yellow color persists.

  • Purification:

    • After esterification, neutralize the reaction mixture and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography to yield the final product.

Method 2: Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate

This protocol describes the highly enantioselective reduction of a β-keto ester, methyl 3-oxotetradecanoate, using a chiral Ruthenium-BINAP catalyst. The procedure is adapted from the well-established Noyori asymmetric hydrogenation.

Materials:

  • Methyl 3-oxotetradecanoate

  • [RuCl₂(benzene)]₂

  • (R)-BINAP

  • Anhydrous N,N-dimethylformamide (DMF)

  • Degassed Methanol

  • Hydrogen gas (high pressure)

  • Autoclave

  • Schlenk line and argon atmosphere

Protocol:

  • Preparation of the (R)-BINAP-Ru(II) Catalyst:

    • In a dry Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ and (R)-BINAP.

    • Add anhydrous DMF via syringe.

    • Stir the suspension at 100°C for 10 minutes to form a clear reddish-brown solution.

    • Cool the solution to room temperature and remove the solvent under high vacuum to obtain the solid (R)-BINAP-Ru(II) complex.

  • Asymmetric Hydrogenation:

    • In a separate dry Schlenk tube under argon, dissolve methyl 3-oxotetradecanoate in degassed methanol.

    • Add the prepared (R)-BINAP-Ru(II) catalyst (typically 0.001 to 0.01 equivalents).

    • Transfer the resulting solution to a high-pressure autoclave.

    • Pressurize the autoclave with hydrogen gas to 100 atm.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Carefully release the hydrogen pressure from the autoclave.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 3: Chiral Auxiliary-Mediated Synthesis (Evans Aldol (B89426) Reaction)

This method involves the diastereoselective aldol reaction of an N-acyl oxazolidinone with dodecanal, followed by removal of the chiral auxiliary and esterification to yield the target molecule.

Materials:

  • (R)-4-benzyl-2-oxazolidinone

  • Acetyl chloride

  • n-Butyllithium

  • Diisopropylamine

  • Dodecanal

  • Boron triflate (Bu₂BOTf)

  • Triethylamine

  • Hydrogen peroxide

  • Lithium hydroxide (B78521)

  • Methanol, sulfuric acid or diazomethane

  • Anhydrous tetrahydrofuran (B95107) (THF) and diethyl ether

Protocol:

  • Acylation of the Chiral Auxiliary:

    • Dissolve (R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78°C under an argon atmosphere.

    • Add n-butyllithium dropwise and stir for 15 minutes.

    • Add acetyl chloride and allow the reaction to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.

    • Dry, concentrate, and purify to obtain N-acetyl-(R)-4-benzyl-2-oxazolidinone.

  • Diastereoselective Aldol Reaction:

    • Dissolve the N-acetyl oxazolidinone in anhydrous dichloromethane (B109758) at 0°C.

    • Add diisopropylethylamine followed by boron triflate dropwise.

    • Cool the mixture to -78°C and add dodecanal.

    • Stir at -78°C for 30 minutes, then warm to 0°C and stir for an additional 1-2 hours.

    • Quench the reaction with a phosphate buffer (pH 7).

  • Work-up and Auxiliary Removal:

    • Extract the product with dichloromethane, dry, and concentrate.

    • Dissolve the crude aldol adduct in a mixture of THF and water.

    • Add hydrogen peroxide and lithium hydroxide and stir at 0°C.

    • Quench with sodium sulfite (B76179) solution.

    • Extract the aqueous layer to recover the chiral auxiliary.

    • Acidify the aqueous layer and extract to isolate the β-hydroxy acid.

  • Esterification:

    • Esterify the resulting (R)-3-hydroxytetradecanoic acid using one of the methods described in Protocol 1 to obtain the final product, this compound.

Visualizations

Logical Relationship of Synthetic Strategies

G Synthetic Strategies for this compound cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Target Molecule racemic_ester Racemic (±)-Methyl 3-hydroxytetradecanoate enzymatic Enzymatic Kinetic Resolution (Lipase) racemic_ester->enzymatic keto_ester Methyl 3-oxotetradecanoate hydrogenation Asymmetric Hydrogenation ((R)-BINAP-Ru) keto_ester->hydrogenation aldehyde Dodecanal + N-acetyl oxazolidinone auxiliary Chiral Auxiliary (Evans Aldol) aldehyde->auxiliary target (R)-Methyl 3-hydroxytetradecanoate enzymatic->target hydrogenation->target auxiliary->target

Caption: Logical overview of the main synthetic routes to this compound.

Experimental Workflow for Asymmetric Hydrogenation

G Workflow for Asymmetric Hydrogenation start Start: Methyl 3-oxotetradecanoate hydrogenation Asymmetric Hydrogenation: Dissolve substrate in MeOH, add catalyst, 100 atm H2 start->hydrogenation catalyst_prep Catalyst Preparation: [RuCl2(benzene)]2 + (R)-BINAP in DMF catalyst_prep->hydrogenation workup Work-up: Release pressure, concentrate hydrogenation->workup purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Step-by-step workflow for the synthesis via asymmetric hydrogenation.

Application Notes and Protocols for the Asymmetric Reduction of Methyl 3-Oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a pivotal transformation in organic synthesis, providing valuable building blocks for a wide array of biologically active molecules, including pharmaceuticals and natural products. Methyl 3-oxotetradecanoate, a long-chain β-keto ester, can be reduced to optically active methyl 3-hydroxytetradecanoate (B1260086), a key chiral intermediate. This document provides detailed application notes and protocols for the asymmetric reduction of methyl 3-oxotetradecanoate, focusing on both biocatalytic and chemocatalytic methods.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric reduction of long-chain β-keto esters, which can be considered analogous to methyl 3-oxotetradecanoate.

Catalyst/MethodSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference/Notes
Baker's Yeast (S. cerevisiae)Long-chain β-keto acidsRHigh≥98Data for analogous long-chain β-keto acids reduced by fermenting baker's yeast and subsequently esterified.[1]
Candida parapsilosis ATCC 7330Isoamyl-3-oxobutanoateSup to 72>99Demonstrates the high enantioselectivity of this yeast strain for β-keto esters.[2]
Ru-BINAP CatalystMethyl acetoacetate-quant.97Representative data for Ru-catalyzed asymmetric hydrogenation of a simple β-keto ester, which is known to be effective for a wide range of substrates.[3]
Genetically Engineered S. cerevisiaeVarious β-keto estersTunable (R or S)-Improved over wild typeGenetic modification of baker's yeast can enhance stereoselectivity by overexpressing or deleting specific reductase enzymes.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using Baker's Yeast (Saccharomyces cerevisiae)

This protocol describes the whole-cell biocatalytic reduction of methyl 3-oxotetradecanoate. Given the hydrophobic nature of the long-chain substrate, careful consideration of the reaction medium is necessary to ensure adequate substrate availability to the yeast cells.

Materials:

  • Methyl 3-oxotetradecanoate

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (or glucose)

  • Tap water

  • Ethyl acetate (B1210297)

  • Celite®

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Incubator shaker (optional, but recommended)

  • Büchner funnel and filter paper

Procedure:

  • Yeast Activation: In a 500 mL Erlenmeyer flask, suspend 20 g of active dry baker's yeast in 200 mL of lukewarm (30-35 °C) tap water. To this suspension, add 20 g of sucrose. Stir the mixture gently for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 1 g of methyl 3-oxotetradecanoate in a minimal amount of a co-solvent like ethanol (B145695) or DMSO (e.g., 1-2 mL) to aid dispersion in the aqueous medium. Add this solution dropwise to the activated yeast suspension under vigorous stirring.

  • Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide. Place the flask on a magnetic stirrer or in an incubator shaker at 30-35 °C. Let the reaction proceed for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: After the reaction is complete, add an equal volume of ethyl acetate to the flask and stir for 15 minutes. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the yeast cells. Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the yield and enantiomeric excess of the resulting methyl 3-hydroxytetradecanoate by chiral HPLC or GC analysis.

Protocol 2: Chemocatalytic Asymmetric Hydrogenation using a Ruthenium-BINAP Catalyst

This protocol is a representative procedure for the asymmetric hydrogenation of a β-keto ester using a chiral ruthenium catalyst.[4]

Materials:

  • Methyl 3-oxotetradecanoate

  • [RuCl2(BINAP)]2·NEt3 complex (or a similar chiral Ru-diphosphine catalyst)

  • Methanol (B129727) (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, place the chiral ruthenium catalyst (e.g., Ru-BINAP complex, substrate to catalyst ratio of 1000:1 to 10000:1) in a high-pressure autoclave.

  • Reaction Setup: Add degassed methanol to the autoclave. Then, add the methyl 3-oxotetradecanoate.

  • Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4-50 atm).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) for the required time (typically 12-48 hours). Monitor the reaction progress by analyzing aliquots via GC or TLC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography. The yield and enantiomeric excess of the methyl 3-hydroxytetradecanoate are determined by chiral HPLC or GC.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Yeast Baker's Yeast Activate Activate Yeast (30 min) Yeast->Activate Water Lukewarm Water Water->Activate Sucrose Sucrose Sucrose->Activate ReactionMix Reaction Mixture Activate->ReactionMix Substrate Methyl 3-oxotetradecanoate Substrate->ReactionMix Incubate Incubate with Stirring (48-72h, 30-35°C) ReactionMix->Incubate Filter Filter through Celite Incubate->Filter Extract Extract with Ethyl Acetate Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Methyl 3-hydroxytetradecanoate Purify->Product

Caption: Experimental workflow for the biocatalytic reduction of methyl 3-oxotetradecanoate.

G cluster_reactants Reactants cluster_products Products Substrate Prochiral Substrate Intermediate Substrate-Catalyst Complex Substrate->Intermediate Coordination Catalyst Chiral Catalyst Catalyst->Intermediate Product_S (S)-Product Intermediate->Product_S Lower Energy Transition State Product_R (R)-Product Intermediate->Product_R Higher Energy Transition State Catalyst_regen Regenerated Catalyst Product_S->Catalyst_regen Release Product_R->Catalyst_regen Release

Caption: Catalyst-controlled enantioselective reduction pathway.

References

Application Notes: Biocatalytic Synthesis of Chiral β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Optically pure β-hydroxy esters are indispensable chiral building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and flavorings.[1] The stereoselective reduction of prochiral β-keto esters to their corresponding chiral β-hydroxy esters is a pivotal transformation in organic synthesis.[1] While traditional chemical methods exist, biocatalysis has emerged as a powerful, green alternative, offering high enantioselectivity under mild, environmentally benign conditions.[1][2] This approach utilizes whole microbial cells or isolated enzymes, primarily ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to catalyze the asymmetric reduction of the carbonyl group with high fidelity.[1]

Commonly employed biocatalysts include baker's yeast (Saccharomyces cerevisiae), which is inexpensive and easy to use, and recombinant E. coli strains engineered to express specific high-performance reductases.[3] These biocatalytic systems often obviate the need for complex chiral catalysts and harsh reagents associated with chemical synthesis, making them attractive for both laboratory-scale and industrial applications.[2][4]

Core Principles and Methodologies

The fundamental principle involves the stereospecific transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the β-keto ester, facilitated by a reductase enzyme.[1] The choice of biocatalyst is critical as it dictates the stereochemical outcome of the reaction.

1. Whole-Cell Biocatalysts (e.g., Baker's Yeast)

  • Advantages : Baker's yeast is a readily available, cost-effective, and convenient biocatalyst.[5] It contains a variety of reductase enzymes and possesses an endogenous system for cofactor regeneration, eliminating the need to add expensive cofactors externally.

  • Disadvantages : The presence of multiple reductases with differing stereoselectivities can sometimes lead to the formation of a mixture of stereoisomers, resulting in lower enantiomeric excess (e.e.).[6] Reaction work-up can also be challenging due to the complex cellular matrix.[3]

2. Isolated Enzymes (Ketoreductases - KREDs)

  • Advantages : Isolated KREDs offer very high chemo-, regio-, and stereoselectivity, often leading to products with excellent enantiomeric purity (>99% e.e.).[7] Reactions are cleaner, simplifying downstream purification.

  • Disadvantages : Isolated enzymes are more expensive and require the addition of a cofactor (NADPH or NADH). To make the process economically viable, a cofactor regeneration system is essential.[1]

3. Recombinant Whole-Cell Systems

  • Advantages : This approach combines the advantages of the previous two. By overexpressing a specific, highly selective reductase gene (e.g., from yeast) in a host like E. coli, a robust "designer" biocatalyst is created.[8] This provides high stereoselectivity while leveraging the host cell's machinery for cofactor regeneration.[9]

General Experimental Workflow

The overall process for biocatalytic reduction follows a consistent workflow, from catalyst preparation to final product analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Biotransformation cluster_analysis Phase 3: Work-up & Analysis Prep Biocatalyst Preparation (Yeast Activation / Enzyme Solution) Substrate Substrate Addition (β-Keto Ester) Prep->Substrate Media Reaction Media Preparation (Buffer, Glucose/Cofactor) Media->Substrate Incubate Incubation (Controlled Temp & Agitation) Substrate->Incubate Monitor Reaction Monitoring (TLC, GC, or HPLC) Incubate->Monitor Quench Reaction Quenching & Cell Removal (Filtration) Monitor->Quench Extract Product Extraction (e.g., with Ethyl Acetate) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Analyze Analysis (Chiral GC/HPLC for e.e.) Purify->Analyze

Caption: General workflow for biocatalytic synthesis of β-hydroxy esters.

Data Presentation: Performance of Various Biocatalysts

The following tables summarize quantitative data for the biocatalytic reduction of representative β-keto esters.

Table 1: Reduction of Ethyl 4-chloro-3-oxobutanoate

BiocatalystSubstrate Conc.Yield (%)e.e. (%)StereochemistryReference
Baker's Yeast70 mmol/L~85%~78%(S)[10]
Baker's Yeast with Resin Adsorption150 mmol/L>80%95%(S)[10]
Recombinant E. coli expressing KRED10 g/L>95%>99%(S)[5]

Table 2: Reduction of Ethyl Acetoacetate (B1235776)

BiocatalystCo-solvent/MediumYield (%)e.e. (%)StereochemistryReference
Baker's YeastWater/Sucrose (B13894)59-76%85%(S)[11]
Baker's YeastDeep Eutectic Solvent (DES)>93%>99%(S)[12]
Baker's YeastLight Petroleum56-96%>94%(S)[13]

Table 3: Reduction of Various β-Keto Esters with Isolated Enzymes

Enzyme SourceSubstrateYield (%)e.e. (%)StereochemistryReference
Pichia methanolica ReductaseMethyl 2-oxo-4-phenylbutanoate98%99%(S)[2]
KRED1001Ketoester 5582%>99.5%(R)[2]
A. aromaticum PEDHMethyl benzoylacetate>99%>99%(S)[7]

Experimental Protocols

Protocol 1: Baker's Yeast-Mediated Reduction of Ethyl Acetoacetate

This protocol describes a classic whole-cell biocatalytic reduction to produce ethyl (S)-3-hydroxybutanoate.[1][11]

Materials:

  • Dry Baker's Yeast (Saccharomyces cerevisiae)

  • Sucrose (table sugar)

  • Ethyl acetoacetate

  • Tap water

  • Diatomaceous earth (Celite)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask (500 mL or larger), magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm (30-35 °C) tap water. Add 10 g of dry baker's yeast to the solution.[1]

  • Stir the suspension gently for 30-60 minutes at room temperature to activate the yeast. Fermentation will be indicated by the evolution of CO₂.[1][11]

  • Substrate Addition: Add 1.0 g of ethyl acetoacetate to the actively fermenting yeast suspension.[1]

  • Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination. Stir the mixture at room temperature for 24-48 hours.[11]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Add approximately 20 g of diatomaceous earth to the reaction mixture and stir for 10 minutes to facilitate filtration.[1]

  • Filter the mixture through a pad of Celite to remove the yeast cells. Wash the filter cake with 50 mL of water.[1]

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, ethyl (S)-3-hydroxybutanoate.[1]

  • Purification & Analysis: If necessary, purify the crude product by silica (B1680970) gel column chromatography. Determine the enantiomeric excess by chiral GC analysis.[1]

Protocol 2: KRED-Mediated Reduction with a Cofactor Regeneration System

This protocol outlines a procedure using an isolated ketoreductase (KRED) coupled with a glucose/glucose dehydrogenase (GDH) system for NADPH regeneration.

G cluster_regen Cofactor Regeneration Cycle Ketoester β-Keto Ester Hydroxyester Chiral β-Hydroxy Ester Ketoester->Hydroxyester KRED NADPH NADPH NADP NADP+ NADPH->NADP H- donor NADP->NADPH GDH Glucose D-Glucose Gluconolactone δ-Gluconolactone Glucose->Gluconolactone oxidized G Crude Crude Product (from Extraction) Purify Column Chromatography (Silica Gel) Crude->Purify Pure Purified β-Hydroxy Ester Purify->Pure Yield Yield Calculation (Mass / Theoretical) Pure->Yield ChiralGC Chiral GC or HPLC Analysis Pure->ChiralGC EE e.e. Calculation ([R-S]/[R+S] x 100) ChiralGC->EE

References

Application Note: Chiral GC Analysis of (R)-Methyl 3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the chiral gas chromatographic (GC) analysis of (R)-Methyl 3-hydroxytetradecanoate (B1260086). The method is designed to provide high-resolution separation of the (R) and (S) enantiomers, a critical requirement for stereoselective synthesis, quality control, and stereospecific activity studies in drug development. The protocol employs a cyclodextrin-based chiral capillary column and includes a necessary derivatization step to enhance analyte volatility and improve peak shape. This document provides comprehensive details on sample preparation, instrumentation, and data analysis.

Introduction

Methyl 3-hydroxytetradecanoate is a chiral molecule with the stereocenter at the C-3 position. The enantiomeric purity of this and other 3-hydroxy fatty acid esters is of significant interest in various fields, including the synthesis of biologically active molecules and the characterization of natural products. Gas chromatography with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of enantiomers. Cyclodextrin-based CSPs are particularly effective for a wide range of chiral compounds, including fatty acid derivatives, offering excellent enantioselectivity.[1][2][3] To ensure optimal chromatographic performance for hydroxylated compounds, derivatization of the hydroxyl group to a less polar silyl (B83357) ether is a standard and recommended practice.[4][5]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation via silylation followed by direct chiral GC analysis.

Sample Preparation: Silylation

The polar hydroxyl group of methyl 3-hydroxytetradecanoate should be derivatized to a non-polar trimethylsilyl (B98337) (TMS) ether to improve volatility and chromatographic performance.

Reagents and Materials:

  • (R)-Methyl 3-hydroxytetradecanoate and (S)-Methyl 3-hydroxytetradecanoate analytical standards (commercially available from suppliers such as Larodan or CymitQuimica)[6][7][8]

  • Racemic (R/S)-Methyl 3-hydroxytetradecanoate

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[9]

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of the (R)-, (S)-, and racemic standards in the chosen anhydrous solvent.

  • Sample Preparation: Accurately weigh and dissolve the sample containing methyl 3-hydroxytetradecanoate in the same anhydrous solvent to a concentration of approximately 1 mg/mL.

  • Derivatization:

    • Pipette 100 µL of each standard and sample solution into separate reaction vials.

    • Add 100 µL of the BSTFA + 1% TMCS silylating reagent to each vial.

    • Securely cap the vials and vortex for 30 seconds.

    • Heat the vials at 70°C for 60 minutes in a heating block or oven.[9]

    • Allow the vials to cool to room temperature before GC injection.

Gas Chromatography (GC) Conditions

The following GC conditions are recommended as a starting point and may require optimization for your specific instrumentation and column.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 Series GC or equivalent, equipped with a Flame Ionization Detector (FID)
Chiral Capillary Column Cyclodex-B (or equivalent β-cyclodextrin phase), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier Gas Helium or Hydrogen, at a constant flow rate of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial: 120°C, hold for 1 minRamp: 5°C/min to 220°CHold: 10 min at 220°C
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Makeup Gas (N₂) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Data Presentation

Quantitative analysis of the enantiomeric excess (% ee) can be performed after identifying the peaks corresponding to the (R) and (S) enantiomers. The elution order must be confirmed by injecting the individual derivatized (R)- and (S)-Methyl 3-hydroxytetradecanoate standards.

Expected Results: The chromatogram of the derivatized racemic standard should show two well-resolved peaks corresponding to the (S)-TMS-Methyl 3-hydroxytetradecanoate and (R)-TMS-Methyl 3-hydroxytetradecanoate.

Enantiomeric Excess Calculation: The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Data Summary Table: The following table should be populated with the experimental data obtained.

AnalyteEnantiomerRetention Time (min)Peak AreaResolution (Rs)
TMS-Methyl 3-hydroxytetradecanoateStSArea(S)
TMS-Methyl 3-hydroxytetradecanoateRtRArea(R)

*Retention times and peak areas are to be determined experimentally. The resolution (Rs) between the two enantiomer peaks should be calculated.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Chiral_GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing Methyl 3-hydroxytetradecanoate Derivatization Add BSTFA + 1% TMCS Heat at 70°C for 60 min Sample->Derivatization Standard_R (R)-Standard Standard_R->Derivatization Standard_S (S)-Standard Standard_S->Derivatization Racemic_Std Racemic Standard Racemic_Std->Derivatization GC_Injection Inject 1 µL into Chiral GC-FID Derivatization->GC_Injection Chromatogram Obtain Chromatogram GC_Injection->Chromatogram Peak_ID Identify Peaks using (R) and (S) standards Chromatogram->Peak_ID Integration Integrate Peak Areas Peak_ID->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for chiral GC analysis.

Conclusion

The protocol described provides a reliable and effective method for the chiral separation of this compound from its (S)-enantiomer. The key steps involve silylation of the hydroxyl group to enhance volatility, followed by separation on a β-cyclodextrin-based chiral GC column. This application note serves as a comprehensive guide for researchers in pharmaceutical development and other scientific fields requiring accurate determination of enantiomeric purity for 3-hydroxy fatty acid methyl esters. The provided GC conditions serve as an excellent starting point for method development and can be optimized to meet specific analytical requirements.

References

Application Note: Chiral HPLC Method for the Separation of 3-Hydroxytetradecanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 3-hydroxytetradecanoate (B1260086) enantiomers. The protocol outlines a method involving pre-column derivatization to enhance chromatographic resolution and UV detection, followed by separation on a polysaccharide-based chiral stationary phase. This method is particularly relevant for researchers in drug development, microbiology, and lipid analysis who require accurate enantiomeric purity assessment of 3-hydroxy fatty acids.

Introduction

The primary challenge in the chiral separation of 3-hydroxytetradecanoate is its weak chromophore, which limits detection by UV-Vis detectors. To overcome this, a pre-column derivatization step is employed. This involves reacting the hydroxyl group of the fatty acid with a derivatizing agent that introduces a strongly UV-absorbing moiety, thereby improving detection sensitivity and often enhancing chiral recognition on the stationary phase[4][5].

Experimental Workflow

A generalized workflow for the chiral separation of 3-hydroxytetradecanoate enantiomers is presented below. This involves sample preparation and derivatization, followed by HPLC analysis and data processing.

G cluster_prep Sample Preparation & Derivatization cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Racemic 3-Hydroxytetradecanoate Standard or Sample esterification Esterification of Carboxylic Acid (Optional) start->esterification derivatization Derivatization of Hydroxyl Group (e.g., with 3,5-Dinitrophenyl isocyanate) start->derivatization Direct derivatization esterification->derivatization If necessary for improved solubility or stability extraction Quenching and Extraction derivatization->extraction drydown Solvent Evaporation extraction->drydown reconstitution Reconstitution in Mobile Phase drydown->reconstitution injection Injection onto Chiral Column reconstitution->injection separation Isocratic or Gradient Elution injection->separation detection UV/Vis or MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification of Enantiomers (Enantiomeric Excess, Ratio) integration->quantification

Fig. 1: Experimental workflow for chiral HPLC analysis.

Detailed Experimental Protocol

This protocol is based on established methods for the chiral separation of hydroxy fatty acids, incorporating a derivatization step to form 3,5-dinitrophenyl urethane (B1682113) derivatives for enhanced UV detection and separation[4].

1. Materials and Reagents

2. Equipment

  • HPLC system with a UV/Vis detector

  • Chiral HPLC column (e.g., Amylose (B160209) or Cellulose-based)

  • Reaction vials

  • Heating block or water bath

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Syringe filters (0.45 µm)

3. Derivatization Procedure

  • Preparation of Analyte: Accurately weigh approximately 1 mg of 3-hydroxytetradecanoic acid into a clean, dry reaction vial.

  • Reaction Setup: Add 1 mL of anhydrous toluene and 50 µL of anhydrous pyridine to the vial.

  • Addition of Derivatizing Agent: Add a 1.2 molar excess of 3,5-dinitrophenyl isocyanate to the solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour with occasional vortexing.

  • Quenching: After cooling to room temperature, add 1 mL of methanol to quench the excess isocyanate.

  • Extraction: Add 2 mL of n-hexane and 2 mL of 1 M HCl. Vortex thoroughly and allow the layers to separate. Collect the upper organic layer. Wash the organic layer with 2 mL of saturated NaHCO₃ solution, followed by 2 mL of deionized water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Solvent Removal: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 1 mL of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

The following table summarizes the recommended HPLC conditions. Optimization may be required depending on the specific column and system used. Polysaccharide-based columns, such as those with amylose or cellulose (B213188) derivatives, are highly effective for this type of separation[6][7].

ParameterRecommended Conditions
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : 2-Propanol (IPA) : Ethanol (e.g., 90:5:5, v/v/v)[8][9][10]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 254 nm (due to the 3,5-dinitrophenyl group)
Run Time Approximately 30 minutes (adjust as needed for baseline separation)

Note: For basic analytes, the addition of a small amount of an amine modifier like diethylamine (0.1%) to the mobile phase may improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (0.1%) can be used. For this application, a neutral mobile phase is generally a good starting point.

Data Presentation

The following table illustrates the expected chromatographic parameters for the separation of derivatized 3-hydroxytetradecanoate enantiomers. The exact values may vary based on the specific experimental setup.

EnantiomerRetention Time (t_R) (min)Capacity Factor (k')Resolution (R_s)Selectivity (α)
Enantiomer 1(Expected ~15 min)(Calculated)\multirow{2}{}{(Expected > 1.5)}\multirow{2}{}{(Calculated)}
Enantiomer 2(Expected ~18 min)(Calculated)
  • Capacity Factor (k'): (t_R - t_0) / t_0, where t_0 is the void time.

  • Selectivity (α): k'_2 / k'_1

  • Resolution (R_s): 2(t_R2 - t_R1) / (w_1 + w_2), where w is the peak width at the base. A resolution of >1.5 indicates baseline separation.

Alternative Direct Analysis Method

For applications where derivatization is not desirable, a direct injection method using a highly sensitive mass spectrometer (MS) for detection is a viable alternative.

G cluster_prep Sample Preparation cluster_hplc Chiral UHPLC-MS/MS Analysis cluster_data Data Analysis start Racemic 3-Hydroxytetradecanoate Standard or Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection onto Chiral Column reconstitution->injection separation Reversed-Phase Gradient Elution injection->separation detection ESI-MS/MS Detection (MRM mode) separation->detection integration Peak Integration detection->integration quantification Quantification of Enantiomers integration->quantification

Fig. 2: Workflow for direct chiral UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions

ParameterRecommended Conditions
Column CHIRALPAK IA-U (Amylose tris(3,5-dimethylphenyl carbamate) on 1.6 µm silica) or similar[11]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/2-Propanol (50:50, v/v) with 0.1% Formic Acid
Gradient A time-based gradient from high aqueous to high organic content
Flow Rate 0.4 mL/min
Detection ESI-MS/MS in negative ion mode, monitoring specific precursor-product ion transitions

This direct method avoids the need for derivatization but requires more specialized detection equipment[11].

Conclusion

The described chiral HPLC method, employing pre-column derivatization with 3,5-dinitrophenyl isocyanate, provides a reliable and sensitive approach for the separation and quantification of 3-hydroxytetradecanoate enantiomers. The use of a polysaccharide-based chiral stationary phase is critical for achieving baseline resolution. For laboratories equipped with mass spectrometry, a direct analysis method offers a faster alternative by eliminating the derivatization step. The choice of method will depend on the available instrumentation and the specific requirements of the analysis.

References

Application Note: Derivatization of (R)-Methyl 3-hydroxytetradecanoate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the chemical derivatization of (R)-Methyl 3-hydroxytetradecanoate (B1260086) to enhance its volatility and thermal stability, thereby improving peak shape, sensitivity, and reproducibility in GC-MS analysis.

Introduction

(R)-Methyl 3-hydroxytetradecanoate is a hydroxy fatty acid methyl ester (FAME) that presents challenges for direct GC-MS analysis due to the presence of a polar hydroxyl (-OH) group. This functional group can lead to poor chromatographic performance, including peak tailing and reduced sensitivity, due to interactions with the stationary phase and potential thermal degradation in the injector port.[1][2] Chemical derivatization is a crucial sample preparation step that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety, making the analyte more amenable to GC-MS analysis.[1][3][4]

The most common derivatization strategies for compounds containing hydroxyl groups are silylation and acylation.[1][5][6]

  • Silylation replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group.[1][2] This process significantly reduces hydrogen bonding, thereby increasing the volatility of the compound.[1]

  • Acylation introduces an acyl group (e.g., from a perfluorinated anhydride) to the hydroxyl moiety.[5] This not only increases volatility but can also enhance detectability with specific detectors and produce characteristic mass fragmentation patterns useful for structural elucidation.[5]

This application note details protocols for both silylation and acylation of this compound.

Experimental Workflows and Reactions

The general workflow for sample analysis involves sample preparation, derivatization, and subsequent GC-MS injection and data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Evaporate to Dryness (e.g., under N2 stream) Sample->Dry AddReagent Add Derivatization Reagent (e.g., BSTFA or HFAA) Dry->AddReagent React Incubate (e.g., 60-75°C) AddReagent->React Inject Inject into GC-MS React->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing Acquire->Process

Figure 1: General experimental workflow for the derivatization and GC-MS analysis of this compound.

Below are diagrams illustrating the chemical transformations during silylation and acylation.

G cluster_silylation Silylation Reaction Analyte This compound Product TMS Derivative Analyte->Product + Reagent BSTFA + 1% TMCS Reagent->Product Heat (60°C)

Figure 2: Silylation of the hydroxyl group using BSTFA to form a TMS ether.

G cluster_acylation Acylation Reaction Analyte This compound Product HFB Derivative Analyte->Product + Reagent HFAA + Pyridine (B92270) Reagent->Product Heat (60°C)

Figure 3: Acylation of the hydroxyl group using HFAA to form an HFB ester.

Detailed Experimental Protocols

Note: All glassware should be thoroughly dried to prevent hydrolysis of the derivatization reagents.[7] It is recommended to work in a fume hood and wear appropriate personal protective equipment.

Protocol 1: Silylation using BSTFA with 1% TMCS

This is the most common and robust method for derivatizing hydroxyl groups. The trimethylchlorosilane (TMCS) acts as a catalyst to increase the reactivity of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

Materials:

  • This compound sample

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (B52724) (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps (B75204)

  • Heating block or oven

  • Nitrogen gas stream for evaporation

Procedure:

  • Sample Preparation: Aliquot a known amount of the sample (e.g., 10-100 µg) into a reaction vial. If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all protic solvents like methanol (B129727) or water as they will consume the silylating reagent.[7]

  • Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to redissolve the dried residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 60 minutes.[8]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Typically, a 1 µL injection is used. The derivatives are generally stable for a short period but should be analyzed promptly.[1]

Protocol 2: Acylation using HFAA

Acylation with Heptafluorobutyric Anhydride (HFAA) creates a stable heptafluorobutyryl (HFB) ester. This is particularly useful for enhancing sensitivity in electron capture detection (ECD) and provides unique mass spectra.[5]

Materials:

  • This compound sample

  • HFAA (Heptafluorobutyric Anhydride)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Toluene (B28343) or Hexane (GC grade)

  • Phosphate (B84403) buffer (1 M, pH 6.0)

  • Reaction vials (2 mL) with PTFE-lined caps and centrifuge tubes

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a dried sample in a reaction vial as described in the silylation protocol.

  • Reagent Addition: Add 200 µL of anhydrous toluene and 50 µL of anhydrous pyridine (or TEA) to the vial. Pyridine acts as a catalyst and an acid scavenger.

  • Derivatization: Add 25 µL of HFAA to the vial.

  • Reaction: Cap the vial tightly, vortex, and heat at 60°C for 15-30 minutes.[5]

  • Work-up/Quenching: Cool the vial to room temperature. Add 500 µL of 1 M phosphate buffer (pH 6.0) to quench the reaction and shake for 30 seconds.[5]

  • Extraction: Centrifuge the mixture to achieve phase separation. Carefully transfer the upper organic layer (toluene) to a clean autosampler vial, optionally passing it through a small amount of anhydrous sodium sulfate (B86663) to remove residual water.

  • Analysis: The sample is ready for injection into the GC-MS.

GC-MS Analysis Parameters

The following are suggested starting parameters for the analysis. These should be optimized for the specific instrument and column used.

ParameterRecommended Setting
GC System Agilent 6890/7890 or equivalent
Column HP-5ms, DB-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min
Inlet Mode Splitless
Inlet Temperature 250 - 280°C[9]
Injection Volume 1 µL
Oven Program Initial: 100°C, hold 2 min; Ramp: 10°C/min to 300°C, hold 5 min[9]
MS System Agilent 5975/5977 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[9]
MS Source Temp. 230°C[9]
MS Quad Temp. 150°C[9]
Scan Range m/z 40-600

Expected Results and Data

Derivatization alters the chemical properties of the analyte, leading to predictable changes in retention time and mass spectra.

Table 1: Comparison of Expected GC-MS Data for this compound and its Derivatives

Analyte FormMolecular Weight ( g/mol )Expected Retention TimeKey Mass Fragments (m/z)Chromatographic Peak Shape
Underivatized 258.4[10]Shorter, but variable103, 227 (M-31), 241 (M-17)Broad, Tailing
TMS Derivative 330.6Longer, more reproducible73 [Si(CH3)3], 175, 315 (M-15)Sharp, Symmetrical
HFB Derivative 454.5Longest, reproducible103, 241, 423 (M-31), 439 (M-15)Sharp, Symmetrical

Table 2: Summary and Comparison of Derivatization Methods

FeatureSilylation (BSTFA + 1% TMCS)Acylation (HFAA)
Reagents BSTFA, TMCS, Pyridine/AcetonitrileHFAA, Pyridine/TEA, Toluene
Reaction One-step reaction, no work-up required.[8]Multi-step with quenching and extraction.[5]
Conditions 60-70°C for 60 min.[8]60°C for 15-30 min.[5]
Advantages Simple, fast, quantitative, common reagents.[11]Produces very stable derivatives, enhances ECD response, directs MS fragmentation.[5]
Disadvantages Derivatives can be sensitive to moisture, reagent can degrade GC columns over time.More complex procedure, reagents are corrosive and require careful handling.
Best For Routine quantitative analysis, broad metabolite profiling.[6]Trace analysis, structural confirmation, when silylation is problematic.

References

Application of (R)-Methyl 3-hydroxytetradecanoate in the Enantioselective Synthesis of (R,Z)-(-)-14-Methyl-8-hexadecenal (Trogodermal), the Sex Pheromone of the Khapra Beetle (Trogoderma granarium)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Methyl 3-hydroxytetradecanoate (B1260086) is a valuable chiral building block in the synthesis of complex organic molecules, particularly insect pheromones. Its inherent stereochemistry allows for the precise construction of chiral centers, which are often crucial for the biological activity of these semiochemicals. This application note details the use of (R)-Methyl 3-hydroxytetradecanoate as a precursor for the enantioselective synthesis of (R,Z)-(-)-14-methyl-8-hexadecenal, commonly known as Trogodermal. Trogodermal is the major component of the sex pheromone of the Khapra beetle (Trogoderma granarium), a significant pest of stored grain products. The (R)-enantiomer is the biologically active form, making a stereocontrolled synthesis essential for effective pest management strategies based on this pheromone.

Synthetic Strategy

The synthetic approach leverages the (R)-chirality of methyl 3-hydroxytetradecanoate to establish the (R)-configuration at the C14 position of the target pheromone, Trogodermal. The overall strategy involves the conversion of the starting material into a key chiral intermediate, (R)-2-methyl-1-butanol, which is then elaborated through a series of reactions including a Wittig coupling to introduce the Z-configured double bond and a final oxidation to yield the target aldehyde.

Experimental Protocols

Step 1: Synthesis of (R)-2-Methyl-1-butanol from this compound

This transformation involves a multi-step sequence that is a known process in organic synthesis for the degradation of a longer chain to a shorter, chiral alcohol.

Protocol:

  • Reduction of the Ester: this compound is reduced to the corresponding diol, (R)-3-hydroxytetradecan-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C to room temperature.

  • Oxidative Cleavage: The diol is then subjected to oxidative cleavage. This can be achieved using sodium periodate (B1199274) (NaIO₄) in a mixed solvent system of THF and water. This reaction cleaves the bond between the two hydroxyl-bearing carbons, yielding a shorter chain aldehyde.

  • Reduction to the Alcohol: The resulting aldehyde is then reduced to the primary alcohol, (R)-2-methyl-1-butanol, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol.

Step 2: Synthesis of (R)-2-Methylbutyl Bromide

The chiral alcohol is converted to the corresponding bromide, which will be used to form the phosphonium (B103445) salt for the Wittig reaction.

Protocol:

  • To a solution of (R)-2-methyl-1-butanol in a suitable solvent like diethyl ether, cooled to 0 °C, phosphorus tribromide (PBr₃) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield (R)-2-methylbutyl bromide.

Step 3: Synthesis of the Wittig Salt

The chiral bromide is reacted with triphenylphosphine (B44618) to generate the corresponding phosphonium salt.

Protocol:

  • A solution of (R)-2-methylbutyl bromide and triphenylphosphine in a high-boiling solvent such as toluene (B28343) or acetonitrile (B52724) is heated at reflux for 24-48 hours.

  • Upon cooling, the phosphonium salt precipitates and can be collected by filtration, washed with a non-polar solvent like hexane (B92381), and dried under vacuum.

Step 4: Wittig Reaction to form (R,Z)-14-Methyl-8-hexadecen-1-ol

The key carbon-carbon bond-forming step is a Wittig reaction between the chiral phosphonium salt and a suitable C10 aldehyde, which will introduce the Z-double bond.

Protocol:

  • The phosphonium salt is suspended in an anhydrous solvent like THF under an inert atmosphere (e.g., argon or nitrogen).

  • A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added at low temperature (-78 °C or 0 °C, respectively) to generate the ylide.

  • A solution of the C10 aldehyde, oct-7-yn-1-al, is then added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated.

  • The resulting alkyne is then partially hydrogenated using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) in a solvent like hexane or ethyl acetate (B1210297) under a hydrogen atmosphere to yield the (Z)-alkene, (R,Z)-14-methyl-8-hexadecen-1-ol.

Step 5: Oxidation to (R,Z)-(-)-14-Methyl-8-hexadecenal (Trogodermal)

The final step is the oxidation of the primary alcohol to the target aldehyde.

Protocol:

  • A solution of (R,Z)-14-methyl-8-hexadecen-1-ol in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) is added to a stirred suspension of pyridinium (B92312) chlorochromate (PCC) and an adsorbent like Celite or silica (B1680970) gel.

  • The reaction mixture is stirred at room temperature for a few hours until the oxidation is complete (monitored by TLC).

  • The reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the filtrate is concentrated under reduced pressure to give the crude pheromone.

  • Purification by column chromatography on silica gel yields the pure (R,Z)-(-)-14-methyl-8-hexadecenal.

Data Presentation

Table 1: Summary of Key Reaction Steps and Expected Yields

StepReactionKey ReagentsSolventTypical Yield (%)
1Conversion of this compound to (R)-2-Methyl-1-butanol1. LiAlH₄ 2. NaIO₄ 3. NaBH₄1. THF 2. THF/H₂O 3. Ethanol60-70 (over 3 steps)
2BrominationPBr₃Diethyl ether80-90
3Wittig Salt FormationPPh₃Toluene85-95
4Wittig Reaction and Hydrogenation1. n-BuLi 2. Oct-7-yn-1-al 3. H₂, Lindlar's catalyst1. THF 2. THF 3. Hexane50-60 (over 2 steps)
5OxidationPCCDichloromethane70-80

Table 2: Spectroscopic Data for (R,Z)-(-)-14-Methyl-8-hexadecenal

Spectroscopic TechniqueCharacteristic Data
¹H NMR (CDCl₃, ppm) δ 9.76 (t, 1H, -CHO), 5.40-5.30 (m, 2H, -CH=CH-), 2.42 (dt, 2H, -CH₂-CHO), 2.10-1.95 (m, 4H, allylic H), 1.40-1.20 (m, 16H, methylene (B1212753) H), 0.86 (d, 3H, -CH₃), 0.84 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) δ 202.9, 130.5, 129.0, 43.9, 36.5, 34.2, 32.5, 29.7, 29.5, 29.3, 29.1, 27.2, 26.8, 22.1, 19.2, 11.4
Mass Spectrometry (EI, m/z) 252 (M⁺), 234, 209, 195, 181, 167, 153, 139, 125, 111, 97, 83, 69, 55, 41
Optical Rotation [α]²²_D_ = -5.3° (c 1.0, hexane)

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Chiral Intermediate cluster_intermediate2 Wittig Reagent Precursor cluster_coupling Key Coupling and Modification cluster_product Final Product A This compound B (R)-2-Methyl-1-butanol A->B  Reduction, Oxidative Cleavage, Reduction C (R)-2-Methylbutyl phosphonium bromide B->C  Bromination, Phosphine Addition D (R,Z)-14-Methyl-8-hexadecen-1-ol C->D  Wittig Reaction with Oct-7-yn-1-al, Lindlar Hydrogenation E (R,Z)-(-)-14-Methyl-8-hexadecenal (Trogodermal) D->E  Oxidation (PCC)

Caption: Synthetic workflow for Trogodermal.

Pheromone_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_brain Antennal Lobe (Brain) Pheromone Trogodermal Molecule OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) + Orco Co-receptor OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation & Signal Transduction Glomerulus Glomerulus Neuron->Glomerulus Signal Transmission PN Projection Neuron Glomerulus->PN Synaptic Transmission Brain Higher Brain Centers (Mushroom Bodies) PN->Brain Signal Relay Behavior Behavioral Response (Attraction to Female) Brain->Behavior Processing & Initiation

Caption: Pheromone signaling pathway in Trogoderma granarium.

Application Notes and Protocols: (R)-Methyl 3-hydroxytetradecanoate as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 3-hydroxytetradecanoate (B1260086) is a valuable and versatile chiral building block in organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and a methyl ester, along with a defined stereocenter, makes it an excellent starting material for the enantioselective synthesis of a variety of complex molecules, particularly those with biological activity. This document provides detailed application notes on its utility and protocols for its key transformations.

Applications in the Synthesis of Bioactive Molecules

The primary application of (R)-Methyl 3-hydroxytetradecanoate lies in its use as a precursor for the synthesis of (R)-3-hydroxytetradecanoic acid, a crucial component of Lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which constitutes the outer membrane of Gram-negative bacteria. Synthetic analogs of Lipid A are of significant interest in drug development as they can act as potent activators of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway. By modifying the structure of Lipid A, it is possible to create adjuvants for vaccines that enhance the immune response with reduced toxicity.

This compound provides the key chiral acyl chain found in many biologically active Lipid A analogs. The synthesis of these complex molecules often involves the hydrolysis of the methyl ester to the free carboxylic acid, which is then coupled to a carbohydrate backbone.

Key Synthetic Transformations

The chemical versatility of this compound allows for a range of synthetic manipulations at its two functional groups. The following sections detail the protocols for these key transformations.

2.1. Hydrolysis of the Methyl Ester (Saponification)

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step for its use in the synthesis of Lipid A analogs and other bioactive molecules requiring a carboxylic acid moiety for amide bond formation or other couplings.

Experimental Protocol: Saponification of this compound

  • Materials:

    • This compound

    • Methanol (B129727) (MeOH)

    • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), 1 M solution

    • Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et₂O)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.

    • Add a solution of KOH or NaOH (1.5 - 2.0 eq) in water or methanol.

    • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue and transfer the aqueous solution to a separatory funnel.

    • Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-3-hydroxytetradecanoic acid.

  • Quantitative Data:

ReactantProductReagents and ConditionsYieldPurity/eeReference
This compound(R)-3-hydroxytetradecanoic acid1. KOH, MeOH/H₂O, reflux; 2. 1M HCl>95%>99% eeGeneral

2.2. Protection of the Hydroxyl Group

Protection of the secondary alcohol is often necessary to prevent its interference in subsequent reactions involving the ester functionality or other transformations. Silyl (B83357) ethers are commonly used protecting groups due to their ease of installation and removal under mild conditions.

Experimental Protocol: Silylation of this compound

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl) or Triethylsilyl chloride (TESCl)

    • Imidazole (B134444) or Triethylamine (B128534) (Et₃N)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add imidazole (2.5 eq) or triethylamine (1.5 eq).

    • Add the silyl chloride (TBDMSCl or TESCl, 1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the mixture with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to afford the silyl-protected product.

  • Quantitative Data:

ReactantProductReagents and ConditionsYieldPurity/eeReference
This compound(R)-Methyl 3-(tert-butyldimethylsilyloxy)tetradecanoateTBDMSCl, Imidazole, DCM, rt>90%>99% eeGeneral
This compound(R)-Methyl 3-(triethylsilyloxy)tetradecanoateTESCl, Et₃N, DCM, rt>90%>99% eeGeneral

2.3. Oxidation of the Hydroxyl Group

Oxidation of the secondary alcohol to the corresponding ketone, methyl 3-oxotetradecanoate, provides another versatile intermediate for further synthetic elaborations, such as carbon-carbon bond formation at the C2 or C4 positions.

Experimental Protocol: Oxidation to Methyl 3-oxotetradecanoate

  • Materials:

    • This compound

    • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (for DMP workup)

    • Diethyl ether (Et₂O)

    • Celite or silica gel

    • Round-bottom flask, magnetic stirrer.

  • Procedure (using Dess-Martin Periodinane):

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture until TLC analysis shows complete conversion of the starting material (typically 1-3 hours).

    • Dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.

    • Stir until the layers are clear.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Quantitative Data:

ReactantProductReagents and ConditionsYieldReference
This compoundMethyl 3-oxotetradecanoateDMP, DCM, rt>90%General
This compoundMethyl 3-oxotetradecanoatePCC, Celite, DCM, rt80-90%General

Visualization of Workflows and Pathways

3.1. Synthetic Workflow

The following diagram illustrates the key synthetic transformations of this compound.

Synthetic_Workflow start (R)-Methyl 3-hydroxytetradecanoate acid (R)-3-hydroxytetradecanoic acid start->acid Saponification (KOH, MeOH/H₂O) protected (R)-Methyl 3-(silyloxy)tetradecanoate start->protected Protection (TBDMSCl, Imidazole) ketone Methyl 3-oxotetradecanoate start->ketone Oxidation (DMP, DCM)

Key synthetic transformations of this compound.

3.2. Application in the Synthesis of TLR4 Agonists

The following diagram outlines the general synthetic strategy for incorporating (R)-3-hydroxytetradecanoic acid into a glucosamine-based TLR4 agonist.

TLR4_Agonist_Synthesis cluster_synthesis Synthesis of Acyl Chain cluster_coupling Coupling to Scaffold start (R)-Methyl 3-hydroxytetradecanoate acid (R)-3-hydroxytetradecanoic acid start->acid Saponification scaffold Glucosamine Scaffold acid->scaffold Activation & Coupling agonist TLR4 Agonist scaffold->agonist Acylation

General workflow for the synthesis of TLR4 agonists.

3.3. TLR4 Signaling Pathway

Upon recognition of a Lipid A analog by the TLR4/MD-2 complex on the surface of immune cells (e.g., macrophages), a signaling cascade is initiated, leading to the production of pro-inflammatory cytokines.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4_MD2 TLR4/MD-2 Complex MyD88 MyD88 TLR4_MD2->MyD88 Recruitment Agonist Lipid A Analog (TLR4 Agonist) Agonist->TLR4_MD2 Binding & Dimerization TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activation NFkB NF-κB IKK->NFkB Phosphorylation of IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induction

Simplified TLR4 signaling pathway initiated by a Lipid A analog.

Application Notes and Protocols for Enantiomeric Excess (ee) Determination by NMR Spectroscopy Using Chiral Shift Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with the use of chiral shift reagents (CSRs), is a powerful and rapid method for the determination of enantiomeric excess (ee) of chiral molecules. This technique is particularly valuable in the fields of asymmetric synthesis, pharmaceutical development, and quality control where the stereochemical purity of a compound is critical. Enantiomers, being chemically identical in an achiral environment, are indistinguishable by standard NMR. However, in the presence of a chiral shift reagent, they are converted into transient diastereomeric complexes, which possess distinct NMR spectra, allowing for their differentiation and quantification.

This document provides a detailed overview of the principles, applications, and experimental protocols for the determination of enantiomeric excess using NMR spectroscopy with chiral shift reagents.

Principles of Enantiomeric Excess Determination by NMR with Chiral Shift Reagents

The fundamental principle behind this technique lies in the formation of rapidly equilibrating, diastereomeric complexes between the enantiomers of a chiral analyte and a chiral shift reagent.[1][2] Chiral shift reagents are typically organometallic complexes of lanthanide metals, such as europium (Eu) or praseodymium (Pr), coordinated to a chiral ligand. These complexes are Lewis acidic and can reversibly coordinate to Lewis basic functional groups (e.g., alcohols, amines, ketones, esters) in the analyte molecule.

The interaction between the chiral analyte and the chiral shift reagent leads to the formation of two diastereomeric complexes, (R)-analyte-(S)-CSR and (S)-analyte-(S)-CSR (assuming an (S)-CSR). These diastereomeric complexes have different spatial arrangements and, consequently, their constituent nuclei experience different magnetic environments. This results in a separation of the NMR signals for the two enantiomers, a phenomenon known as induced chemical shift nonequivalence (ΔΔδ). The magnitude of this separation is dependent on several factors, including the specific chiral shift reagent used, the structure of the analyte, the solvent, and the concentration of the CSR.

The enantiomeric excess can then be determined by integrating the signals corresponding to each enantiomer. The ratio of the integrals is directly proportional to the ratio of the enantiomers in the sample.

Formula for Enantiomeric Excess (ee):

ee (%) = [ (Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer) ] * 100

Common Chiral Shift Reagents

A variety of chiral shift reagents are commercially available, with lanthanide-based reagents being the most common.

  • Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) : This is one of the most widely used chiral shift reagents. It typically induces downfield shifts in the ¹H NMR spectrum.

  • Pr(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]praseodymium(III)) : Similar to Eu(hfc)₃, but generally induces upfield shifts.

  • Pirkle's Alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol) : This is a non-metallic chiral solvating agent that forms diastereomeric complexes through hydrogen bonding and π-π stacking interactions.[3]

Quantitative Data

The induced chemical shift difference (ΔΔδ) is a critical parameter for the successful application of this technique. A larger ΔΔδ value allows for more accurate integration and, consequently, a more reliable determination of the enantiomeric excess. The following table provides representative ΔΔδ values for various substrates with common chiral shift reagents.

AnalyteFunctional GroupChiral Shift ReagentObserved NucleusΔΔδ (ppm)Reference
1-PhenylethanolAlcoholEu(hfc)₃CH-OH~0.1[4]
2-ButanolAlcoholEu(hfc)₃CH₃~0.05[4]
CamphorKetoneEu(hfc)₃CH₃~0.2[4]
Methyl lactateEsterEu(hfc)₃OCH₃~0.08[4]
1-PhenylethylamineAminePirkle's AlcoholCH-NH₂~0.04[3]
ThiopentalBarbiturate (B1230296)Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato] europium(III)CH₃~0.28 (17 Hz at 60 MHz)[5][6]

Note: The magnitude of ΔΔδ can vary depending on experimental conditions such as solvent, temperature, and the molar ratio of the chiral shift reagent to the analyte.

Experimental Protocols

The following are generalized protocols for the determination of enantiomeric excess using chiral shift reagents. It is crucial to optimize the conditions for each specific analyte.

General Sample Preparation
  • Analyte Solution: Prepare a stock solution of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CCl₄). The typical concentration of the analyte is in the range of 10-50 mM.

  • Chiral Shift Reagent Solution: Prepare a stock solution of the chiral shift reagent in the same deuterated solvent. The concentration should be such that small aliquots can be added to the analyte solution.

  • NMR Tube Preparation:

    • Place a known volume of the analyte solution into a clean, dry NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone. This will serve as a reference.

    • Incrementally add small aliquots of the chiral shift reagent stock solution to the NMR tube.

    • After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

    • Continue adding the chiral shift reagent until a sufficient separation of the signals for the two enantiomers is observed. Avoid adding a large excess of the CSR, as this can lead to significant line broadening.

Protocol for Alcohols
  • Analyte: A chiral alcohol (e.g., 1-phenylethanol).

  • Chiral Shift Reagent: Eu(hfc)₃.

  • Solvent: CDCl₃.

  • Procedure:

    • Prepare a ~20 mM solution of the chiral alcohol in CDCl₃.

    • Acquire a ¹H NMR spectrum.

    • Prepare a ~100 mM solution of Eu(hfc)₃ in CDCl₃.

    • Add the Eu(hfc)₃ solution stepwise (e.g., 0.1 molar equivalents at a time) to the NMR tube containing the alcohol solution.

    • Monitor the spectrum after each addition. The signal of the proton attached to the hydroxyl-bearing carbon (or other nearby protons) should split into two signals.

    • Optimize the molar ratio of Eu(hfc)₃ to the alcohol to achieve baseline separation of the signals of interest. A typical ratio is between 0.2 and 1.0.

Protocol for Ketones
  • Analyte: A chiral ketone (e.g., camphor).

  • Chiral Shift Reagent: Eu(hfc)₃.

  • Solvent: CDCl₃ or C₆D₆.

  • Procedure:

    • Follow the general sample preparation protocol.

    • The protons alpha to the carbonyl group are often the most affected by the chiral shift reagent.

    • Titrate the ketone solution with the Eu(hfc)₃ solution until the desired signal separation is achieved.

Protocol for Esters
  • Analyte: A chiral ester (e.g., methyl lactate).

  • Chiral Shift Reagent: Eu(hfc)₃.

  • Solvent: CDCl₃.

  • Procedure:

    • Follow the general sample preparation protocol.

    • The protons of the alcohol and acid moieties of the ester can be monitored for separation.

    • The coordination of the lanthanide is at the carbonyl oxygen, so protons alpha to the carbonyl and on the alkoxy group are most likely to show significant shifts.

NMR Acquisition Parameters

For quantitative analysis, it is crucial to use appropriate NMR acquisition parameters to ensure accurate integration of the signals.

  • Pulse Sequence: A simple one-pulse sequence is generally sufficient.

  • Relaxation Delay (d1): When using paramagnetic lanthanide shift reagents, the relaxation times (T₁) of the nuclei are significantly shortened.[7][8] This allows for the use of shorter relaxation delays (e.g., 1-2 seconds) without saturating the signals, leading to a faster acquisition of a large number of scans for a better signal-to-noise ratio. However, it is always recommended to measure the T₁ values of the signals of interest to determine the optimal relaxation delay (d1 should be at least 5 times the longest T₁).

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio, which is essential for accurate integration.

  • Spectral Width (sw): Ensure that the spectral width is large enough to encompass all signals, especially after the addition of the shift reagent which can induce large chemical shifts.

Data Processing
  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signals corresponding to each enantiomer. It is advisable to integrate multiple, non-overlapping signals for each enantiomer and compare the results for consistency.

  • Calculation: Use the integral values to calculate the enantiomeric excess using the formula provided in Section 2.

Troubleshooting

ProblemPossible CauseSolution
No or poor signal separation - Insufficient amount of chiral shift reagent.- Weak interaction between the analyte and the CSR.- Inappropriate choice of CSR or solvent.- Increase the concentration of the CSR.- Try a different chiral shift reagent (e.g., Pr(hfc)₃ if Eu(hfc)₃ is ineffective).- Change the solvent to one that may promote better complexation (e.g., C₆D₆).
Significant line broadening - Excess of paramagnetic chiral shift reagent.- Presence of paramagnetic impurities.- Reduce the concentration of the CSR.- Ensure the CSR is of high purity.
Overlapping signals - Insufficient resolution even with the CSR.- Use a higher field NMR spectrometer.- Try a different CSR that may induce larger ΔΔδ values.- Change the solvent.
Inaccurate integration - Poor phasing or baseline correction.- Low signal-to-noise ratio.- Overlapping signals.- Carefully reprocess the spectrum.- Increase the number of scans.- Optimize the experimental conditions to improve signal separation.

Visualizations

Signaling Pathway of Enantiomeric Discrimination

G Mechanism of Chiral Recognition cluster_reactants Reactants cluster_complexes Diastereomeric Complexes cluster_spectra NMR Spectra R_Analyte (R)-Analyte R_CSR (R)-Analyte • CSR R_Analyte->R_CSR + CSR Single_Signal Single Signal (Achiral Environment) R_Analyte->Single_Signal NMR S_Analyte (S)-Analyte S_CSR (S)-Analyte • CSR S_Analyte->S_CSR + CSR S_Analyte->Single_Signal NMR CSR Chiral Shift Reagent (CSR) Split_Signals Split Signals (Chiral Environment) R_CSR->Split_Signals NMR S_CSR->Split_Signals NMR

Caption: Mechanism of enantiomeric discrimination using a chiral shift reagent.

Experimental Workflow for ee Determination

G Workflow for Enantiomeric Excess Determination Start Start Prep_Analyte Prepare Analyte Solution Start->Prep_Analyte Prep_CSR Prepare CSR Solution Start->Prep_CSR NMR_Analyte Acquire NMR of Analyte Prep_Analyte->NMR_Analyte Titration Titrate with CSR Prep_CSR->Titration NMR_Analyte->Titration Acquire_Spectra Acquire NMR Spectra After Each Addition Titration->Acquire_Spectra Check_Separation Sufficient Signal Separation? Acquire_Spectra->Check_Separation Check_Separation->Titration No Process_Data Process NMR Data (Phase, Baseline, Integrate) Check_Separation->Process_Data Yes Calculate_ee Calculate ee Process_Data->Calculate_ee End End Calculate_ee->End

Caption: Experimental workflow for determining enantiomeric excess by NMR.

Chemical Equilibrium in ee Determination

G Chemical Equilibrium in ee Determination cluster_factors Factors Influencing Equilibrium Enantiomers Enantiomers (R-A and S-A) Complexes Diastereomeric Complexes (R-A•CSR and S-A•CSR) Enantiomers->Complexes + CSR (Fast Equilibrium) CSR Chiral Shift Reagent (CSR) Concentration Concentration (Analyte and CSR) Concentration->Complexes affects K_eq Temperature Temperature Temperature->Complexes affects K_eq Solvent Solvent Solvent->Complexes affects K_eq

Caption: Equilibrium between free enantiomers and diastereomeric complexes.

Conclusion

The determination of enantiomeric excess by NMR spectroscopy using chiral shift reagents is a robust and efficient analytical technique. Its speed and the direct nature of the measurement make it a valuable tool in both academic and industrial research settings. Successful application of this method relies on the careful selection of the chiral shift reagent, optimization of experimental conditions, and adherence to proper NMR acquisition and processing protocols for quantitative analysis. By following the guidelines and protocols outlined in this document, researchers can confidently and accurately determine the enantiomeric purity of their chiral compounds.

References

Synthesis and Evaluation of Lipid A Analogs Using (R)-Methyl 3-hydroxytetradecanoate as a Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Immunology and Drug Development

These application notes provide a comprehensive guide for the synthesis and biological evaluation of lipid A analogs, utilizing (R)-Methyl 3-hydroxytetradecanoate (B1260086) as a pivotal starting material. The synthesized analogs are potent modulators of the Toll-like receptor 4 (TLR4) signaling pathway and hold significant promise as vaccine adjuvants and immunotherapeutics. This document offers detailed experimental protocols, data presentation in tabular format, and visual diagrams of key pathways and workflows to facilitate research and development in this area.

Introduction

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, is the principal mediator of endotoxic activity through its interaction with the TLR4/MD-2 complex. The precise structure of lipid A dictates its immunostimulatory properties, with variations in acylation patterns significantly influencing its agonistic or antagonistic activity. Synthetic lipid A analogs offer the advantage of structural homogeneity and the potential to fine-tune biological activity, reducing toxicity while retaining potent immunomodulatory effects.

(R)-Methyl 3-hydroxytetradecanoate is a crucial chiral building block for the synthesis of various lipid A analogs, as the (R)-3-hydroxyacyl chain is a conserved feature in the lipid A of many bacterial species.[1] This document outlines a representative synthetic route to a monophosphoryl lipid A (MPLA) analog and details the subsequent biological assays to characterize its activity as a TLR4 agonist.

Data Presentation

The biological activity of synthesized lipid A analogs is typically assessed by their ability to activate TLR4 signaling, leading to the production of pro-inflammatory cytokines. The following tables summarize representative quantitative data for synthetic lipid A analogs.

Table 1: TLR4 Agonistic Activity of a Synthetic Lipid A Analog

CompoundCell LineAssayEC50 (nM)Reference
Synthetic MPLA AnalogHEK-Blue™ hTLR4SEAP Reporter Assay15.2Fictional data based on typical results
Natural MPLA (S. minnesota)HEK-Blue™ hTLR4SEAP Reporter Assay10.8Fictional data based on typical results

Table 2: Pro-inflammatory Cytokine Induction by a Synthetic Lipid A Analog

CompoundCell LineCytokineConcentration (ng/mL)Fold Induction over ControlReference
Synthetic MPLA AnalogTHP-1 MacrophagesTNF-α10025.4Fictional data based on typical results
LPS (E. coli O111:B4)THP-1 MacrophagesTNF-α10035.1Fictional data based on typical results

Experimental Protocols

Protocol 1: Synthesis of a Monophosphoryl Lipid A (MPLA) Analog

This protocol describes a multi-step synthesis of a simplified MPLA analog.

Step 1: Hydrolysis of this compound to (R)-3-hydroxytetradecanoic acid

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol (B129727) and water.

  • Add lithium hydroxide (B78521) (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-3-hydroxytetradecanoic acid as a white solid.

Step 2: N-acylation of a Protected Glucosamine (B1671600) Acceptor

  • Dissolve a suitably protected glucosamine derivative (e.g., with protecting groups on the hydroxyls and phosphate) (1.0 eq) and (R)-3-hydroxytetradecanoic acid (1.2 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to yield the N-acylated glucosamine derivative.

Step 3: O-acylation of the N-acylated Glucosamine

  • Selectively deprotect the desired hydroxyl group (e.g., at the 3-position) of the N-acylated glucosamine derivative.

  • Repeat the acylation procedure described in Step 2 using (R)-3-hydroxytetradecanoic acid to introduce the O-acyl chain.

  • Purify the di-acylated product by silica gel chromatography.

Step 4: Global Deprotection

  • The final deprotection strategy will depend on the protecting groups used. For benzyl-type protecting groups, catalytic hydrogenation is commonly employed.

  • Dissolve the fully acylated and protected precursor in a suitable solvent (e.g., a mixture of THF, methanol, and water).

  • Add Palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until deprotection is complete (monitored by TLC or Mass Spectrometry).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the final MPLA analog by preparative reversed-phase HPLC to yield the pure product.

Characterization: The structure and purity of the final compound and all intermediates should be confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS).

Protocol 2: TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells

This assay quantifies the activation of TLR4 by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), a reporter gene under the control of an NF-κB-inducible promoter.

  • Cell Culture: Culture HEK-Blue™ hTLR4 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 µg/mL Normocin™, and 1x HEK-Blue™ Selection.

  • Seeding: Seed the cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Stimulation: Prepare serial dilutions of the synthesized lipid A analog, a positive control (e.g., LPS from E. coli O111:B4 at a starting concentration of 1 µg/mL), and a negative control (vehicle, e.g., endotoxin-free water or DMSO).

  • Add 20 µL of the diluted compounds to the respective wells of the cell plate.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.

    • Add 180 µL of QUANTI-Blue™ solution to a new 96-well plate.

    • Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing QUANTI-Blue™.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis: Calculate the EC50 value by plotting the absorbance against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 3: TNF-α Release Assay in THP-1 Macrophages

This protocol measures the amount of TNF-α secreted by macrophage-like cells upon stimulation with the lipid A analog.

  • Cell Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Differentiate the THP-1 cells into macrophage-like cells by treating them with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

    • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Stimulation:

    • Prepare serial dilutions of the synthesized lipid A analog, a positive control (LPS), and a negative control (vehicle).

    • Replace the medium in the wells of the differentiated THP-1 cells with fresh medium containing the diluted compounds.

    • Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of TNF-α:

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit (e.g., from R&D Systems or BioLegend) according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of TNF-α against the concentration of the stimulating compound.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product R_Methyl_3_hydroxytetradecanoate (R)-Methyl 3-hydroxytetradecanoate R_3_hydroxytetradecanoic_acid (R)-3-hydroxytetradecanoic acid R_Methyl_3_hydroxytetradecanoate->R_3_hydroxytetradecanoic_acid Step 1: Hydrolysis N_acylated_Glucosamine N-acylated Glucosamine Derivative R_3_hydroxytetradecanoic_acid->N_acylated_Glucosamine Di_acylated_Glucosamine Di-acylated Glucosamine Derivative R_3_hydroxytetradecanoic_acid->Di_acylated_Glucosamine Protected_Glucosamine Protected Glucosamine Acceptor Protected_Glucosamine->N_acylated_Glucosamine Step 2: N-acylation N_acylated_Glucosamine->Di_acylated_Glucosamine Step 3: O-acylation MPLA_Analog Monophosphoryl Lipid A Analog Di_acylated_Glucosamine->MPLA_Analog Step 4: Global Deprotection

Caption: Synthetic workflow for an MPLA analog.

TLR4_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Intracellular Signaling cluster_2 Nuclear Events Lipid_A_Analog Lipid A Analog LBP LBP Lipid_A_Analog->LBP CD14 CD14 LBP->CD14 transfers TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_Complex->NF_kB activates Nucleus Nucleus NF_kB->Nucleus translocates to AP1 AP-1 MAPKs->AP1 activates AP1->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Cytokine_Production Cytokine Production (e.g., TNF-α, IL-6) Gene_Transcription->Cytokine_Production

Caption: TLR4 signaling pathway activation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_data Data Analysis S1 Synthesis of Lipid A Analog S2 Purification (Chromatography) S1->S2 S3 Characterization (NMR, MS) S2->S3 B1 TLR4 Activation Assay (HEK-Blue™ Cells) S3->B1 B2 Cytokine Release Assay (THP-1 Macrophages) S3->B2 D1 EC50 Determination B1->D1 D2 Cytokine Quantification B2->D2

Caption: Overall experimental workflow.

References

Application Note: Purification of (R)-Methyl 3-hydroxytetradecanoate by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of (R)-Methyl 3-hydroxytetradecanoate (B1260086) from a crude reaction mixture using silica (B1680970) gel column chromatography. (R)-Methyl 3-hydroxytetradecanoate is a chiral intermediate in fatty acid biosynthesis and serves as a biomarker for certain fatty acid oxidation disorders.[1][2] Achieving high purity is essential for its use in research and as a standard in diagnostic applications. The protocol herein describes the preparation of the column, sample application, gradient elution, and fraction analysis to yield a final product with purity exceeding 98%.

Principle of Separation

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase. For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase. The separation is based on the polarity of the molecules in the crude mixture.

This compound possesses a polar hydroxyl (-OH) group and a moderately polar ester group, making it more polar than non-hydroxylated fatty acid byproducts (e.g., methyl tetradecanoate) or non-polar impurities. When a mobile phase of low polarity (e.g., hexane) is passed through the column, non-polar impurities travel faster and elute first. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl ether or ethyl acetate), the more polar this compound is displaced from the silica gel and eluted, separated from less polar and more polar impurities.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volumes may be necessary for different sample quantities.

Materials and Reagents
Material/ReagentSpecifications
Crude this compound~1 g
Silica GelStandard Grade, 60 Å, 230-400 mesh
n-HexaneHPLC Grade
Ethyl Ether (or Ethyl Acetate)HPLC Grade
TLC PlatesSilica gel 60 F254
Staining ReagentPrimuline (B81338) spray or Potassium Permanganate dip
Glass Chromatography Column40 mm diameter, 400 mm length
Cotton or Glass Wool---
SandWashed, Sea Sand
Equipment
Equipment
Fume Hood
Beakers and Erlenmeyer Flasks
Glass Rod
Funnel
Round Bottom Flasks
Rotary Evaporator
TLC Developing Chamber
UV Lamp (254 nm)
Heat Gun
Fraction Collector (optional) or Test Tubes/Flasks
Detailed Methodology

Step 1: Column Preparation (Wet Packing Method)

  • Ensure the glass column is clean, dry, and vertically clamped inside a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[3]

  • In a separate beaker, prepare a slurry by mixing ~40-50 g of silica gel with n-hexane.[3] The consistency should be pourable but not overly dilute.

  • Pour the silica slurry into the column using a funnel. Gently tap the sides of the column to dislodge air bubbles and ensure even packing.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed to prevent cracking.

  • Add another thin layer (approx. 1 cm) of sand on top of the packed silica gel to protect the surface during sample and solvent addition.[3]

  • Wash the column with 2-3 column volumes of n-hexane to equilibrate the stationary phase.

Step 2: Sample Preparation and Loading

  • Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

  • Alternatively, for less soluble samples, use the "dry loading" method: dissolve the crude product in a solvent, add a small amount of silica gel (~2-3 g), and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

  • Carefully add the prepared sample to the top of the column. For liquid loading, use a pipette to slowly add the sample solution down the inner wall of the column. For dry loading, carefully pour the silica-adsorbed sample onto the top sand layer.

Step 3: Elution and Fraction Collection

  • Begin elution with a low-polarity mobile phase. A common starting point for separating hydroxy fatty acid esters is a mixture of hexane (B92381) and a more polar solvent like ethyl ether.[4]

  • Start with a mobile phase of 95:5 (v/v) n-Hexane:Ethyl Ether.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or flasks.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. An example of a gradient is shown in the table below.

StepMobile Phase (n-Hexane:Ethyl Ether, v/v)Column VolumesPurpose
1100:0 to 95:52-3Elute highly non-polar impurities.
290:102Elute remaining non-polar compounds.
380:203-5Elute the target compound.
470:303-5Elute the target compound (tailing fractions).[1]
550:502Elute more polar impurities.

Step 4: Fraction Analysis by Thin-Layer Chromatography (TLC)

  • Monitor the separation by spotting collected fractions onto a TLC plate.

  • Develop the TLC plate in a chamber with an appropriate solvent system, such as 70:30 (v/v) n-Hexane:Ethyl Ether , which is a known system for this compound.[1]

  • Visualize the spots under a UV lamp (if UV-active) and/or by staining with primuline or potassium permanganate.

  • The this compound will have a lower Rf value than non-hydroxylated fatty acid methyl esters due to its higher polarity.[4]

  • Identify the fractions containing the pure product, characterized by a single spot at the correct Rf.

Step 5: Pooling Fractions and Solvent Removal

  • Combine the fractions identified as pure in a round bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound, which may appear as a solid or oil.[1][5]

Data Presentation

Chromatographic Parameters
ParameterValue / Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 40 mm ID x 400 mm Length
Mobile Phase Gradient of n-Hexane and Ethyl Ether
Sample Load ~1 g crude material
Detection Method Thin-Layer Chromatography (TLC)
TLC Mobile Phase 70:30 (v/v) n-Hexane:Ethyl Ether[1]
Expected Results
ParameterSpecification
Initial Purity (Crude) Variable (e.g., 70-85%)
Final Purity >98% (as determined by GC)[1]
Typical Yield 75-90% (dependent on crude purity)
Appearance Solid or colorless to pale yellow liquid[1][5]
TLC Rf Value ~0.32 (in Hexane/Diethyl ether 1:1, v/v)[4]

Final Purity Assessment

The purity of the final product should be confirmed using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS). This provides quantitative purity data and confirms the identity of the compound by its mass spectrum.[1][6][7]

Visualized Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow cluster_prep CrudeSample Crude (R)-Methyl 3-hydroxytetradecanoate ColumnPrep Step 1: Column Preparation (Silica Gel Slurry Packing) SampleLoad Step 2: Sample Loading (Wet or Dry Method) ColumnPrep->SampleLoad Elution Step 3: Gradient Elution (Hexane -> Hexane/Ethyl Ether) SampleLoad->Elution TLC Step 4: Fraction Analysis (TLC Monitoring) Elution->TLC Pooling Step 5: Pool Pure Fractions TLC->Pooling Identify Pure Fractions Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation PureProduct Purified (R)-Methyl 3-hydroxytetradecanoate (>98%) Evaporation->PureProduct Analysis Purity & Identity Confirmation (GC-MS) PureProduct->Analysis

Caption: Workflow for purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of β-hydroxy esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide clear guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the asymmetric synthesis of β-hydroxy esters?

A1: The most frequent issues include low enantioselectivity (ee), poor diastereoselectivity (dr), and low chemical yields. These problems can often be traced back to factors such as reagent purity, catalyst selection and activity, and suboptimal reaction conditions.

Q2: How can I improve the enantioselectivity of my reaction?

A2: Improving enantioselectivity often involves a multi-faceted approach. Key areas to focus on include:

  • Catalyst/Ligand Purity: Ensure the chiral catalyst or ligand is of high purity and has not degraded. Impurities can significantly impact stereocontrol.

  • Catalyst Loading: The optimal catalyst loading should be determined experimentally. Too little may result in a slow and unselective reaction, while too much can sometimes lead to undesired side reactions.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Solvent: The polarity and coordinating ability of the solvent can have a profound effect on the catalyst's effectiveness and the stereochemical outcome. A solvent screen is often a valuable optimization step.

Q3: My reaction is giving a poor diastereomeric ratio (dr). What should I do?

A3: Poor diastereoselectivity is a common hurdle. To address this, consider the following:

  • Choice of Chiral Auxiliary/Catalyst: The nature of the chiral directing group is paramount. For aldol (B89426) reactions, the choice of chiral auxiliary (e.g., Evans oxazolidinones) and the enolization conditions (kinetic vs. thermodynamic control) are critical in determining the syn or anti diastereomer.

  • Lewis Acid: In many asymmetric aldol reactions, the Lewis acid used for enolization (e.g., dibutylboron triflate, titanium tetrachloride) plays a crucial role in organizing the transition state and influencing diastereoselectivity.

  • Substrate Sterics: The steric bulk of both the enolate and the aldehyde can significantly influence the facial selectivity of the reaction.

Q4: I am experiencing low yields in my Reformatsky reaction. What are some potential causes and solutions?

A4: Low yields in a Reformatsky reaction can be frustrating. Here are some common culprits and troubleshooting tips:

  • Zinc Activation: The zinc metal must be sufficiently activated to initiate the reaction. Common activation methods include treatment with TMSCl, iodine, or HCl.

  • Reagent Quality: Ensure the α-halo ester and the carbonyl compound are pure and dry. The presence of water can quench the organozinc intermediate.

  • Reaction Temperature: While the reaction is often initiated at room temperature, gentle heating or reflux may be necessary to drive the reaction to completion.

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are typically used. Ensure your solvent is properly dried.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee%)
Symptom Possible Cause Troubleshooting Step
Consistently low ee%Impure or degraded chiral ligand/catalyst.Verify the purity of the ligand/catalyst using analytical techniques like NMR or HPLC. If necessary, purify or synthesize a fresh batch.
Incorrect catalyst-to-ligand ratio.Optimize the catalyst-to-ligand ratio. A slight excess of the ligand can sometimes be beneficial.
Racemization of the product under reaction conditions.Check the stability of the product under the reaction conditions in a separate experiment. Consider lowering the reaction temperature or reaction time.
Decreasing ee% over timeLigand degradation during the reaction.Monitor the reaction at different time points and analyze the integrity of the ligand by HPLC or NMR. Consider using a more robust ligand or milder reaction conditions.
Formation of a less selective catalytic species.Analyze the reaction mixture for the presence of other catalytic species.
Problem 2: Poor Diastereoselectivity (dr) in Aldol Reactions
Symptom Possible Cause Troubleshooting Step
Mixture of syn and anti productsIncomplete formation of the desired (Z)- or (E)-enolate.Re-evaluate the enolization conditions (base, Lewis acid, temperature, and addition time). For syn-selective Evans aldol reactions, ensure complete formation of the (Z)-enolate.
Non-optimal Lewis acid.Screen different Lewis acids (e.g., Bu₂BOTf, TiCl₄, Sn(OTf)₂) as they can have a significant impact on the transition state geometry.
Steric hindrance in the substrate.The steric properties of the aldehyde and the N-acyl group on the chiral auxiliary can influence facial selectivity. Consider modifying the substrates if possible.
Unexpected diastereomer is major productIncorrect choice of chiral auxiliary for the desired diastereomer.For syn products, Evans oxazolidinones are typically used. For anti products, other auxiliaries or reaction conditions are necessary.
Reaction is under thermodynamic instead of kinetic control.Ensure the reaction is run at a sufficiently low temperature to favor the kinetically formed product.

Data Presentation

Table 1: Comparison of Chiral Auxiliaries in the Asymmetric Aldol Reaction of an N-propionyl Imide with Isobutyraldehyde
Chiral AuxiliaryDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee%) of syn isomerYield (%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>99:1>9985
(4S)-4-isopropyl-2-oxazolidinone>99:19991
(4R)-4-benzyl-2-oxazolidinone98:29888

Data synthesized from literature reports for illustrative purposes.

Table 2: Asymmetric Reduction of Ethyl Benzoylacetate with Different Biocatalysts
BiocatalystProduct ConfigurationEnantiomeric Excess (ee%)Conversion (%)
Saccharomyces cerevisiae (Baker's Yeast)(S)-ethyl 3-hydroxy-3-phenylpropanoate>9995
Recombinant E. coli expressing Lactobacillus kefir reductase(R)-ethyl 3-hydroxy-3-phenylpropanoate>99>99

Data synthesized from literature reports for illustrative purposes.

Experimental Protocols

Protocol 1: Evans Asymmetric Aldol Reaction for syn-β-Hydroxy Esters

This protocol describes a general procedure for the synthesis of a syn-β-hydroxy ester using an Evans oxazolidinone chiral auxiliary.

1. Preparation of the N-Acyl Imide:

  • To a solution of the chiral oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.
  • Stir the resulting solution at 0 °C for 30 minutes.
  • Add the desired acyl chloride (1.1 equiv.) dropwise and stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate (B1210297).
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

2. Aldol Reaction:

  • To a solution of the N-acyl imide (1.0 equiv.) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C under an inert atmosphere, add dibutylboron triflate (1.1 equiv.) dropwise.
  • Add triethylamine (B128534) (1.2 equiv.) dropwise, and stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour.
  • Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 equiv.) dropwise.
  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
  • Quench the reaction by adding a pH 7 phosphate (B84403) buffer.
  • Extract the product with dichloromethane, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
  • Purify the aldol adduct by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • To a solution of the aldol adduct (1.0 equiv.) in a 3:1 mixture of THF and water (0.1 M) at 0 °C, add hydrogen peroxide (4.0 equiv., 30% aqueous solution) followed by lithium hydroxide (B78521) (2.0 equiv., 1 M aqueous solution).
  • Stir the mixture vigorously at 0 °C for 4 hours.
  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
  • Separate the layers and extract the aqueous layer with ethyl acetate.
  • The chiral auxiliary can be recovered from the organic layer.
  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract the β-hydroxy acid with ethyl acetate.
  • To obtain the methyl ester, treat the carboxylic acid with diazomethane (B1218177) or TMS-diazomethane.

Protocol 2: Asymmetric Reduction of a β-Keto Ester using Baker's Yeast

This protocol provides a general method for the enantioselective reduction of a β-keto ester.

1. Preparation of the Yeast Suspension:

  • In a flask, dissolve sucrose (B13894) (50 g) in warm water (250 mL).
  • Add baker's yeast (20 g) and stir until a homogeneous suspension is formed.
  • Allow the yeast to activate by letting the mixture stand at room temperature for 30 minutes, or until bubbling is observed.

2. Reduction Reaction:

  • Add the β-keto ester (1.0 g) to the activated yeast suspension.
  • Stir the reaction mixture vigorously at room temperature for 24-72 hours. Monitor the reaction progress by TLC or GC.

3. Work-up and Purification:

  • Once the reaction is complete, add celite to the mixture and filter through a pad of celite to remove the yeast cells. Wash the filter cake with ethyl acetate.
  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude β-hydroxy ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Reformatsky Reaction for the Synthesis of β-Hydroxy Esters

This protocol outlines a typical procedure for the Reformatsky reaction.[1][2]

1. Activation of Zinc:

  • Place zinc dust (3.0 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.[3]
  • Add a small crystal of iodine and gently heat the flask with a heat gun until the purple vapor of iodine is visible.[2]
  • Allow the flask to cool to room temperature.

2. Reaction:

  • Add anhydrous THF (to make a 0.5 M solution with respect to the carbonyl compound) to the activated zinc.
  • In the dropping funnel, prepare a solution of the α-halo ester (1.5 equiv.) and the aldehyde or ketone (1.0 equiv.) in anhydrous THF.[3]
  • Add a small portion of this solution to the zinc suspension to initiate the reaction (indicated by a gentle reflux or a color change).
  • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure completion.[1]

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the excess zinc has dissolved.[1]
  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).[1]
  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.[1]
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
  • Purify the crude β-hydroxy ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).[2]

Visualizations

Troubleshooting_Low_Enantioselectivity Troubleshooting Workflow: Low Enantioselectivity start Problem: Low Enantioselectivity (ee%) check_purity Check Catalyst/ Ligand Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify or Replace Catalyst/Ligand purity_ok->purify No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify->check_purity temp Lower Temperature optimize_conditions->temp solvent Screen Solvents optimize_conditions->solvent loading Vary Catalyst Loading optimize_conditions->loading end Improved ee% temp->end solvent->end loading->end

Caption: Troubleshooting workflow for low enantioselectivity.

Diastereoselectivity_Control_Aldol Decision Pathway for Diastereoselectivity in Aldol Additions start Desired Diastereomer? syn syn-Aldol Product start->syn syn anti anti-Aldol Product start->anti anti evans Use Evans-type Chiral Auxiliary syn->evans non_evans Use Non-Evans Auxiliary or different catalyst system anti->non_evans z_enolate Generate (Z)-Enolate (e.g., Bu₂BOTf, Et₃N) evans->z_enolate reaction Perform Aldol Addition z_enolate->reaction e_enolate Generate (E)-Enolate (e.g., LHMDS, THF/HMPA) non_evans->e_enolate e_enolate->reaction

Caption: Decision pathway for controlling diastereoselectivity.

Reformatsky_Reaction_Workflow Experimental Workflow for the Reformatsky Reaction start Start activate_zn Activate Zinc Dust (e.g., with I₂ or TMSCl) start->activate_zn prepare_reagents Prepare Anhydrous Solution of α-Halo Ester and Carbonyl Compound activate_zn->prepare_reagents initiate_reaction Initiate Reaction by Adding a Small Aliquot of Reagents prepare_reagents->initiate_reaction add_reagents Slowly Add Remaining Reagents (Maintain Gentle Reflux) initiate_reaction->add_reagents reflux Reflux to Completion add_reagents->reflux workup Aqueous Workup (e.g., 1 M HCl) reflux->workup extract Extraction with Organic Solvent workup->extract purify Purification by Column Chromatography extract->purify product β-Hydroxy Ester purify->product

Caption: Experimental workflow for the Reformatsky reaction.

References

Technical Support Center: Reduction of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the reduction of β-keto esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the reduction of β-keto esters?

A1: The most prevalent side reaction is the formation of diastereomeric mixtures, leading to low diastereoselectivity. Other significant side reactions include racemization of the desired chiral center, over-reduction of both the ketone and ester functionalities to a diol, and transesterification if an alkoxide base is used that does not correspond to the ester's alcohol component.[1] Additionally, hydrolysis of the ester can occur in the presence of water, and degradation of the starting material or product may be observed, particularly when using moisture-sensitive reagents like Lewis acids.[2]

Q2: How can I control the stereochemical outcome to selectively obtain either the syn- or anti-diastereomer?

A2: Stereochemical control is primarily achieved by the judicious selection of a Lewis acid and solvent. Strongly chelating Lewis acids, such as titanium tetrachloride (TiCl₄), in non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂), favor the formation of a rigid cyclic intermediate, leading to the syn-diastereomer. Conversely, non-chelating conditions, often employing reagents like sodium borohydride (B1222165) in a coordinating solvent such as tetrahydrofuran (B95107) (THF) or methanol, can favor the formation of the anti-diastereomer.[2][3]

Q3: My reaction is resulting in a low yield. What are the potential causes?

A3: Low yields can stem from several factors. If using a Lewis acid-mediated protocol, the primary suspect is the degradation of the starting material or product due to the presence of moisture, as Lewis acids are highly water-sensitive.[2] Inadequate control of the reaction temperature, either too high or too low, can also lead to decomposition or incomplete reaction. For biocatalytic reductions, improper pH, temperature, or insufficient yeast activation can result in poor conversion.

Q4: Is it possible to reduce the ketone without affecting the ester group?

A4: Yes, achieving chemoselectivity is a key aspect of this transformation. Mild reducing agents like sodium borohydride (NaBH₄) are generally effective at reducing ketones and aldehydes while leaving esters intact under standard conditions.[1][4][5] More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester, leading to a 1,3-diol, which is often an undesired side product.[5]

Q5: What are the advantages of using biocatalytic methods for β-keto ester reduction?

A5: Biocatalysis, using whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes such as ketoreductases (KREDs), offers several advantages.[2] These methods often proceed with very high enantioselectivity and under mild reaction conditions (room temperature, neutral pH).[6][7] This approach is also considered more environmentally friendly. To overcome issues with mixtures of stereoisomers due to multiple native enzymes in baker's yeast, genetically engineered strains with specific reductases overexpressed have been developed to enhance selectivity.[8][9]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity
Potential CauseSuggested Solution
Suboptimal Reducing Agent/Catalyst Screen a variety of reducing agents (e.g., NaBH₄, zinc borohydride) and, if applicable, different Lewis acids (e.g., TiCl₄ for syn, CeCl₃ for anti).[2]
Incorrect Solvent Choice For chelation-controlled reductions aiming for the syn-product, use non-coordinating solvents (e.g., CH₂Cl₂). For non-chelation control, try coordinating solvents (e.g., THF, Methanol).[2][3]
Reaction Temperature Too High Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[2]
Steric Hindrance The steric bulk of the α-substituent on the β-keto ester can significantly influence the direction of hydride attack. Consider if the substrate structure inherently favors one diastereomer.
Product Epimerization The desired β-hydroxy ester can epimerize under acidic or basic workup conditions. Ensure the workup is performed under neutral or mildly acidic conditions and at a low temperature.
Issue 2: Poor Yield or Incomplete Reaction
Potential CauseSuggested Solution
Degradation of Starting Material/Product If using Lewis acids, ensure strictly anhydrous conditions (dry solvents, glassware, and inert atmosphere).[2] Consider the order of reagent addition; adding the Lewis acid to the substrate at low temperature before introducing the reducing agent is often optimal.[2]
Insufficient Reducing Agent While stoichiometry may suggest a 1:4 ratio of NaBH₄ to ketone, in practice, a larger excess (e.g., 1.5 to 2 equivalents) is often used to ensure complete conversion.[5]
Reaction Time Too Short Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS) to ensure it has reached completion before quenching.
Low Reaction Temperature While low temperatures are good for selectivity, they can also slow down the reaction rate. A balance must be struck, or the reaction time extended.
Biocatalyst Inactivity For yeast reductions, ensure the yeast is properly activated in a warm sugar solution before adding the substrate.[2] Confirm the reaction pH and temperature are within the optimal range for the enzyme.
Issue 3: Formation of Over-Reduction Product (1,3-Diol)
Potential CauseSuggested Solution
Reducing Agent is Too Strong Avoid powerful reducing agents like LiAlH₄ if only the ketone is to be reduced. Use milder reagents like NaBH₄.[5]
Prolonged Reaction Time at High Temperature Even with NaBH₄, some slow reduction of the ester can occur under forcing conditions. Once the ketone reduction is complete (as determined by reaction monitoring), proceed with the workup promptly.

Experimental Protocols

Protocol 1: Lewis Acid-Mediated Diastereoselective Reduction for syn-β-Hydroxy Ester
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the α-substituted β-keto ester in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask.

  • Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. Add titanium tetrachloride (TiCl₄) dropwise and stir for 30 minutes to allow for the formation of the chelate.[2]

  • Reduction: Slowly add a solution of a hydride source (e.g., pyridine-borane complex) in CH₂Cl₂ to the reaction mixture.

  • Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired syn-β-hydroxy ester.

  • Analysis: Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Biocatalytic Reduction using Baker's Yeast
  • Yeast Activation: In an Erlenmeyer flask, dissolve sucrose (B13894) (or glucose) in warm tap water (approx. 30-35 °C). Add dry baker's yeast (Saccharomyces cerevisiae) to the solution and stir to form a homogeneous suspension. Allow the yeast to activate for 30-60 minutes at room temperature.[2]

  • Substrate Addition: Add the β-keto ester substrate to the fermenting yeast culture. The substrate can be added directly or dissolved in a minimal amount of a water-miscible solvent like ethanol.

  • Incubation: Stopper the flask with a cotton plug to allow for CO₂ release and incubate the mixture at room temperature (25-30 °C) with gentle shaking for 24-72 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Work-up: Upon completion, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.

  • Extraction: Saturate the filtrate with sodium chloride (NaCl) and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting β-hydroxy ester by column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral GC or HPLC analysis.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve β-Keto Ester in Anhydrous Solvent cool Cool to Low Temperature (e.g., -78°C) start->cool add_reagents Add Lewis Acid (optional) then Reducing Agent cool->add_reagents stir Stir under Inert Atmosphere add_reagents->stir monitor Monitor Reaction (TLC/GC/HPLC) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (e.g., Column Chromatography) extract->purify analyze Analyze Product (NMR/Chiral HPLC) purify->analyze G start Low Diastereoselectivity Observed q1 Is a Lewis Acid being used? start->q1 a1_yes Select Lewis Acid based on desired stereoisomer q1->a1_yes Yes a1_no Consider adding a Lewis Acid to control stereochemistry q1->a1_no No q2 What type of solvent is used? a1_yes->q2 a1_no->q2 a2_coord Use Coordinating Solvent (e.g., THF) for Non-Chelation Control (anti) q2->a2_coord a2_noncoord Use Non-Coordinating Solvent (e.g., CH2Cl2) for Chelation Control (syn) q2->a2_noncoord q3 Is the reaction temperature optimized? a2_coord->q3 a2_noncoord->q3 a3 Lower the temperature (e.g., -78°C) to improve selectivity q3->a3 end Improved Diastereoselectivity a3->end

References

Improving the yield and enantioselectivity of (R)-Methyl 3-hydroxytetradecanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-Methyl 3-hydroxytetradecanoate (B1260086) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce (R)-Methyl 3-hydroxytetradecanoate with high yield and enantioselectivity?

A1: The main strategies for the enantioselective synthesis of this compound include:

  • Asymmetric Hydrogenation: This method typically involves the reduction of the corresponding β-keto ester, methyl 3-oxotetradecanoate, using a chiral catalyst. Ruthenium-based catalysts with chiral ligands like BINAP (Noyori asymmetric hydrogenation) are highly effective for this transformation, often providing excellent enantioselectivity.[1][2][3]

  • Biocatalytic Reduction: This approach utilizes enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to stereoselectively reduce methyl 3-oxotetradecanoate.[4][5][6] This method is known for its high enantioselectivity and mild reaction conditions.

  • Lipase-Catalyzed Kinetic Resolution: This biocatalytic method involves the resolution of a racemic mixture of methyl 3-hydroxytetradecanoate. A lipase (B570770) enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the desired (R)-enantiomer.[7][8]

Q2: How do I choose the best synthetic method for my needs?

A2: The choice of method depends on several factors:

  • For highest enantioselectivity: Asymmetric hydrogenation with a Noyori-type catalyst and biocatalytic reductions often provide the highest enantiomeric excess (ee).

  • For mild reaction conditions and green chemistry: Biocatalytic methods are generally preferred as they are conducted in aqueous media under mild temperature and pH conditions.

  • For cost-effectiveness on a large scale: While the initial investment in a chiral catalyst for asymmetric hydrogenation can be high, its efficiency may be cost-effective for large-scale production. Biocatalytic methods can also be scalable, but enzyme cost and stability are important considerations.

  • If starting with racemic methyl 3-hydroxytetradecanoate: Lipase-catalyzed kinetic resolution is the most suitable approach.

Q3: What are the common analytical techniques to determine yield and enantioselectivity?

A3:

  • Yield: The yield is typically determined by isolating the product and measuring its weight. The purity of the isolated product can be assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

  • Enantioselectivity (ee): The enantiomeric excess is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Troubleshooting Guides

Asymmetric Hydrogenation (e.g., Noyori Catalyst)
Issue Possible Cause(s) Troubleshooting Steps
Low Yield 1. Inactive catalyst. 2. Impure substrate (methyl 3-oxotetradecanoate). 3. Suboptimal reaction conditions (temperature, pressure, solvent). 4. Insufficient reaction time.1. Ensure the catalyst is handled under inert conditions to prevent deactivation. Use freshly prepared or properly stored catalyst. 2. Purify the substrate by column chromatography or distillation. 3. Optimize reaction parameters. For Noyori catalysts, methanol (B129727) or ethanol (B145695) are common solvents. Temperature and hydrogen pressure may need to be adjusted. 4. Monitor the reaction progress by TLC or GC and extend the reaction time if necessary.
Low Enantioselectivity (ee) 1. Racemization of the product. 2. Incorrect choice of catalyst enantiomer. 3. Contaminants in the reaction mixture. 4. Suboptimal solvent.1. Work-up the reaction under neutral or slightly acidic conditions to minimize racemization. 2. To obtain the (R)-enantiomer, an (R)-BINAP ligand is typically used with the ruthenium catalyst. Verify the catalyst's chirality. 3. Ensure all reagents and solvents are pure and dry. 4. The solvent can influence enantioselectivity. Screen different solvents like methanol, ethanol, and dichloromethane.
Inconsistent Results 1. Variability in catalyst activity. 2. Inconsistent substrate quality. 3. Poor control over reaction parameters.1. Use a consistent source and batch of the catalyst. Consider in-situ catalyst preparation for better reproducibility.[3] 2. Implement a standard procedure for substrate purification and characterization. 3. Precisely control temperature, pressure, and stirring rate.
Biocatalytic Reduction (Ketoreductases)
Issue Possible Cause(s) Troubleshooting Steps
Low Yield 1. Low enzyme activity. 2. Cofactor (NADPH/NADH) limitation. 3. Substrate or product inhibition. 4. Poor substrate solubility.1. Ensure the enzyme is stored correctly and has not lost activity. Optimize pH and temperature for the specific enzyme. 2. Use a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase). 3. Lower the initial substrate concentration. Consider in-situ product removal. 4. Add a co-solvent (e.g., DMSO, isopropanol) to improve the solubility of the long-chain substrate.
Low Enantioselectivity (ee) 1. Presence of competing enzymes in whole-cell systems. 2. Suboptimal pH or temperature. 3. Racemization of the product.1. Use an isolated/purified enzyme or an engineered E. coli strain overexpressing a specific ketoreductase.[9] 2. Optimize reaction conditions for the specific enzyme to favor the desired stereoselectivity. 3. Maintain a neutral pH during the reaction and work-up.
Reaction Stalls 1. Enzyme denaturation. 2. Depletion of the cofactor regeneration system. 3. pH drift.1. Check the stability of the enzyme under the reaction conditions. 2. Ensure an adequate supply of the co-substrate for cofactor regeneration. 3. Monitor and control the pH of the reaction mixture, especially if a pH change is expected (e.g., with glucose/GDH system).
Lipase-Catalyzed Kinetic Resolution
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion (<50%) 1. Inactive lipase. 2. Unsuitable acyl donor or solvent. 3. Insufficient reaction time.1. Use a fresh or properly stored lipase. Ensure the lipase is active under the reaction conditions (e.g., water activity). 2. Screen different acyl donors (e.g., vinyl acetate (B1210297), acetic anhydride) and organic solvents. 3. Monitor the reaction by GC or HPLC and allow it to proceed until ~50% conversion is reached for optimal resolution.
Low Enantioselectivity (ee) of Product and/or Remaining Substrate 1. Non-selective lipase. 2. Reversibility of the reaction. 3. Racemization.1. Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high enantioselectivity for your substrate. 2. Use an irreversible acyl donor like vinyl acetate. 3. Ensure mild reaction and work-up conditions.
Difficult Separation of Product and Unreacted Substrate 1. Similar physical properties.1. The product of acylation will have different properties from the starting alcohol, facilitating separation by column chromatography. If hydrolysis is performed, the resulting carboxylic acid can be separated from the unreacted ester by acid-base extraction.

Data Presentation

Table 1: Comparison of Synthetic Methods for (R)-β-Hydroxy Esters

MethodTypical Yield (%)Typical Enantiomeric Excess (ee, %)AdvantagesDisadvantages
Asymmetric Hydrogenation >90>95High yield and ee, well-established for β-keto esters.Requires high-pressure hydrogen, expensive catalyst, sensitivity to impurities.
Biocatalytic Reduction 80-95>99High ee, mild conditions, environmentally friendly.Can have substrate scope limitations, requires cofactor regeneration.[5][6]
Lipase-Catalyzed Kinetic Resolution <50 (for the desired enantiomer)>99High ee, mild conditions, can use racemic starting material.Maximum theoretical yield is 50%, requires separation of enantiomers.[7]

Experimental Protocols

Method 1: Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate

This protocol is adapted from the Noyori asymmetric hydrogenation procedure for β-keto esters.[3]

  • Catalyst Preparation (in-situ): In a glovebox, to a Schlenk flask, add [RuCl((R)-BINAP)]₂ (arene) (1 mol%). Add degassed methanol (0.2 M solution of substrate). Stir the mixture at room temperature for 30 minutes.

  • Hydrogenation: Add methyl 3-oxotetradecanoate (1 equivalent) to the catalyst solution.

  • Pressurize the vessel with hydrogen gas (50-100 atm).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

  • Analysis: Determine the yield and confirm the structure by ¹H NMR. Analyze the enantiomeric excess by chiral HPLC or GC.

Method 2: Biocatalytic Reduction of Methyl 3-oxotetradecanoate

This protocol describes a typical procedure using a ketoreductase with a glucose/glucose dehydrogenase cofactor regeneration system.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Add NADP⁺ (or NAD⁺, depending on the enzyme), glucose, and glucose dehydrogenase.

  • Add the ketoreductase enzyme.

  • Substrate Addition: Dissolve methyl 3-oxotetradecanoate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the pH and adjust as necessary with a dilute base.

  • Work-up: After the reaction is complete (monitored by GC or HPLC), extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

  • Analysis: Determine the yield and enantiomeric excess.

Visualizations

experimental_workflow_asymmetric_hydrogenation cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis catalyst_prep [RuCl((R)-BINAP)]₂ + Methanol substrate_add Add Methyl 3-oxotetradecanoate catalyst_prep->substrate_add hydrogenation Pressurize with H₂ (50-100 atm) Stir for 12-24h substrate_add->hydrogenation depressurize Depressurize hydrogenation->depressurize concentrate Concentrate depressurize->concentrate purify Column Chromatography concentrate->purify analysis Yield (NMR) ee (Chiral HPLC/GC) purify->analysis

Caption: Workflow for Asymmetric Hydrogenation.

troubleshooting_low_ee cluster_causes Potential Causes cluster_solutions Solutions start Low Enantioselectivity Observed cause1 Incorrect Catalyst Enantiomer start->cause1 cause2 Racemization start->cause2 cause3 Impurities start->cause3 cause4 Suboptimal Solvent start->cause4 sol1 Verify Catalyst Chirality (e.g., (R)-BINAP for (R)-product) cause1->sol1 sol2 Neutral/Slightly Acidic Work-up cause2->sol2 sol3 Purify Reagents and Solvents cause3->sol3 sol4 Screen Solvents (MeOH, EtOH, CH₂Cl₂) cause4->sol4

Caption: Troubleshooting Low Enantioselectivity.

References

Technical Support Center: Troubleshooting Peak Tailing in Chiral HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in chiral HPLC analysis?

A1: In an ideal HPLC analysis, the chromatographic peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is a phenomenon where the peak is asymmetrical, with a drawn-out or sloping end on the right side.[1] This distortion is problematic because it can negatively impact the accuracy of peak integration, leading to unreliable quantitative results.[1] Furthermore, tailing can decrease the resolution between adjacent peaks, which is particularly critical in chiral separations where enantiomers may be closely eluted, and it can indicate poor reproducibility of the method.[1] A USP Tailing Factor (Tf) greater than 1.2 is often considered indicative of significant tailing.[1]

Q2: What are the common causes of peak tailing specifically in chiral compound analysis?

A2: Peak tailing in chiral HPLC can stem from a variety of chemical and physical factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause. For basic compounds, this often involves interactions with residual silanol (B1196071) groups on silica-based chiral stationary phases (CSPs).[2][3][4]

  • Inappropriate Mobile Phase Conditions: The pH of the mobile phase, if close to the analyte's pKa, can lead to inconsistent ionization and peak tailing.[2][4] The type and concentration of the mobile phase modifier (e.g., alcohol in normal phase) and additives are also crucial.[5]

  • Column Issues: Contamination or degradation of the chiral column over time can create active sites that cause tailing.[1][2] Physical issues like a void at the column inlet can also lead to peak distortion.[6]

  • Sample-Related Problems: Injecting too much sample (column overload) can saturate the stationary phase, a common issue with chiral compounds which may show overloading at lower concentrations than achiral compounds.[7] The solvent used to dissolve the sample, if significantly stronger than the mobile phase, can also cause peak distortion.[1][8]

  • System and Instrumental Effects: Excessive volume in the tubing and connections between the injector, column, and detector (extra-column volume) can lead to peak broadening and tailing.[5]

Q3: How can I systematically troubleshoot peak tailing in my chiral separation?

A3: A logical, step-by-step approach is the most effective way to identify and resolve the cause of peak tailing. The following workflow can guide your troubleshooting efforts.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue Likely a physical/system issue. Check for extra-column volume, leaks, or column void. check_all_peaks->system_issue Yes specific_peaks Likely a chemical interaction issue. check_all_peaks->specific_peaks No end Peak Shape Improved system_issue->end check_mobile_phase Is the mobile phase pH and composition optimal? specific_peaks->check_mobile_phase adjust_mp Adjust mobile phase pH, modifier concentration, or add additives (e.g., DEA, TFA). check_mobile_phase->adjust_mp No check_sample Is the sample concentration or solvent appropriate? check_mobile_phase->check_sample Yes adjust_mp->check_sample adjust_sample Reduce injection volume/concentration. Dissolve sample in mobile phase. check_sample->adjust_sample No check_column Is the column old, contaminated, or appropriate for the analyte? check_sample->check_column Yes adjust_sample->check_column clean_column Flush or regenerate the column. If issue persists, replace the column. check_column->clean_column No check_temp_flow Are the temperature and flow rate optimized? check_column->check_temp_flow Yes clean_column->check_temp_flow adjust_temp_flow Optimize temperature and/or reduce flow rate. check_temp_flow->adjust_temp_flow No check_temp_flow->end Yes adjust_temp_flow->end

A stepwise guide to diagnosing and resolving peak tailing issues.

Q4: How do mobile phase additives like DEA and TFA help reduce peak tailing for chiral compounds?

A4: Mobile phase additives are crucial for improving peak shape, especially for ionizable chiral compounds.[9]

  • Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): For basic analytes, these additives act as "silanol masking agents."[5] They compete with the basic analyte for interaction with acidic residual silanol groups on the silica-based stationary phase, thereby reducing the secondary interactions that cause peak tailing.[5][10]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Acetic Acid): For acidic analytes, adding a small amount of an acidic modifier to the mobile phase can suppress the ionization of the analyte, leading to a single, non-ionized form that interacts more uniformly with the stationary phase, resulting in improved peak shape.[11] For basic analytes, an acidic additive can protonate the molecule, which can also lead to different, and sometimes more favorable, interactions with the CSP.[9]

Q5: Can temperature and flow rate adjustments improve peak tailing in chiral separations?

A5: Yes, both temperature and flow rate are important parameters to optimize for improving peak shape in chiral HPLC.

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[2] Increasing the column temperature can sometimes improve peak symmetry by enhancing the kinetics of the interaction between the analyte and the stationary phase.[5] Conversely, decreasing the temperature often improves chiral resolution, though this is not a universal rule.[11] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition.[9]

  • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[2] Lowering the flow rate can improve peak shape and resolution by allowing more time for the enantiomers to interact with the chiral stationary phase and for better mass transfer to occur.[5][12]

Quantitative Data Summary

The following tables provide a summary of key experimental parameters that can be adjusted to mitigate peak tailing.

Table 1: Mobile Phase Optimization Strategies

ParameterInitial RecommendationOptimization Strategy to Reduce TailingRationale
Mobile Phase Additive (for basic analytes) 0.1% Diethylamine (DEA)Increase DEA concentration in 0.05% increments (up to 0.5%). Consider other basic additives like Triethylamine (TEA).[5]Basic additives mask residual silanol groups on the silica-based stationary phase, reducing secondary ionic interactions.[5]
Mobile Phase pH (for ionizable compounds) N/A (Normal Phase)In reversed-phase, maintain a mobile phase pH at least 2 units away from the analyte's pKa.[5]This ensures the analyte is in a single ionic state (either fully ionized or non-ionized), preventing peak splitting and tailing.[5]
Organic Modifier (Normal Phase) Isopropanol (IPA)Evaluate different alcohols (e.g., ethanol) or a combination. Adjust the percentage of the polar modifier.[5]The choice and concentration of the organic modifier influence the interaction between the analyte and the CSP, affecting peak shape.[5]
Buffer Concentration (Reversed Phase) 10-25 mMIncrease buffer strength (up to 50 mM).[1]An inadequate buffer concentration may not effectively control the mobile phase pH, leading to peak shape issues.

Table 2: Instrument Parameter Optimization

ParameterInitial RecommendationOptimization Strategy to Reduce TailingRationale
Flow Rate 1.0 mL/minDecrease the flow rate (e.g., to 0.5 - 0.8 mL/min).[5]Lower flow rates can improve peak shape by allowing for better mass transfer and more effective interaction with the CSP.[5][12]
Column Temperature Ambient (25 °C)Increase temperature in 5 °C increments (e.g., up to 40 °C).[5]Higher temperatures can improve the kinetics of analyte-stationary phase interaction, leading to sharper peaks.[5][12]
Injection Volume 10 µLReduce injection volume or dilute the sample.[1]This prevents column overload, which is a common cause of peak tailing, particularly in chiral separations.[7]

Detailed Experimental Protocols

Protocol 1: Column Conditioning for Chiral Analysis

Proper column conditioning is essential for achieving reproducible results and good peak shapes.

  • Installation: Install the chiral column into the HPLC system.

  • Initial Flush: Set the flow rate to a low value (e.g., 0.2 mL/min) and flush the column with the mobile phase for 20-30 minutes.[5]

  • Flow Rate Increase: Gradually increase the flow rate to the desired analytical setpoint over 10-15 minutes.[5]

  • Equilibration: Allow the column to equilibrate with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. Chiral stationary phases may require longer equilibration times than achiral phases.[2]

Protocol 2: Diagnostic Test for Chemical vs. Physical Problems

This protocol helps to distinguish between chemical-related peak tailing (e.g., secondary interactions) and physical issues (e.g., extra-column volume, column void).

  • Prepare a Neutral Test Compound: Dissolve a well-behaved, neutral compound (one that is not expected to have strong secondary interactions with the stationary phase) in the mobile phase.

  • Injection: Inject the neutral compound onto the HPLC system using your current analytical method.

  • Analysis of Results:

    • Symmetrical Peak: If the neutral compound gives a symmetrical peak, but your chiral analyte continues to tail, the problem is likely chemical in nature (i.e., secondary interactions with the stationary phase).[5]

    • Tailing Peak: If the neutral compound also shows peak tailing, the issue is likely due to a physical problem in the HPLC system, such as excessive extra-column dead volume or a void in the column.[5]

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between the causes of peak tailing and their potential solutions.

G cluster_1 Cause and Effect in Peak Tailing cause1 Secondary Interactions (e.g., with silanols) solution1 Add Mobile Phase Additive (e.g., DEA, TFA) cause1->solution1 cause2 Inappropriate Mobile Phase pH solution2 Adjust Mobile Phase pH (away from pKa) cause2->solution2 cause3 Column Overload solution3 Reduce Injection Volume/ Sample Concentration cause3->solution3 cause4 Strong Sample Solvent solution4 Dissolve Sample in Mobile Phase cause4->solution4 cause5 Extra-Column Volume solution5 Use Shorter/Narrower Tubing cause5->solution5 cause6 Column Contamination/Degradation solution6 Flush or Replace Column cause6->solution6

Mapping common causes of peak tailing to their respective solutions.

References

Racemization of (R)-Methyl 3-hydroxytetradecanoate during workup or derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-Methyl 3-hydroxytetradecanoate (B1260086). The focus is on preventing racemization during experimental workup and derivatization procedures to maintain the enantiomeric purity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (R)-Methyl 3-hydroxytetradecanoate?

Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). For this compound, the stereocenter at the C3 position is crucial for its biological activity and specific applications. Racemization leads to a loss of enantiomeric purity, resulting in a mixture of (R)- and (S)-enantiomers, which can have different physiological properties and may compromise experimental results or the efficacy of a final product.

Q2: What are the primary causes of racemization for β-hydroxy esters like this compound during workup?

The primary causes of racemization for β-hydroxy esters during workup are exposure to harsh acidic or basic conditions, as well as elevated temperatures. The chiral center at the C3 position is susceptible to epimerization, which is the change in configuration of a single stereocenter. Over time, this can lead to a racemic mixture.

Q3: Can derivatization for analytical purposes, such as gas chromatography (GC), cause racemization?

Yes, the derivatization process itself can induce racemization if not performed under carefully controlled conditions. Reagents and reaction conditions, such as high temperatures or the presence of strong acids or bases, can promote epimerization at the C3 position. It is crucial to use mild derivatization methods and to optimize reaction parameters like time and temperature.

Q4: How can I determine if my sample of this compound has racemized?

The most common method to determine the enantiomeric purity of this compound is through chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). These techniques use a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for the quantification of the enantiomeric excess (ee).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of optical activity in the final product. Racemization has occurred during the experimental procedure.Review all workup and derivatization steps. Identify and mitigate exposure to strong acids, strong bases, or high temperatures. Use chiral GC or HPLC to quantify the enantiomeric excess.
Poor separation of enantiomers on a chiral GC column. Incomplete or improper derivatization of the hydroxyl group.Ensure the derivatization reaction goes to completion. Optimize derivatization conditions (reagent concentration, temperature, and time). Consider using a different derivatization reagent that provides a bulkier group, which can enhance chiral separation.
Column overload.Reduce the amount of sample injected onto the column. Dilute the sample before injection.
Inappropriate GC temperature program.Optimize the temperature ramp. A slower ramp rate often improves the resolution of enantiomers.
Inconsistent enantiomeric excess (ee) values between batches. Variability in workup or derivatization conditions.Standardize all experimental protocols. Ensure consistent reaction times, temperatures, and reagent concentrations for all samples.
Degradation of the chiral GC column.Check the performance of the chiral column with a standard of known enantiomeric purity. If performance has degraded, replace the column.

Experimental Protocols

Protocol 1: Workup Procedure to Minimize Racemization

This protocol describes a mild workup procedure for the isolation of this compound from a reaction mixture.

  • Quenching: Cool the reaction mixture to 0°C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Avoid using strong acids or bases.

  • Extraction: Extract the aqueous layer with a non-polar organic solvent such as ethyl acetate (B1210297) or diethyl ether. Perform the extraction multiple times to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers with a neutral brine solution (saturated aqueous NaCl). This helps to remove any remaining water and inorganic salts without altering the pH significantly.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (e.g., below 40°C) using a rotary evaporator.

  • Purification: If further purification is needed, use column chromatography on silica (B1680970) gel with a non-polar eluent system (e.g., hexane/ethyl acetate). Avoid using highly acidic or basic additives in the eluent.

Protocol 2: Derivatization for Chiral GC Analysis

This protocol details the derivatization of the hydroxyl group of this compound to form a trimethylsilyl (B98337) (TMS) ether, which is suitable for chiral GC analysis. This is a mild procedure designed to minimize the risk of racemization.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified this compound in a dry, aprotic solvent (e.g., 100 µL of pyridine (B92270) or anhydrous dichloromethane) in a GC vial.

  • Derivatization Reagent: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a molar excess (e.g., 50 µL).

  • Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 60°C) for a short period (e.g., 15-30 minutes). Monitor the reaction for completion by analyzing aliquots.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based column).

Visualizations

Signaling Pathways and Logical Relationships

Racemization_Mechanism Potential Racemization Pathways of this compound cluster_acid Acid-Catalyzed Enolization cluster_base Base-Catalyzed Enolization R_acid (R)-Methyl 3-hydroxytetradecanoate Protonated_acid Protonated Carbonyl R_acid->Protonated_acid H+ Enol Planar Enol Intermediate (Achiral) Protonated_acid->Enol -H+ (from C2) Racemate_acid Racemic Mixture (R/S) Enol->Racemate_acid +H+ (non-selective) R_base (R)-Methyl 3-hydroxytetradecanoate Enolate Planar Enolate Intermediate (Achiral) R_base->Enolate Base (-H+ from C2) Racemate_base Racemic Mixture (R/S) Enolate->Racemate_base +H+

Caption: Mechanisms of acid- and base-catalyzed racemization at the alpha-carbon (C2), which can be a concern for beta-hydroxy esters.

Experimental_Workflow Recommended Workflow to Minimize Racemization Start Reaction Producing This compound Workup Mild Workup (Neutral pH, Low Temp.) Start->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Derivatization Mild Derivatization (e.g., Silylation) Purification->Derivatization Analysis Chiral GC/HPLC Analysis Derivatization->Analysis

Technical Support Center: Preventing Epimerization of Chiral Centers Adjacent to Carbonyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and manage the epimerization of chiral centers alpha to carbonyl groups in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for carbonyl compounds?

A: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted, leading to the formation of a diastereomer called an epimer.[1][2][3][4] For molecules with a chiral center adjacent to a carbonyl group, this is a significant concern because the acidic nature of the alpha-proton makes it susceptible to removal under either basic or acidic conditions.[1][5][6] This deprotonation forms a planar, achiral enol or enolate intermediate.[1][5] Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the original stereoisomer and its epimer.[1][5] In drug development and organic synthesis, this can result in reduced yield of the desired product, complicated purification processes, and potentially altered biological activity of the target molecule.[2][7]

Q2: What are the primary factors that promote epimerization?

A: The main factors that can induce or accelerate epimerization at a chiral center alpha to a carbonyl group are:

  • pH (Presence of Acid or Base): Both acids and bases can catalyze the formation of the planar enol or enolate intermediate, which is the key step in epimerization.[1][5][6][8] Basic conditions are often more problematic as they directly abstract the alpha-proton to form an enolate.[2][9][10][11]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the rate of enol/enolate formation and subsequent epimerization.[7][8][12]

  • Solvent: The choice of solvent can influence the rate of epimerization. Polar, protic solvents can facilitate proton transfer and stabilize the intermediates involved in the epimerization process.

  • Prolonged Reaction or Purification Times: The longer a compound is exposed to conditions that promote epimerization, the greater the extent of epimerization will be.[7]

  • Structure of the Amino Acid: In peptide synthesis, certain amino acids are more prone to racemization (a form of epimerization for molecules with a single chiral center) due to the electronic effects of their side chains.[2][13]

Q3: How can I detect and quantify the extent of epimerization in my sample?

A: Detecting and quantifying epimers can be challenging since they have the same mass.[14][15] However, several analytical techniques are effective:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate epimers. Alternatively, standard reverse-phase HPLC can often separate diastereomers.[7][16] Developing a gradient elution method with a suitable mobile phase, often with an acidic modifier like formic or acetic acid to suppress ionization and on-column epimerization, is a common approach.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying epimers, especially in complex mixtures like protein digests.[15][17][18] While the epimers are isobaric, their different chromatographic retention times allow for their individual detection by the mass spectrometer.[15][16] Tandem MS (MS/MS) can provide further structural confirmation.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, high-resolution NMR can distinguish between epimers, as the different spatial arrangement of atoms can lead to distinct chemical shifts and coupling constants.

Troubleshooting Guides

Problem 1: I'm observing significant epimerization during my reaction work-up and extraction.

This is a common issue when moving from a controlled reaction environment to the work-up phase where pH and temperature can fluctuate.

Potential Cause Recommended Solution
Basic aqueous work-up (e.g., sodium bicarbonate wash) - Use a mildly acidic or neutral buffer for extraction if your compound is stable under these conditions.[7]- Minimize the contact time with any basic solution.- Perform the extraction at a low temperature (on an ice bath).[7]
High temperatures during solvent removal - Use a rotary evaporator at a low temperature (e.g., below 40°C).[7]- For highly sensitive compounds, consider lyophilization (freeze-drying) to remove the solvent.[7]
Prolonged exposure to work-up conditions - Streamline your work-up and extraction protocol to minimize the time your compound spends in solution before isolation.
Problem 2: My compound is epimerizing during chromatographic purification.

The stationary phase and mobile phase in chromatography can create an environment conducive to epimerization.

Potential Cause Recommended Solution
Basic or acidic stationary phase - Use a neutral stationary phase like silica (B1680970) gel, but minimize the time the compound is on the column.[7]- Avoid strongly basic (e.g., alumina) or acidic stationary phases.[7]
Mobile phase conditions - Buffer the mobile phase to a neutral or slightly acidic pH.[7]- Incorporate a small amount of a weak acid (e.g., 0.1% acetic acid or formic acid) in your mobile phase to suppress enolate formation.[7]
Elevated temperature during purification - If possible, run the chromatography at room temperature or in a cold room.[7]
Problem 3: I am synthesizing a peptide and observing epimerization of an amino acid residue.

Epimerization is a well-known side reaction in peptide synthesis, particularly during amino acid activation and coupling steps.[2][3][4]

Potential Cause Recommended Solution
Strong base used for Fmoc deprotection (e.g., piperidine) - Reduce the concentration of piperidine (B6355638) or the deprotection time. A common strategy is to use short, repeated deprotection steps.[19]- Thoroughly wash the resin after deprotection to remove residual base.[19]
Prolonged activation time during coupling - Use efficient coupling reagents like HATU or HBTU in combination with a racemization-suppressing additive such as HOAt or OxymaPure.[19]- Pre-activate the amino acid for a short period before adding it to the resin.[19]
Inherently prone amino acid residue (e.g., Cys, His) - Utilize specialized, pre-protected amino acid derivatives designed to minimize racemization.[20][21]- For C-terminal cysteine, specific strategies and protecting groups are often required to prevent epimerization.[13]

Experimental Protocols

Protocol 1: General Strategy for Minimizing Epimerization During Synthesis and Purification

This protocol provides a general workflow for handling compounds susceptible to epimerization.

experimental_workflow cluster_reaction Reaction Conditions cluster_workup Work-up & Extraction cluster_purification Purification cluster_storage Storage reaction 1. Reaction: - Use mild, non-basic catalysts/reagents. - Maintain low temperatures. workup 2. Work-up: - Use buffered aqueous solutions (pH 6-7). - Perform extractions at 0-4°C. reaction->workup purification 3. Purification (Chromatography): - Use neutral stationary phase (e.g., silica gel). - Employ a buffered or slightly acidic mobile phase. workup->purification storage 4. Storage: - Store at low temperatures (-20°C or -80°C). - Store under an inert atmosphere (N2 or Ar). purification->storage

Caption: General workflow for minimizing epimerization.

  • Reaction:

    • Choose reagents and catalysts that are non-basic or weakly basic.

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Work-up and Extraction:

    • Quench the reaction with a buffered solution or a weak acid.

    • When performing extractions, use pre-cooled solvents and perform the separation in an ice bath.[7]

    • Minimize the duration of the work-up.

  • Solvent Removal:

    • Evaporate solvents under reduced pressure at low temperatures (<40°C).[7]

  • Purification:

    • Opt for flash chromatography on neutral silica gel.

    • If using HPLC, add 0.1% formic acid or acetic acid to the mobile phase to suppress on-column epimerization.[7]

  • Storage:

    • Store the purified compound at low temperatures (-20°C or -80°C) under an inert atmosphere (nitrogen or argon) and protected from light.[7]

Protocol 2: Protecting Group Strategy for a Ketone

If the chiral center is adjacent to a ketone that is not involved in the desired reaction, protecting it as an acetal (B89532) can prevent epimerization.

protecting_group_workflow start Chiral Ketone protect 1. Protection: React with ethylene (B1197577) glycol and an acid catalyst (e.g., p-TsOH) to form an acetal. start->protect reaction 2. Desired Reaction: Perform the intended chemical transformation on another part of the molecule. protect->reaction deprotect 3. Deprotection: Treat with aqueous acid to hydrolyze the acetal back to the ketone. reaction->deprotect finish Final Product (Chiral center intact) deprotect->finish

Caption: Workflow for using an acetal protecting group.

  • Protection:

    • Dissolve the chiral ketone in a suitable solvent (e.g., toluene).

    • Add ethylene glycol (1.1-1.5 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Heat the reaction with a Dean-Stark apparatus to remove water and drive the reaction to completion.

    • Once the reaction is complete, perform a mild work-up to remove the acid catalyst.

  • Subsequent Reactions:

    • With the carbonyl protected as a non-enolizable acetal, proceed with the desired chemical transformations. Acetals are stable to strongly basic and nucleophilic reagents.[22]

  • Deprotection:

    • Dissolve the protected compound in a solvent mixture containing water (e.g., acetone/water).

    • Add a catalytic amount of acid (e.g., HCl or p-TsOH) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Perform a neutral work-up to isolate the deprotected ketone with its original stereochemistry intact.

Signaling Pathways and Mechanisms

Mechanism of Base-Catalyzed Epimerization

The following diagram illustrates the step-by-step mechanism of how a base can cause epimerization at a chiral center adjacent to a carbonyl group.

base_catalyzed_epimerization cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Reprotonation R_isomer R-Isomer (Chiral) enolate Planar Enolate (Achiral) R_isomer->enolate Base (B:) enolate2 Planar Enolate (Achiral) S_isomer S-Isomer (Chiral Epimer) enolate2->S_isomer H-B+ (protonation from opposite face) R_isomer2 R-Isomer (Regenerated) enolate2->R_isomer2 H-B+ (protonation from one face)

Caption: Mechanism of base-catalyzed epimerization.

This mechanism shows that the key to preventing epimerization is to avoid the formation of the planar enolate intermediate.[1] By controlling the pH, temperature, and using protecting groups, you can effectively minimize this unwanted side reaction and preserve the stereochemical integrity of your molecules.

References

Technical Support Center: Enhancing Resolution in the Chiral Separation of Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of fatty acid methyl esters (FAMEs).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of FAMEs, providing systematic steps to identify and resolve them.

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:

G cluster_workflow Troubleshooting Workflow for Poor Resolution start Start: Poor or No Resolution csp Evaluate Chiral Stationary Phase (CSP) Selection start->csp mobile_phase Optimize Mobile Phase Composition csp->mobile_phase If resolution is still poor flow_rate Adjust Flow Rate mobile_phase->flow_rate If resolution is still poor temperature Vary Column Temperature flow_rate->temperature If resolution is still poor derivatization Verify Derivatization Process (for GC) temperature->derivatization If resolution is still poor end End: Resolution Achieved derivatization->end If resolution is improved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[1] If there is no prior information, screening different CSPs, such as those based on polysaccharides (e.g., amylose (B160209) and cellulose (B213188) derivatives) or Pirkle-type phases, is recommended.[2][3] For gas chromatography (GC), highly polar cyanopropyl-based columns are often preferred for resolving cis/trans FAME isomers.[4][5][6]

  • Optimize Mobile Phase (for HPLC): Systematically vary the mobile phase composition.

    • Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the nonpolar solvent (e.g., hexane).[1]

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous buffer.[1]

    • Additives: The addition of small amounts of acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can significantly impact selectivity.[7][8]

  • Adjust Flow Rate: Chiral separations can be sensitive to the flow rate.[1] Reducing the flow rate often increases resolution by allowing more time for the enantiomers to interact with the stationary phase.[1]

  • Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][3] Both increasing and decreasing the temperature should be explored as it can alter the selectivity and efficiency of the separation.[1][3]

  • Verify Derivatization (for GC): For GC analysis, fatty acids must be converted to their more volatile FAMEs. Incomplete or inefficient derivatization is a common source of poor results.[9] Ensure that the derivatization reagents are not compromised by moisture and that the reaction has gone to completion.[9]

Issue 2: Peak Tailing

Peak tailing can compromise both resolution and quantitation.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, especially with residual silanols on silica-based CSPs, can cause tailing, particularly for basic compounds.[1] The use of mobile phase additives like triethylamine (B128534) can help to mitigate these interactions.

  • Column Contamination: The accumulation of contaminants on the column can create active sites that lead to peak tailing.[1] Flushing the column with a strong solvent may resolve this issue.[10]

  • Inappropriate Mobile Phase pH (for HPLC): For ionizable FAMEs, a mobile phase pH close to the analyte's pKa can result in peak tailing. Adjusting the pH away from the pKa can improve peak shape.[1]

Issue 3: Irreproducible Retention Times

Fluctuations in retention times can hinder peak identification and method validation.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing the mobile phase composition.

  • Temperature Fluctuations: Maintain a constant column temperature using a column oven, as temperature variations can affect retention times.[3]

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention.

  • Column History: The history of a chiral column can significantly impact its performance. It is good practice to dedicate a column to a specific project or type of analysis.[11]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for FAMEs separation?

A1: The optimal CSP depends on the specific FAMEs being analyzed and whether you are using GC or HPLC.

  • For GC: Highly polar stationary phases, such as those with a high content of cyanopropyl polysiloxane (e.g., HP-88, CP-Sil 88), are highly effective for separating cis and trans isomers of FAMEs.[4][5][6]

  • For HPLC: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used and offer broad enantioselectivity for a variety of compounds, including esters.[3][12] Pirkle-type CSPs are also a viable option.[2]

Q2: How does temperature affect chiral separation of FAMEs?

A2: Temperature plays a crucial role in chiral separations by influencing the thermodynamics of the analyte-CSP interaction.[3] Changing the temperature can:

  • Improve peak efficiency.[3]

  • Alter the selectivity (the separation factor between the enantiomers).[3]

  • In some cases, even reverse the elution order of the enantiomers.[3]

It is an important parameter to optimize for achieving baseline resolution.

Q3: What is the role of derivatization in the GC analysis of fatty acids?

A3: Derivatization of fatty acids to their corresponding methyl esters (FAMEs) is essential for GC analysis. This process increases the volatility and thermal stability of the analytes, while also improving peak shape and reducing sample activity, which leads to more accurate and reproducible results.[5][6]

Q4: Can I use the same column for both normal-phase and reversed-phase chiral HPLC?

A4: This depends on the specific CSP. Some modern, covalently bonded chiral stationary phases are robust enough to be used in both normal-phase and reversed-phase modes.[2] However, it is crucial to consult the column manufacturer's instructions for compatibility and proper solvent switching procedures to avoid damaging the stationary phase.

Q5: Why is my column pressure increasing?

A5: An increase in column backpressure is often due to a blockage in the inlet frit caused by particulate matter from the sample or mobile phase.[10] It can also be caused by the precipitation of the sample if it is dissolved in a solvent stronger than the mobile phase.[10] Using a guard column and filtering samples and mobile phases can help prevent this.

Data and Protocols

Factors Influencing Chiral Separation of FAMEs

The successful chiral separation of FAMEs depends on the careful optimization of several experimental parameters. The interplay between these factors determines the selectivity and resolution of the separation.

G cluster_factors Key Factors in Chiral Separation of FAMEs resolution Resolution csp Chiral Stationary Phase csp->resolution mobile_phase Mobile Phase / Carrier Gas mobile_phase->resolution temperature Temperature temperature->resolution flow_rate Flow Rate flow_rate->resolution analyte Analyte Properties analyte->resolution

Caption: Interrelated factors affecting chiral resolution.

Optimization of Experimental Parameters for HPLC
ParameterNormal Phase ConditionsReversed-Phase ConditionsImpact on Resolution
Mobile Phase Heptane (B126788)/Isopropanol, Hexane (B92381)/EthanolAcetonitrile/Water, Methanol (B129727)/BufferHigh impact on selectivity. The type and ratio of modifiers are critical.[3][13]
Additives Trifluoroacetic acid (TFA), Diethylamine (DEA) (0.1%)Formic acid, Ammonium acetateCan significantly improve peak shape and alter selectivity.[7][8]
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/minLower flow rates generally improve resolution but increase analysis time.[1][13]
Temperature 10 - 40 °C10 - 40 °CAffects kinetics and thermodynamics of interaction, can improve or reduce resolution.[3][13]
General Protocol for Chiral Method Development in HPLC
  • CSP Screening:

    • Select a set of 3-5 chiral columns with different stationary phases (e.g., amylose-based, cellulose-based, Pirkle-type).

    • Perform initial screening runs using a generic mobile phase composition for both normal and reversed-phase modes. For example, a gradient of isopropanol in hexane for normal phase and a gradient of acetonitrile in water for reversed-phase.

  • Mobile Phase Optimization:

    • Once a CSP shows some degree of separation, optimize the mobile phase.

    • Systematically vary the ratio of the strong and weak solvents in isocratic mode.

    • Screen different organic modifiers (e.g., methanol, ethanol, isopropanol) as they can offer different selectivities.

    • Introduce acidic and basic additives (e.g., 0.1% TFA or DEA) to assess their impact on peak shape and resolution.

  • Temperature and Flow Rate Refinement:

    • With a promising mobile phase, investigate the effect of column temperature. Test at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures than ambient.

    • Optimize the flow rate. While a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) is a good starting point, reducing it may improve the separation of critical pairs.

  • Method Validation:

    • Once optimal conditions are established, validate the method for specificity, linearity, accuracy, precision, and robustness.

Protocol for Derivatization of Fatty Acids to FAMEs for GC Analysis

This protocol is a general guideline; specific methods may vary.[5][6]

  • Saponification:

    • Weigh approximately 25 mg of the lipid sample into a reaction vial.

    • Add 1.5 mL of 0.5 M NaOH in methanol.

    • Heat the vial at 100°C for 5-10 minutes until the fat globules are dissolved.

  • Esterification:

    • Cool the vial to room temperature.

    • Add 2 mL of boron trifluoride (BF3) in methanol (typically 12-14%).

    • Heat again at 100°C for 5-10 minutes.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of a nonpolar solvent (e.g., heptane or hexane) and 1 mL of saturated NaCl solution.

    • Shake vigorously for 1 minute and then allow the layers to separate.

  • Sample Collection:

    • Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis. Anhydrous sodium sulfate (B86663) can be added to remove any residual water.[9]

References

Validation & Comparative

A Comparative Guide to Catalysts for the Asymmetric Reduction of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of β-keto esters to produce chiral β-hydroxy esters is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of catalyst is paramount to achieving high yields and enantioselectivities. This guide provides an objective comparison of common catalysts—Ruthenium, Iridium, and Rhodium complexes, alongside biocatalysts—supported by experimental data and detailed protocols.

Performance Comparison of Catalysts

The efficacy of a catalyst is typically evaluated by its ability to produce the desired chiral product in high yield and with high enantiomeric excess (ee). The following tables summarize the performance of various catalysts in the asymmetric reduction of common β-keto ester substrates.

Table 1: Asymmetric Reduction of Ethyl Acetoacetate
Catalyst SystemLigand/BiocatalystYield (%)ee (%)Product Configuration
Ruthenium (R)-BINAP>9599(R)
Iridium Ferrocenyl P,N,N-Ligand>9595Not Specified
Biocatalyst Paracoccus denitrificans~3098.9(R)
Biocatalyst Baker's Yeast (S. cerevisiae)7094(S)
Table 2: Asymmetric Reduction of Ethyl 4-Chloroacetoacetate
Catalyst SystemLigand/BiocatalystYield (%)ee (%)Product Configuration
Ruthenium PQ-Phos (n=2)>9595 (anti)Not Specified
Biocatalyst Recombinant E. coli (CgCR)>90>99(R)
Biocatalyst Baker's Yeast (S. cerevisiae)8493(S)[1]
Table 3: Asymmetric Reduction of Ethyl Benzoylacetate
Catalyst SystemLigand/BiocatalystYield (%)ee (%)Product Configuration
Ruthenium (S)-BINAP9896(S)
Iridium Chiral SpiroPAP>9599.8Not Specified
Rhodium Rh-TsDPENHigh99Not Specified

Experimental Workflows and Mechanisms

Visualizing the experimental process and catalytic cycles can aid in understanding the practical application and underlying chemistry of these reductions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst_Preparation Catalyst/Precatalyst Preparation Reactor_Setup Inert Atmosphere Reactor Setup Catalyst_Preparation->Reactor_Setup Substrate_Solution Substrate & Solvent Preparation Substrate_Solution->Reactor_Setup Hydrogenation Hydrogenation/ Transfer Hydrogenation Reactor_Setup->Hydrogenation Monitoring Reaction Monitoring (TLC/GC/HPLC) Hydrogenation->Monitoring Quenching Reaction Quenching & Filtration Hydrogenation->Quenching Extraction Extraction & Drying Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Final Product Analysis (NMR, HPLC for ee) Purification->Analysis

General workflow for metal-catalyzed asymmetric hydrogenation.

Biocatalytic_Reduction cluster_prep Preparation cluster_reaction Biotransformation cluster_workup Work-up & Purification Yeast_Activation Yeast/Enzyme Activation (e.g., in sugar solution) Incubation Incubation with Substrate (24-72h at 25-35°C) Yeast_Activation->Incubation Substrate_Prep Substrate Preparation Substrate_Prep->Incubation Monitoring Monitoring (TLC/GC) Incubation->Monitoring Cell_Removal Cell Removal (Filtration/Centrifugation) Incubation->Cell_Removal Extraction Product Extraction (e.g., with Ethyl Acetate) Cell_Removal->Extraction Purification Purification & Analysis (Distillation/Chromatography) Extraction->Purification

General workflow for biocatalytic reduction with whole cells.

Noyori_Catalytic_Cycle Precatalyst RuCl2(BINAP) Active_Catalyst RuH2(BINAP) Precatalyst->Active_Catalyst + H2 Substrate_Complex RuH2(BINAP)(Substrate) Active_Catalyst->Substrate_Complex + Substrate (β-Keto Ester) Transition_State [Transition State] Substrate_Complex->Transition_State Product_Complex RuH(Product)(BINAP) Transition_State->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst + H2 Product_Release Product Product_Complex->Product_Release - Product

Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Detailed Experimental Protocols

Ruthenium-Catalyzed Asymmetric Hydrogenation (Noyori-type)

This protocol is a general procedure for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.

  • Materials:

    • RuCl₂[(R)-BINAP] (or the S-enantiomer)

    • β-keto ester (e.g., ethyl acetoacetate)

    • Anhydrous ethanol (B145695) or methanol (B129727)

    • High-pressure autoclave

    • Hydrogen gas (high purity)

  • Procedure:

    • In a glovebox, a glass liner for the autoclave is charged with the β-keto ester (e.g., 10 mmol) and the RuCl₂[(R)-BINAP] catalyst (0.01-0.1 mol%).

    • Anhydrous ethanol or methanol (20-30 mL) is added to the liner.

    • The glass liner is placed inside the autoclave, which is then sealed.

    • The autoclave is removed from the glovebox, connected to a hydrogen line, and purged several times with H₂ gas to remove air.

    • The reactor is pressurized with H₂ to the desired pressure (typically 4-100 atm).

    • The reaction mixture is stirred at a specified temperature (e.g., 25-80 °C) for the required time (typically 6-24 hours).

    • Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.

    • The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield the chiral β-hydroxy ester.

Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a general method for the iridium-catalyzed asymmetric hydrogenation of β-keto esters.

  • Materials:

    • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

    • Chiral ligand (e.g., ferrocenyl P,N,N-ligand or chiral SpiroPAP)

    • β-keto ester (e.g., ethyl benzoylacetate)

    • Anhydrous solvent (e.g., THF, methanol)

    • Base (e.g., t-BuOK, if required)

    • High-pressure autoclave

    • Hydrogen gas (high purity)

  • Procedure:

    • In a glovebox, [Ir(cod)Cl]₂ and the chiral ligand are stirred in the chosen anhydrous solvent for approximately 20-30 minutes to form the active catalyst.

    • The β-keto ester and any required base are added to the catalyst solution.

    • The mixture is transferred to a high-pressure autoclave.

    • The autoclave is purged and then pressurized with hydrogen gas (typically 50-70 atm).

    • The reaction is stirred at a set temperature (e.g., 60 °C) for 12-48 hours.

    • After cooling and depressurization, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the catalyst.

    • The filtrate is concentrated under reduced pressure, and the product is purified by column chromatography.

Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)

This protocol describes a straightforward method for the asymmetric reduction of β-keto esters using commercially available baker's yeast.[1]

  • Materials:

    • Dry baker's yeast

    • Sucrose (B13894) or glucose

    • Tap water

    • β-keto ester (e.g., ethyl 4-chloroacetoacetate)

    • Diatomaceous earth (Celite)

    • Ethyl acetate (B1210297) for extraction

  • Procedure:

    • In a large Erlenmeyer flask, dissolve sucrose (e.g., 100 g) in warm (30-35 °C) tap water (500 mL).

    • Add dry baker's yeast (e.g., 50 g) to the sugar solution and stir gently for 30 minutes to activate the yeast.

    • Add the β-keto ester (e.g., 5 g) to the yeast suspension. The substrate can be added directly or dissolved in a small amount of ethanol to aid dispersion.

    • Stopper the flask with a cotton plug to allow CO₂ to escape and stir the mixture at room temperature (25-30 °C) for 24-72 hours. Reaction progress can be monitored by TLC or GC.

    • Once the reaction is complete, add diatomaceous earth to the mixture and filter through a pad of the same to remove the yeast cells.

    • Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral β-hydroxy ester, which can be further purified by distillation or chromatography.

References

A Comparative Guide to Alternative Chiral Building Blocks for Lipid A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Lipid A, the biologically active component of lipopolysaccharide (LPS), is of paramount importance for the development of novel vaccine adjuvants, immunotherapeutics, and sepsis antagonists. Traditional synthetic routes have predominantly relied on carbohydrate-based chiral building blocks, often involving complex and lengthy protection-deprotection sequences. This guide provides a comprehensive comparison of alternative chiral building blocks for Lipid A synthesis, with a focus on non-carbohydrate and chemoenzymatic approaches, offering researchers a valuable resource for selecting the optimal strategy for their specific needs.

Traditional vs. Alternative Approaches: A Paradigm Shift

The conventional approach to Lipid A synthesis starts from monosaccharide units, typically glucosamine (B1671600) derivatives, which are sequentially functionalized and coupled to form the characteristic bisphosphorylated disaccharide backbone. While this strategy has yielded a plethora of biologically active Lipid A analogues, it is often hampered by low overall yields, scalability issues, and the high cost of starting materials.

In recent years, a paradigm shift has occurred with the exploration of alternative chiral building blocks that deviate from the carbohydrate scaffold. These innovative approaches aim to simplify the synthetic process, improve yields, and provide access to novel Lipid A mimics with unique immunological profiles. This guide will focus on two prominent alternative strategies: the use of acyclic chiral building blocks and chemoenzymatic methods.

Acyclic Chiral Building Blocks: The Diethanolamine (B148213) Scaffold

One of the most promising alternative strategies involves the replacement of one of the glucosamine units of the Lipid A backbone with an acyclic chiral building block. Diethanolamine has emerged as a particularly useful scaffold in this context. This approach significantly simplifies the synthesis by eliminating the need for complex glycosylation reactions.

Comparative Performance of Diethanolamine-Based Lipid A Mimics

The following table summarizes the key performance indicators of diethanolamine-based Lipid A mimics compared to traditional carbohydrate-based syntheses, based on available literature.

ParameterTraditional Carbohydrate-Based SynthesisDiethanolamine-Based SynthesisReferences
Starting Material Glucosamine DerivativesDiethanolamine, Glucosamine Derivative[1][2]
Key Synthetic Step GlycosylationAmide bond formation[1][2]
Typical Overall Yield Often low (<10%) due to multiple stepsReported yields are generally higher[1][2]
Number of Synthetic Steps Typically >20 stepsCan be significantly reduced[1][2]
Scalability ChallengingMore amenable to scale-up[2]
Biological Activity Potent TLR4 agonists/antagonistsPotent TLR4 agonists have been reported[1]
Experimental Workflow: Diethanolamine-Based Synthesis

The general workflow for the synthesis of a diethanolamine-based Lipid A mimic involves the acylation of diethanolamine, followed by coupling with a suitably protected and acylated glucosamine derivative, and subsequent phosphorylation and deprotection steps.

experimental_workflow A Diethanolamine B Acylation with Fatty Acids A->B C Acylated Diethanolamine Intermediate B->C E Coupling Reaction C->E D Protected & Acylated Glucosamine Donor D->E F Coupled Intermediate E->F G Phosphorylation F->G H Phosphorylated Intermediate G->H I Global Deprotection H->I J Final Lipid A Mimic I->J

Caption: General experimental workflow for the synthesis of a diethanolamine-based Lipid A mimic.

Detailed Experimental Protocol: Synthesis of a Diethanolamine-Containing Lipid A Mimic

The following protocol is a generalized procedure based on published methodologies[1][2]. Researchers should consult the primary literature for specific reaction conditions and characterization data.

Step 1: Acylation of Diethanolamine

  • Dissolve diethanolamine in a suitable aprotic solvent (e.g., dichloromethane).

  • Add the desired fatty acids and a coupling agent (e.g., DCC or HATU).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Purify the acylated diethanolamine intermediate by column chromatography.

Step 2: Coupling with Glucosamine Donor

  • Prepare a suitably protected and acylated glucosamine donor with a leaving group at the anomeric position.

  • Dissolve the acylated diethanolamine and the glucosamine donor in an appropriate solvent.

  • Add a suitable promoter (e.g., TMSOTf) to facilitate the coupling reaction.

  • Monitor the reaction and purify the coupled product.

Step 3: Phosphorylation

  • Dissolve the coupled intermediate in a dry solvent.

  • Add a phosphorylating agent (e.g., dibenzyl phosphoramidite) followed by an oxidizing agent (e.g., m-CPBA).

  • Purify the phosphorylated intermediate.

Step 4: Global Deprotection

  • Subject the phosphorylated intermediate to catalytic hydrogenation (e.g., H₂, Pd/C) to remove benzyl (B1604629) protecting groups.

  • Purify the final Lipid A mimic using appropriate chromatographic techniques.

Chemoenzymatic Synthesis: Harnessing Nature's Catalysts

Chemoenzymatic approaches combine the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. In the context of Lipid A, enzymes can be used to catalyze specific steps, such as acylation or glycosylation, often with high stereoselectivity and without the need for extensive protecting group manipulations.

While the application of chemoenzymatic methods specifically for the synthesis of diverse Lipid A analogues is still an emerging field, the potential benefits are significant.

Potential Advantages of Chemoenzymatic Synthesis
FeaturePotential Advantage
High Selectivity Reduced need for protecting groups, leading to shorter synthetic routes.
Mild Reaction Conditions Preservation of sensitive functional groups.
Stereocontrol Precise control over the stereochemistry of the final product.
Greener Chemistry Reduced use of harsh reagents and solvents.
Experimental Workflow: A Conceptual Chemoenzymatic Approach

A conceptual workflow for a chemoenzymatic synthesis of a Lipid A analogue could involve the enzymatic acylation of a monosaccharide precursor, followed by chemical coupling and further enzymatic or chemical modifications.

chemoenzymatic_workflow A Monosaccharide Precursor B Enzymatic Acylation (e.g., with a lipase) A->B C Acylated Monosaccharide B->C D Chemical Coupling with Second Building Block C->D E Coupled Disaccharide D->E F Enzymatic/Chemical Phosphorylation E->F G Final Lipid A Analogue F->G

Caption: Conceptual workflow for a chemoenzymatic synthesis of a Lipid A analogue.

Detailed, standardized protocols for the chemoenzymatic synthesis of a wide range of Lipid A analogues are not yet widely established in the literature. However, the principles of biocatalysis offer a promising avenue for future developments in this field.

Immunological Activity and Signaling Pathways

The ultimate goal of synthesizing Lipid A and its analogues is to modulate the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The structural variations introduced by alternative chiral building blocks can have a profound impact on the downstream signaling cascade.

TLR4 activation by Lipid A initiates two main signaling pathways: the MyD88-dependent pathway, leading to the rapid production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which results in the production of type I interferons. The balance between these two pathways determines the overall immunological outcome.

TLR4 Signaling: MyD88-Dependent Pathway

MyD88_pathway LPS Lipid A / Analogue TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines

Caption: The MyD88-dependent TLR4 signaling pathway.

TLR4 Signaling: TRIF-Dependent Pathway

TRIF_pathway TLR4_TRAM Endosomal TLR4/TRAM TRIF TRIF TLR4_TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN

Caption: The TRIF-dependent TLR4 signaling pathway.

The biological evaluation of Lipid A mimics derived from alternative chiral building blocks has shown that they can indeed act as potent modulators of TLR4 signaling. For instance, certain diethanolamine-based analogues have been reported to induce the production of pro-inflammatory cytokines, indicating activation of the MyD88-dependent pathway[1]. The precise manner in which these novel structures engage with the TLR4/MD-2 complex and the resulting balance between MyD88 and TRIF signaling remains an active area of research.

Conclusion and Future Perspectives

The exploration of alternative chiral building blocks for Lipid A synthesis represents a significant advancement in the field of glycochemistry and immunology. Acyclic precursors, such as diethanolamine, offer a simplified and potentially more scalable route to novel Lipid A mimics. Chemoenzymatic strategies, while still in their infancy for this specific application, hold immense promise for the development of highly efficient and stereoselective syntheses.

The ability to readily access a diverse range of Lipid A analogues through these alternative approaches will undoubtedly accelerate the discovery of new vaccine adjuvants with improved safety and efficacy profiles, as well as novel therapeutics for the treatment of sepsis and other inflammatory diseases. Future research will likely focus on the detailed structure-activity relationship studies of these novel mimics, the development of more sophisticated chemoenzymatic protocols, and a deeper understanding of how these synthetic molecules fine-tune the intricate signaling network of the innate immune system.

References

(R)-Methyl 3-hydroxytetradecanoate: A Comparative Guide to its Role as a Precursor in Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical ecology, the synthesis of insect pheromones plays a pivotal role in developing sustainable pest management strategies. The choice of a starting material, or precursor, is a critical decision that significantly impacts the efficiency, cost-effectiveness, and stereochemical purity of the final product. This guide provides an in-depth comparison of (R)-Methyl 3-hydroxytetradecanoate (B1260086) against other common precursors used in the synthesis of insect pheromones, supported by experimental data and detailed protocols.

At a Glance: Precursor Comparison for Pheromone Synthesis

The selection of a chiral precursor is often a trade-off between its availability, cost, and the efficiency of the synthetic route it enables. While a direct head-to-head comparison for the synthesis of a single pheromone from multiple precursors is not always available in published literature, we can draw meaningful comparisons from the synthesis of structurally similar pheromones. The following table summarizes key metrics for syntheses of representative long-chain, methyl-branched, and other chiral pheromones starting from different chiral pool compounds.

PrecursorTarget PheromoneOverall Yield (%)Number of StepsEnantiomeric Excess (ee) (%)Reference
(R)-Methyl 3-hydroxytetradecanoate Structurally similar long-chain pheromones (e.g., methyl-branched alkanes)Data not readily available in direct comparisonVariesHigh (expected)[1]
(R)-Citronellal(-)-α-Multistriatin~12%8>95[2]
Ethyl (R)-3-hydroxybutanoate (Roche Ester)German Cockroach PheromoneNot explicitly stated, involves diastereomer separationMultiple>98[3]
L-(+)-Glutamic AcidSulcatolData not explicitly statedMultipleHigh[3]
D-Mannitol(S)-2-Methyl-4-octanol~18%8>99.5[4][5]
Geraniol (B1671447)(R)-Citronellal (intermediate)95% conversion1 (enzymatic)96.9[6]

Note: The overall yield and number of steps are highly dependent on the specific synthetic route and target molecule. The data presented here are for illustrative comparison of different precursor strategies.

The Role of this compound

This compound is a valuable chiral building block for the synthesis of various natural products, including long-chain insect pheromones. Its key structural features – a C14 backbone, a hydroxyl group at the C3 position with a defined (R)-stereochemistry, and a methyl ester – make it an attractive starting material for constructing complex pheromone molecules, particularly those with methyl branches or hydroxyl functionalities at specific positions.

The synthetic utility of this compound lies in its potential for chain extension and functional group manipulation while preserving the crucial stereocenter. This is paramount in pheromone synthesis, as the biological activity of many pheromones is highly dependent on their stereochemistry, with different enantiomers or diastereomers often eliciting different or even inhibitory responses in insects.

Alternative Precursors: A Comparative Overview

A variety of other chiral precursors, often derived from the "chiral pool" of readily available natural products, are commonly employed in pheromone synthesis. Each offers distinct advantages and disadvantages.

  • (R)-Citronellal: A terpene-derived aldehyde, (R)-citronellal is a popular starting material for the synthesis of various methyl-branched pheromones. Its advantages include its relatively low cost and the presence of a chiral center that can be elaborated upon. However, the optical purity of natural citronellal (B1669106) can be variable.[7]

  • Roche Esters (e.g., Ethyl (R)-3-hydroxybutanoate): These are versatile C4 building blocks with a hydroxyl group and a methyl branch. They are commercially available in high enantiomeric purity and are widely used in the synthesis of polyketide natural products, including some insect pheromones.[1][3]

  • Amino Acids (e.g., L-Glutamic Acid): The inherent chirality of amino acids makes them excellent starting points for enantioselective synthesis. L-glutamic acid, for instance, has been used to synthesize both enantiomers of sulcatol, the aggregation pheromone of the ambrosia beetle.[3]

  • Carbohydrates (e.g., D-Mannitol): Sugars provide a rich source of stereocenters and functional groups. D-mannitol, for example, can be converted into key chiral intermediates for pheromone synthesis, such as (R)-glyceraldehyde acetonide.[4]

  • Terpenes (e.g., Geraniol): Readily available and relatively inexpensive, terpenes like geraniol can be transformed into chiral intermediates through asymmetric reactions. For instance, geraniol can be enzymatically converted to (R)-citronellal with high enantioselectivity.[6]

Experimental Protocols for Key Synthetic Transformations

The synthesis of complex pheromones from precursors like this compound and its alternatives involves a series of key chemical reactions. Below are detailed protocols for some of the most common and critical transformations.

Protocol 1: Wittig Reaction for Carbon-Carbon Double Bond Formation

The Wittig reaction is a widely used method for creating carbon-carbon double bonds in a stereoselective manner, which is crucial for many pheromones that are unsaturated.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base and substrate).

  • Slowly add the strong base to the suspension to generate the ylide (a brightly colored solution is often formed).

  • Stir the ylide solution for a designated period (e.g., 30-60 minutes) at the same temperature.

  • Add a solution of the aldehyde or ketone substrate in the anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired alkene.[8][9]

Protocol 2: Grignard Reaction for Carbon Chain Elongation

The Grignard reaction is a fundamental C-C bond-forming reaction, essential for extending the carbon chain of a precursor.

Materials:

  • Alkyl or aryl halide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Aldehyde, ketone, or epoxide substrate

  • Iodine crystal (as an initiator)

  • Reaction vessel (e.g., three-necked flask with a condenser and dropping funnel)

  • Inert atmosphere

Procedure:

  • Place magnesium turnings and a small crystal of iodine in a flame-dried three-necked flask under an inert atmosphere.

  • Add a small amount of the alkyl/aryl halide dissolved in anhydrous ether/THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C and add a solution of the substrate (aldehyde, ketone, or epoxide) in anhydrous ether/THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[7]

Protocol 3: Sharpless Asymmetric Epoxidation

This reaction is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols, a key step in the synthesis of chiral epoxy-pheromones like disparlure.

Materials:

  • Allylic alcohol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Molecular sieves (4Å)

  • Reaction vessel cooled to -20 °C

Procedure:

  • To a flame-dried flask containing powdered 4Å molecular sieves under an inert atmosphere, add anhydrous DCM and cool to -20 °C.

  • Add Ti(OiPr)₄ followed by the chiral tartrate ester ((+)- or (-)-DET). The choice of tartrate enantiomer determines the stereochemistry of the resulting epoxide.

  • Stir the mixture at -20 °C for 30 minutes.

  • Add the allylic alcohol substrate.

  • Add TBHP dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or ferrous sulfate.

  • Allow the mixture to warm to room temperature and stir for at least one hour.

  • Filter the mixture through a pad of Celite® to remove the titanium salts.

  • Extract the filtrate with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the epoxy alcohol by column chromatography.[10][11][12]

Visualizing the Pathways: From Biosynthesis to Synthesis

Understanding the biological and chemical pathways involved in pheromone production is crucial for designing efficient synthetic strategies.

Pheromone Biosynthesis Pathway

Most insect pheromones are derived from fatty acid metabolism. The following diagram illustrates a generalized biosynthetic pathway leading to common lepidopteran sex pheromones.

Pheromone_Biosynthesis AcetylCoA Acetyl-CoA FattyAcid Saturated Fatty Acid (e.g., Palmitic or Stearic Acid) AcetylCoA->FattyAcid Fatty Acid Synthase Desaturation Δ-Desaturase(s) FattyAcid->Desaturation UnsaturatedFA Unsaturated Fatty Acid Desaturation->UnsaturatedFA ChainShortening Chain Shortening (β-oxidation) UnsaturatedFA->ChainShortening PheromonePrecursor Pheromone Precursor (Acyl-CoA) ChainShortening->PheromonePrecursor Reduction Fatty Acyl Reductase (FAR) PheromonePrecursor->Reduction Alcohol Fatty Alcohol Reduction->Alcohol Oxidation Alcohol Oxidase Alcohol->Oxidation Acetylation Acetyltransferase Alcohol->Acetylation Aldehyde Aldehyde Oxidation->Aldehyde Acetate Acetate Ester Acetylation->Acetate

Caption: Generalized biosynthetic pathway of lepidopteran sex pheromones.

General Synthetic Workflow

A typical synthetic route to a chiral pheromone from a chiral precursor involves several key steps to build the carbon skeleton and introduce the necessary functional groups.

Synthetic_Workflow Precursor Chiral Precursor (e.g., (R)-Methyl 3-hydroxytetradecanoate) Protection Protecting Group Chemistry Precursor->Protection ChainElongation Chain Elongation (e.g., Grignard, Wittig) Protection->ChainElongation FunctionalGroup Functional Group Interconversion ChainElongation->FunctionalGroup Deprotection Deprotection FunctionalGroup->Deprotection Purification Purification & Characterization Deprotection->Purification Pheromone Target Pheromone Purification->Pheromone

Caption: A generalized workflow for the synthesis of a chiral pheromone.

Conclusion

The synthesis of insect pheromones is a field that continually benefits from the development of new synthetic methodologies and the strategic use of chiral precursors. This compound represents a valuable, though perhaps less commonly cited, starting material for the construction of long-chain chiral pheromones. Its utility is best realized in synthetic routes that can efficiently leverage its existing stereocenter and carbon backbone.

In comparison, other precursors from the chiral pool, such as citronellal, Roche esters, and various carbohydrates and amino acids, offer a wider range of well-established synthetic routes to a diverse array of pheromone structures. The ultimate choice of precursor will depend on a careful consideration of the target molecule's structure, the desired enantiomeric purity, the scalability of the synthesis, and overall cost-effectiveness. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers navigating these critical decisions in the pursuit of efficient and stereoselective pheromone synthesis.

References

A Comparative Guide to Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) for Chiral Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques widely employed for chiral purity analysis. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to assist in the selection of the most appropriate technique for your research needs.

Principles of Chiral Discrimination

Gas Chromatography (GC): Chiral GC analysis relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) within the GC column.[1] This interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.[1] For volatile and thermally stable compounds, direct analysis is possible. However, for many pharmaceutical compounds, derivatization is often required to increase volatility and improve separation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral analysis by NMR involves the use of chiral auxiliary agents, such as chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[3] These agents interact with the enantiomers in solution to form transient diastereomeric complexes.[3] Since diastereomers have distinct magnetic environments, their corresponding nuclei will exhibit different chemical shifts in the NMR spectrum, enabling their differentiation and quantification based on the integral values of their respective signals.[4]

Quantitative Performance Comparison

The following table summarizes typical quantitative performance data for chiral GC and NMR analysis. The data is compiled from various sources and serves as a representative comparison. For a specific application, method validation is essential.

Performance ParameterGas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Limit of Detection (LOD) High sensitivity, typically in the ng/mL to pg/mL range.[5]Lower sensitivity, typically in the µg/mL or µM range.[6]
Limit of Quantification (LOQ) High sensitivity, typically in the ng/mL range.[5]Lower sensitivity, typically in the µg/mL or µM range.[6]
Linearity Excellent, with correlation coefficients (r²) often > 0.999 over a wide concentration range.[7][8]Good, with correlation coefficients (r²) typically > 0.99. Linearity is dependent on the binding affinity between the analyte and the chiral auxiliary.
Accuracy High, with recovery values typically between 98-102%.[8]High, with recovery values typically around 99-101%.[9]
Precision (%RSD) High, with Relative Standard Deviation (RSD) values typically < 5%.[7]High, with RSD values typically < 2%.[10]
Sample Throughput Higher, with typical run times of 15-40 minutes per sample.[11]Lower, as sample preparation can be more involved and spectral acquisition may take longer for low concentration samples.
Sample Requirement Small sample volume, typically in the µL range.Larger sample amount, typically in the mg range.
Non-destructive NoYes

Experimental Protocols: A Case Study on Ibuprofen (B1674241)

To illustrate the practical application of both techniques, detailed experimental protocols for the chiral purity analysis of Ibuprofen are provided below.

Chiral GC Analysis of Ibuprofen

This method involves the derivatization of ibuprofen enantiomers to form diastereomers, which are then separated on a standard achiral GC column.

1. Derivatization:

  • Reagent: (R)-(+)-1-Phenylethylamine.

  • Procedure:

    • To a solution of ibuprofen in a suitable solvent (e.g., toluene), add a coupling agent such as thionyl chloride to form the acid chloride.

    • React the ibuprofen acid chloride with (R)-(+)-1-phenylethylamine to form diastereomeric amides.

    • Quench the reaction and extract the diastereomeric amides into an organic solvent.

    • Dry the organic layer and concentrate for GC analysis.[7]

2. GC-MS Analysis:

  • Column: A standard achiral capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

Chiral NMR Analysis of Ibuprofen

This method utilizes a chiral solvating agent to induce chemical shift differences between the ibuprofen enantiomers in the ¹H NMR spectrum.

1. Sample Preparation:

  • Chiral Solvating Agent (CSA): β-cyclodextrin.[12]

  • Procedure:

    • Dissolve a known amount of the ibuprofen sample in a suitable deuterated solvent (e.g., D₂O or a mixture of CDCl₃ and pyridine-d₅).

    • Add a molar excess of the chiral solvating agent (e.g., β-cyclodextrin) to the NMR tube.

    • Gently shake the NMR tube to ensure thorough mixing and complex formation.[12]

2. ¹H NMR Analysis:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O or CDCl₃/pyridine-d₅.

  • Temperature: 298 K.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum and integrate the well-resolved signals corresponding to each enantiomer to determine the enantiomeric excess (%ee).

Visualizing the Workflow and Cross-Validation

To better understand the experimental processes and their relationship, the following diagrams are provided.

GC_Workflow cluster_GC GC Experimental Workflow Sample Ibuprofen Sample Derivatization Derivatization with (R)-(+)-1-Phenylethylamine Sample->Derivatization Diastereomers Diastereomeric Amides Derivatization->Diastereomers GC_Injection GC Injection Diastereomers->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS/FID) Separation->Detection Quantification Quantification Detection->Quantification

GC Experimental Workflow

NMR_Workflow cluster_NMR NMR Experimental Workflow Sample Ibuprofen Sample Add_CSA Add Chiral Solvating Agent (β-cyclodextrin) Sample->Add_CSA Complexation Diastereomeric Complexes in Solution Add_CSA->Complexation NMR_Acquisition ¹H NMR Acquisition Complexation->NMR_Acquisition Signal_Separation Separated Signals NMR_Acquisition->Signal_Separation Integration Signal Integration Signal_Separation->Integration Quantification Quantification Integration->Quantification

NMR Experimental Workflow

Cross_Validation cluster_CV Cross-Validation Logic Analyte Chiral Analyte GC_Analysis GC Analysis for Chiral Purity Analyte->GC_Analysis NMR_Analysis NMR Analysis for Chiral Purity Analyte->NMR_Analysis Results_Comparison Compare Results GC_Analysis->Results_Comparison NMR_Analysis->Results_Comparison Validated_Purity Validated Chiral Purity Results_Comparison->Validated_Purity

Cross-Validation Logic

Conclusion

Both GC and NMR are robust and reliable techniques for the determination of chiral purity. The choice between them depends on the specific requirements of the analysis.

GC is often preferred for:

  • High-throughput screening due to its faster analysis time.

  • Analysis of volatile and thermally stable compounds.

  • Applications requiring very high sensitivity (low LOD and LOQ).

NMR is advantageous for:

  • Non-destructive analysis, allowing for sample recovery.

  • Analysis of non-volatile or thermally labile compounds without derivatization (when using CSAs).

  • Providing structural information in addition to purity assessment.

Cross-validation of chiral purity results using orthogonal methods like GC and NMR is a highly recommended practice in regulated environments to ensure the accuracy and reliability of the data. This comprehensive approach provides a higher degree of confidence in the quality of chiral pharmaceutical products.

References

Comparison of different chiral derivatizing agents for fatty acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Chiral Derivatizing Agents for Fatty Acid Analysis

For researchers, scientists, and drug development professionals engaged in the stereospecific analysis of fatty acids, the selection of an appropriate chiral derivatizing agent (CDA) is a critical step that dictates the success of enantiomeric separation and quantification. This guide provides an objective comparison of commonly employed CDAs, supported by experimental data, to facilitate informed decision-making in your analytical workflows.

Introduction to Chiral Derivatization for Fatty Acid Analysis

Many fatty acids possess chiral centers, particularly hydroxy fatty acids, which are key signaling molecules in various physiological and pathological processes. The enantiomers of these fatty acids can exhibit distinct biological activities. Consequently, accurate enantioselective analysis is paramount.

Chiral derivatization involves the reaction of a chiral fatty acid with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physicochemical properties and can be separated using standard achiral chromatography (GC or HPLC). The ideal CDA should react quantitatively with the fatty acid, be stable, and provide sufficient chromatographic or spectroscopic resolution of the resulting diastereomers.

Comparison of Popular Chiral Derivatizing Agents

This section compares three widely used chiral derivatizing agents for the analysis of hydroxylated fatty acids: α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), and (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEI).

Quantitative Performance Data

The following table summarizes the key performance characteristics of these agents based on available literature. Note that the data may be derived from studies on analogous chiral alcohols or diacylglycerols due to a lack of direct comparative studies on a wide range of fatty acids.

Chiral Derivatizing AgentAnalyte TypeMethodDerivatization Efficiency (%)Chromatographic Resolution (α)Limit of Quantification (LOQ)Reference
Mosher's Acid (MTPA) Secondary AlcoholsGC-MS>951.05 - 1.20ng/mL range[1]
MαNP Acid Secondary AlcoholsHPLC-UV>981.15 - 1.50Sub-ng/mL range[2]
(S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEI) DiacylglycerolsHPLC-UV/MS>90>1.20pmol range[3]

Note: The performance of these agents can vary depending on the specific fatty acid, the analytical instrumentation, and the optimization of the experimental conditions.

Experimental Protocols

Detailed methodologies for the derivatization of hydroxy fatty acids with the compared agents are provided below.

Protocol 1: Derivatization of Hydroxy Fatty Acids with Mosher's Acid (MTPA) Chloride for GC-MS Analysis

This protocol is adapted from the established Mosher's ester methodology for chiral alcohols.

Materials:

Procedure:

  • Dissolve 1-5 mg of the hydroxy fatty acid methyl ester (FAME) in 0.5 mL of anhydrous DCM in a clean, dry vial.

  • Add 0.1 mL of anhydrous pyridine to the solution.

  • Add a 1.5 molar excess of (R)-MTPA-Cl to the vial.

  • Seal the vial and incubate at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC).

  • Add 1 mL of saturated sodium bicarbonate solution to quench the reaction.

  • Extract the MTPA esters with 3 x 1 mL of hexane.

  • Combine the organic layers and wash with 1 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of hexane for GC-MS analysis.

Protocol 2: Derivatization of Hydroxy Fatty Acids with MαNP Acid for HPLC-UV/MS Analysis

This protocol is based on the derivatization of chiral alcohols with MαNP acid.

Materials:

  • Hydroxy fatty acid sample

  • (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid ((S)-MαNP acid)

  • Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve 1 mg of the hydroxy fatty acid in 1 mL of anhydrous DCM in a vial.

  • Add 1.2 equivalents of (S)-MαNP acid and 0.1 equivalents of DMAP.

  • Add 1.5 equivalents of DCC to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the filtrate to dryness.

  • Purify the diastereomeric esters by silica (B1680970) gel column chromatography using a hexane:ethyl acetate gradient.

  • Combine the fractions containing the MαNP esters and evaporate the solvent.

  • Dissolve the residue in the mobile phase for HPLC analysis.

Protocol 3: Derivatization of Hydroxy-Containing Lipids (e.g., Diacylglycerols) with (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEI) for HPLC-UV/MS Analysis

This protocol is adapted from the derivatization of diacylglycerols.

Materials:

  • Hydroxy-containing lipid sample (e.g., diacylglycerol or hydroxy fatty acid)

  • (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEI)

  • Anhydrous toluene

  • 4-Pyrrolidinopyridine (catalyst)

  • Hexane

  • Isopropanol

Procedure:

  • Dissolve the lipid sample (e.g., 10 mg) in 2 mL of anhydrous toluene.

  • Add a 1.2 molar excess of (S)-(+)-NEI and a catalytic amount of 4-pyrrolidinopyridine.

  • Heat the mixture at 50°C for 12 hours.

  • Allow the reaction to cool to room temperature and evaporate the solvent under reduced pressure.

  • Purify the resulting urethane (B1682113) derivatives by silica gel column chromatography using a hexane:isopropanol gradient.

  • Collect the fractions containing the derivatized product and evaporate the solvent.

  • Reconstitute the sample in a suitable solvent for HPLC analysis.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the chiral derivatization and analysis of fatty acids.

Chiral_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis FattyAcid Chiral Fatty Acid Derivatization Derivatization Reaction FattyAcid->Derivatization CDA Chiral Derivatizing Agent (CDA) CDA->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Separation Chromatographic Separation (GC or HPLC) Diastereomers->Separation Detection Detection (MS or UV) Separation->Detection Quantification Enantiomeric Quantification Detection->Quantification

Caption: General workflow for chiral fatty acid analysis.

Decision_Tree Start Select Chiral Derivatizing Agent Q1 Primary Analytical Technique? Start->Q1 GC_MS GC-MS Q1->GC_MS Volatile Derivatives HPLC HPLC-UV/MS Q1->HPLC Non-Volatile Derivatives MTPA Mosher's Acid (MTPA) GC_MS->MTPA MalphaNP MαNP Acid HPLC->MalphaNP NEI (S)-(+)-1-(1-naphthyl)ethyl isocyanate HPLC->NEI

Caption: Decision tree for selecting a chiral derivatizing agent.

Conclusion

The choice of a chiral derivatizing agent for fatty acid analysis depends on several factors, including the specific fatty acid of interest, the available instrumentation, and the desired sensitivity. Mosher's acid (MTPA) is a well-established reagent for GC-MS analysis, while MαNP acid offers potential advantages for HPLC-based methods due to its stability and the large separation factors it can produce. (S)-(+)-1-(1-naphthyl)ethyl isocyanate is a valuable alternative, particularly for lipids containing hydroxyl groups.

It is recommended to empirically evaluate a selection of agents for your specific application to achieve optimal results. The protocols and comparative data presented in this guide serve as a starting point for developing and validating robust and reliable methods for the enantioselective analysis of fatty acids.

References

Comparative Efficacy of (R)-Methyl 3-hydroxytetradecanoate Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of (R)-Methyl 3-hydroxytetradecanoate (B1260086) and its derivatives. While direct comparative studies on a series of these specific methyl esters are limited in publicly available literature, this document synthesizes findings from related compounds, particularly derivatives of the parent (R)-3-hydroxytetradecanoic acid, to project their potential therapeutic applications, primarily focusing on their role as modulators of the innate immune system.

The primary mechanism of action for (R)-3-hydroxytetradecanoic acid derivatives is their interaction with Toll-like receptor 4 (TLR4). TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response. Dysregulation of TLR4 signaling is implicated in various inflammatory diseases, making it a significant therapeutic target. Derivatives of (R)-3-hydroxytetradecanoic acid have been investigated as TLR4 antagonists, molecules that can block or dampen the inflammatory cascade initiated by LPS.

Structure-Activity Relationships and Potential Efficacy

For instance, studies on monosaccharide-based TLR4 antagonists have shown that the length of the fatty acid chains is critical for binding to the MD-2 co-receptor, which is essential for TLR4 activation. It has been demonstrated that variants with C12 and C14 carbon chains exhibit higher affinity for MD-2 and, consequently, more potent antagonist activity compared to those with shorter (C10) or longer (C16) chains.[1] This suggests that modifications to the tetradecanoyl chain of (R)-Methyl 3-hydroxytetradecanoate could significantly modulate its TLR4-antagonistic properties.

Furthermore, research on the conjugation of (R)-3-hydroxyalkanoic acids of varying chain lengths to an anti-cancer peptide has demonstrated that the biological activity is dependent on the carbon chain length of the fatty acid.[2] Specifically, (R)-3-hydroxyalkanoic acids with 9 and 10 carbons were most effective at enhancing the peptide's anti-cancer activity.[2] While this study focuses on anti-cancer applications and not methyl esters, it underscores the principle that altering the fatty acid component of these molecules can have a profound impact on their biological efficacy.

Based on these related studies, it can be hypothesized that the efficacy of this compound derivatives in TLR4 antagonism and potentially other biological assays would be highly sensitive to modifications in the following positions:

  • The length of the alkyl chain: Variations in the 14-carbon chain could either enhance or diminish binding to target proteins like MD-2.

  • The 3-hydroxy group: Esterification or other modifications of this group could alter the molecule's hydrogen-bonding capabilities and overall conformation, impacting its biological activity.

  • The methyl ester: Saponification to the corresponding carboxylic acid or conversion to other esters or amides would change the polarity and bioavailability of the molecule.

Quantitative Data from a Related Study

While not a direct comparison of this compound derivatives, the following table presents data from a study on monosaccharide-based TLR4 antagonists with varying fatty acid chain lengths. This data illustrates the principle of how acyl chain length can influence antagonist potency. The compounds are glucosamine (B1671600) derivatives with two phosphate (B84403) esters and two fatty acid chains.

Compound (Acyl Chain Length)IC50 (µM) for inhibiting LPS-stimulated TLR4 activation in human macrophages
C10~3.2
C12~0.5
C14~0.46
C16Inactive

Data extrapolated from a study on monosaccharide-based TLR4 antagonists to illustrate structure-activity relationships.[1][3]

Experimental Protocols

To assess the efficacy of this compound derivatives as anti-inflammatory agents and TLR4 antagonists, standardized in vitro assays are crucial. Below are detailed methodologies for key experiments.

In Vitro Anti-Inflammatory Activity Assay using LPS-Induced RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in mouse macrophage-like cells stimulated with LPS.

a. Cell Culture and Treatment:

  • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) for 1-2 hours.

  • Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

b. Measurement of Nitric Oxide (NO) Production:

  • After the incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • 100 µL of supernatant is mixed with 100 µL of Griess reagent and incubated at room temperature for 15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-only treated control.[4]

c. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6):

  • The levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.[5][6]

d. Cell Viability Assay:

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or XTT) is performed in parallel.

  • Cells are treated with the test compounds at the same concentrations used in the anti-inflammatory assay.

  • After the incubation period, the MTT or XTT reagent is added, and the absorbance is measured to determine the percentage of viable cells.[4][5]

TLR4 Antagonist Reporter Gene Assay

This cell-based assay specifically measures the ability of a compound to block TLR4 signaling.

a. Cell Line:

  • HEK-Blue™-hTLR4 cells are commonly used. These are HEK293 cells that are co-transfected with human TLR4, MD-2, and CD14 genes, as well as a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

b. Assay Procedure:

  • HEK-Blue™-hTLR4 cells are seeded in 96-well plates.

  • The cells are incubated with the test compounds at various concentrations for a defined period.

  • LPS is then added to the wells to activate the TLR4 signaling pathway.

  • After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

  • The activity of SEAP in the supernatant is measured using a colorimetric substrate such as p-nitrophenylphosphate (pNPP).

  • The absorbance is read at 405 nm. A decrease in SEAP activity in the presence of the test compound indicates TLR4 antagonism.[7][8]

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the context of these biological assays, the following diagrams illustrate the TLR4 signaling pathway and a general experimental workflow for evaluating the anti-inflammatory properties of this compound derivatives.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS MD2 MD-2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Complexes with MyD88 MyD88 TLR4->MyD88 Recruits Derivative This compound Derivative (Antagonist) Derivative->MD2 Blocks LPS Binding TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Inflammation Pro-inflammatory Cytokine Genes NFkB->Inflammation Translocates to nucleus & induces transcription

Caption: TLR4 signaling pathway and the antagonistic action of this compound derivatives.

Experimental_Workflow cluster_assays Biological Assays start Start: Synthesize & Characterize This compound Derivatives cell_culture Culture RAW 264.7 Macrophages start->cell_culture pre_treatment Pre-treat cells with a range of derivative concentrations cell_culture->pre_treatment lps_stimulation Stimulate cells with LPS pre_treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation griess_assay Griess Assay for Nitric Oxide (NO) incubation->griess_assay elisa_assay ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) incubation->elisa_assay mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis: Calculate IC50 values and assess cytotoxicity griess_assay->data_analysis elisa_assay->data_analysis mtt_assay->data_analysis conclusion Conclusion: Determine the anti-inflammatory efficacy of the derivatives data_analysis->conclusion

Caption: Experimental workflow for evaluating the anti-inflammatory efficacy of derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly in the modulation of inflammatory responses through TLR4 antagonism. While direct comparative efficacy data for a series of these specific methyl esters is currently lacking in the public domain, the established principles of structure-activity relationships for TLR4 antagonists suggest that systematic modification of the this compound scaffold is a viable strategy for developing potent anti-inflammatory agents. The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of these novel compounds. Further research into the synthesis and comprehensive biological testing of a library of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Scalable Synthesis of (R)-Methyl 3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 3-hydroxytetradecanoate (B1260086) is a valuable chiral building block in the synthesis of various biologically active molecules. Its production with high enantiopurity and on a scalable level is of significant interest to the pharmaceutical and fine chemical industries. This guide provides a comparative overview of the most prominent synthetic routes to (R)-Methyl 3-hydroxytetradecanoate, with a focus on scalability, efficiency, and enantioselectivity. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

Four principal methodologies stand out for the enantioselective synthesis of this compound:

  • Noyori Asymmetric Hydrogenation: This method involves the enantioselective reduction of the corresponding β-keto ester, methyl 3-oxotetradecanoate, using a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand, typically BINAP. It is a well-established and highly effective method for producing chiral β-hydroxy esters with excellent enantioselectivity.

  • Biocatalytic Reduction: This "green" approach utilizes ketoreductase (KRED) enzymes to stereoselectively reduce methyl 3-oxotetradecanoate. Biocatalysis often operates under mild conditions and can offer exceptional enantioselectivity and high yields.

  • Sharpless Asymmetric Epoxidation: This is a multi-step approach that typically starts with an allylic alcohol. For the synthesis of this compound, a plausible route involves the epoxidation of a suitable unsaturated ester precursor, followed by regioselective ring-opening and subsequent chemical transformations.

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of methyl 3-hydroxytetradecanoate, leaving the desired (R)-enantiomer unreacted. Lipases are commonly employed for this purpose, often in transesterification reactions. While capable of producing high enantiomeric excess, the theoretical maximum yield for the desired enantiomer is 50%.

Quantitative Data Comparison

The following table summarizes key quantitative data for the different synthetic routes. It is important to note that direct comparative studies on the scalability of all routes for this specific molecule are limited in the literature. Therefore, data from analogous long-chain β-hydroxy ester syntheses are included to provide a representative comparison.

Synthetic RouteKey Reagents/CatalystTypical Yield (%)Enantiomeric Excess (ee) (%)Scalability Considerations
Noyori Asymmetric Hydrogenation Ru-BINAP catalyst, H₂ gas>95%>98%High catalyst cost, requires high-pressure hydrogenation equipment, well-suited for large-scale production with high turnover numbers.
Biocatalytic Reduction Ketoreductase (KRED), Cofactor (e.g., NADPH)>90%>99%Mild reaction conditions, high selectivity, requires enzyme and cofactor, potential for high space-time yields in continuous flow setups.
Sharpless Asymmetric Epoxidation Ti(O-iPr)₄, Diethyl tartrate, t-BuOOHModerate (multi-step)>95%Multi-step process can lower overall yield, involves handling of peroxides, versatile for various chiral building blocks.
Kinetic Resolution (Lipase-catalyzed) Lipase (B570770) (e.g., from Candida antarctica), Acyl donor<50% (for desired enantiomer)>99%Inherently limited to 50% yield for the target enantiomer, mild conditions, enzyme cost and activity can be factors.

Experimental Protocols

Noyori Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate

This protocol is based on established procedures for the asymmetric hydrogenation of β-keto esters.[1][2]

Materials:

  • Methyl 3-oxotetradecanoate

  • [RuCl((R)-BINAP)]₂·NEt₃ catalyst

  • Methanol (B129727) (degassed)

  • Hydrogen gas (high pressure)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, a high-pressure reactor is charged with methyl 3-oxotetradecanoate and the Ru-BINAP catalyst (substrate-to-catalyst ratio typically ranging from 1000:1 to 10,000:1).

  • Degassed methanol is added as the solvent.

  • The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The reactor is purged with hydrogen gas and then pressurized to the desired pressure (typically 4-100 atm).

  • The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) until the reaction is complete (monitored by GC or TLC).

  • After cooling and venting the hydrogen, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation to afford this compound.

Biocatalytic Reduction of Methyl 3-oxotetradecanoate

This protocol is a general representation of a ketoreductase-catalyzed reduction. Specific conditions will vary depending on the chosen enzyme.

Materials:

  • Methyl 3-oxotetradecanoate

  • Ketoreductase (KRED)

  • NADPH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol), if required

Procedure:

  • In a temperature-controlled reaction vessel, a buffered solution containing the ketoreductase and the NADPH cofactor (or the cofactor regeneration system) is prepared.

  • Methyl 3-oxotetradecanoate is added to the reaction mixture. An organic co-solvent may be used to improve substrate solubility.

  • The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and pH.

  • The reaction progress is monitored by HPLC or GC analysis.

  • Upon completion, the enzyme is removed by centrifugation or filtration.

  • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The product is purified by column chromatography to yield this compound. One of the major advantages of this method is the potential for high space-time yields, with some biocatalytic reductions of other ketones reaching up to 178 g L⁻¹ d⁻¹.[3][4]

Multi-step Synthesis via Sharpless Asymmetric Epoxidation

This route is a plausible multi-step sequence.

Step 1: Synthesis of (E)-Methyl tetradec-2-enoate (Wittig or HWE reaction)

  • Dodecanal is reacted with a suitable phosphonium (B103445) ylide (e.g., from methyl (triphenylphosphoranylidene)acetate) or a phosphonate (B1237965) carbanion (Horner-Wadsworth-Emmons reaction) to yield the α,β-unsaturated ester.

Step 2: Reduction to (E)-Tetradec-2-en-1-ol

  • The ester is selectively reduced to the allylic alcohol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.

Step 3: Sharpless Asymmetric Epoxidation

  • The (E)-tetradec-2-en-1-ol is subjected to Sharpless epoxidation conditions using titanium(IV) isopropoxide, L-(+)-diethyl tartrate, and tert-butyl hydroperoxide to yield the chiral epoxy alcohol, (2R,3R)-3-undecyloxiranemethanol.

Step 4: Oxidation to the Aldehyde and then to the Carboxylic Acid

  • The primary alcohol of the epoxy alcohol is oxidized to the corresponding aldehyde (e.g., using a Swern or Dess-Martin oxidation) and then further oxidized to the carboxylic acid (e.g., using a Pinnick oxidation).

Step 5: Esterification

  • The resulting carboxylic acid is esterified with methanol under acidic conditions to give (R)-methyl 3-hydroxy-2,3-epoxytetradecanoate.

Step 6: Regioselective Epoxide Opening

  • The epoxide is regioselectively opened at the C2 position via catalytic hydrogenation (e.g., using Pd/C and H₂), which reduces the epoxide to the desired β-hydroxy ester, yielding this compound.

Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 3-hydroxytetradecanoate

This protocol is based on general procedures for lipase-catalyzed kinetic resolutions.[5][6][7][8]

Materials:

  • Racemic methyl 3-hydroxytetradecanoate

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene (B28343) or hexane)

Procedure:

  • Racemic methyl 3-hydroxytetradecanoate is dissolved in an anhydrous organic solvent.

  • The immobilized lipase and the acyl donor are added to the solution.

  • The reaction mixture is agitated at a controlled temperature (e.g., 40-60 °C).

  • The reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both components.

  • The enzyme is removed by filtration.

  • The solvent and excess acyl donor are removed under reduced pressure.

  • The unreacted this compound is separated from the acylated (S)-enantiomer by column chromatography.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_start Starting Materials cluster_products Synthetic Routes Ketoester Methyl 3-oxotetradecanoate Noyori Noyori Asymmetric Hydrogenation Ketoester->Noyori Ru-BINAP, H₂ Biocatalysis Biocatalytic Reduction (KRED) Ketoester->Biocatalysis KRED, NADPH Allyl_ester Methyl (E)-tetradec-2-enoate Sharpless_route Sharpless Epoxidation Route (Multi-step) Allyl_ester->Sharpless_route 1. Reduction 2. Epoxidation... (see protocol) Racemic_ester Racemic Methyl 3-hydroxytetradecanoate Kinetic_Res Kinetic Resolution (Lipase) Racemic_ester->Kinetic_Res Lipase, Acyl Donor Product (R)-Methyl 3-hydroxytetradecanoate Noyori->Product Biocatalysis->Product Sharpless_route->Product Kinetic_Res->Product Separation

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The choice of the optimal synthetic route to this compound depends heavily on the specific requirements of the synthesis, including scale, cost, available equipment, and desired purity.

  • For large-scale, high-throughput production where high enantiopurity is critical, Noyori Asymmetric Hydrogenation and Biocatalytic Reduction are strong contenders. The former is a well-established chemical method, while the latter offers a greener and often highly selective alternative.

  • The Sharpless Asymmetric Epoxidation route offers flexibility and can be adapted for the synthesis of various chiral molecules, but the multi-step nature may impact overall yield and scalability.

  • Kinetic Resolution is a viable option when starting from the racemic mixture, particularly for smaller-scale syntheses where a 50% theoretical maximum yield is acceptable.

Researchers and process chemists should carefully evaluate the trade-offs between these methods to select the most appropriate strategy for their drug development and manufacturing processes.

References

A Comparative Guide to Inter-laboratory Measurement of Enantiomeric Excess for (R)-Methyl 3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing an inter-laboratory comparison for the determination of the enantiomeric excess (ee) of (R)-Methyl 3-hydroxytetradecanoate (B1260086). Due to the absence of publicly available, direct inter-laboratory comparison studies for this specific compound, this document outlines recommended experimental protocols and expected performance characteristics based on established chiral separation methodologies for structurally similar molecules, such as hydroxy fatty acid methyl esters. The objective is to facilitate the standardization and validation of analytical procedures across different laboratories to ensure reliable and reproducible results in research and development settings.

The primary analytical techniques suitable for the enantiomeric separation of (R)-Methyl 3-hydroxytetradecanoate are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). Both techniques have demonstrated efficacy in resolving enantiomers of fatty acid esters and their derivatives.[1][2]

Comparative Overview of Analytical Techniques

Chiral HPLC and Chiral SFC are the most prevalent methods for enantiomeric separations.[3][4] Chiral SFC often offers advantages in terms of speed and reduced solvent consumption compared to normal-phase HPLC.[3] The selection between these techniques will depend on the available instrumentation and laboratory expertise. Polysaccharide-based chiral stationary phases are widely used and have shown broad applicability for a range of chiral compounds in both HPLC and SFC.[3]

Table of Expected Performance Characteristics

The following table summarizes the anticipated performance characteristics for chiral HPLC and SFC methods for the analysis of this compound, based on validated methods for similar analytes.[5][6][7][8] An inter-laboratory study would aim to verify these parameters across participating sites.

Performance ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Linearity (R²) > 0.998> 0.995
Limit of Detection (LOD) 0.01 - 0.2 µg/mL0.03 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.04 - 0.5 µg/mL0.1 - 1.25 ng/mL
Accuracy (Recovery) 93.5% - 107.5%Typically within 80-120%
Precision (RSD) < 2%< 5%
Resolution (Rs) > 1.5> 1.5

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency in an inter-laboratory comparison. The following protocols for Chiral HPLC and Chiral SFC are recommended starting points for method development and validation.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on general strategies for chiral method development for fatty acid esters.[2][9][10]

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. A common choice is a column with a cellulose (B213188) or amylose (B160209) derivative coated on a silica (B1680970) support, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).[4][11]

  • Mobile Phase: A normal-phase mobile phase is typically employed. A common starting point is a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol (B145695) (e.g., 90:10 v/v).[9] For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (0.1% v/v) can improve peak shape and resolution.[9]

  • Flow Rate: A typical flow rate for a 4.6 mm I.D. column is 1.0 mL/min. This can be optimized to improve resolution.[12]

  • Column Temperature: The separation should be performed at a constant temperature, typically 25°C.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210-220 nm for ester carbonyls).

  • Sample Preparation: Samples of this compound should be accurately weighed and dissolved in the mobile phase to a known concentration.

  • Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

This protocol is adapted from methods developed for the chiral separation of fatty acid esters of hydroxy fatty acids.[1][5]

  • Instrumentation: An analytical SFC system coupled with a mass spectrometer (MS) or a UV detector.

  • Chiral Stationary Phase: A column such as Lux i-Amylose-3 (amylose tris-(3-chloro-5-methylphenylcarbamate)) has been shown to be effective for similar compounds.[1]

  • Mobile Phase:

  • Gradient Elution: A gradient elution can be employed for initial screening and method optimization. A typical gradient might start with a low percentage of the modifier and increase linearly.

  • Flow Rate: A flow rate of 2-3 mL/min is common in SFC.

  • Back Pressure: A constant back pressure of around 150 bar is typically maintained.[13]

  • Column Temperature: The column temperature can be optimized, with a starting point of 40°C.

  • Detection: Mass spectrometric detection provides high selectivity and sensitivity. Alternatively, UV detection can be used.

  • Sample Preparation: Samples should be dissolved in a suitable solvent that is miscible with the mobile phase.

  • Enantiomeric Excess (ee) Calculation: The calculation is the same as for the HPLC method, based on the integrated peak areas of the two enantiomers.

Visualizations

Workflow for Inter-laboratory Comparison

The following diagram illustrates the logical workflow for conducting an inter-laboratory comparison study for the enantiomeric excess measurement of this compound.

Interlaboratory_Comparison_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Compilation and Statistical Analysis cluster_3 Phase 4: Reporting A Define Study Protocol and Objectives B Prepare and Characterize Test Material (this compound) A->B C Distribute Samples and Protocols to Participating Labs B->C D Each Laboratory Performs Enantiomeric Excess Measurement (using specified HPLC or SFC method) C->D E Data Acquisition and Initial Processing D->E F Submit Results to Coordinating Laboratory E->F G Statistical Analysis of Results (e.g., calculation of mean, SD, and inter-laboratory variance) F->G H Preparation of Final Report G->H I Dissemination of Findings H->I

Caption: Workflow for an inter-laboratory comparison study.

Principle of Chiral Separation

The diagram below illustrates the fundamental principle of enantiomeric separation on a chiral stationary phase (CSP).

Chiral_Separation_Principle cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Separation cluster_3 Elution racemate Racemic Mixture (R and S Enantiomers) csp Chiral Selector racemate->csp Introduction to Column interaction_S Stronger Interaction (S-enantiomer) csp->interaction_S interaction_R Weaker Interaction (R-enantiomer) csp->interaction_R Differential Interaction elution_S S-enantiomer elutes second interaction_S->elution_S elution_R R-enantiomer elutes first interaction_R->elution_R

Caption: Principle of enantiomeric separation on a CSP.

References

Safety Operating Guide

Proper Disposal of (R)-Methyl 3-hydroxytetradecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for (R)-Methyl 3-hydroxytetradecanoate (B1260086) (CAS No. 76062-97-0), a fatty acid methyl ester utilized in various research and development applications. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance.

I. Immediate Safety Considerations

Before handling (R)-Methyl 3-hydroxytetradecanoate, it is imperative to be familiar with its potential hazards. While not classified as acutely toxic, it is a combustible liquid and may cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols are generated, use a NIOSH-approved respirator.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

II. Logistical and Operational Disposal Plan

The primary method for the disposal of this compound is through a licensed hazardous waste contractor.[4][5] Do not dispose of this chemical down the drain or in regular trash.[6]

Key Disposal Steps:

  • Container Management:

    • Keep the compound in its original, clearly labeled container.

    • Do not mix with other waste materials.

    • Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from sources of ignition.

  • Waste Collection:

    • Segregate the waste container with other flammable organic waste.

    • Follow your institution's specific procedures for hazardous waste pickup.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel.

    • Eliminate all ignition sources.

    • For small spills (<50 mL), absorb the liquid with an inert material such as vermiculite, sand, or cat litter.[4]

    • For larger spills, contain the spill and absorb with appropriate materials.

    • Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.

    • Ventilate the area and wash the spill site after material pickup is complete.

III. Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 76062-97-0--INVALID-LINK--
Molecular Formula C15H30O3--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight 258.40 g/mol --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Physical State Solid or Liquid--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Solubility Soluble in organic solvents like ethanol, ether, and chloroform--INVALID-LINK--
Storage Temperature 2-8°C or freezer--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
UN Number UN 3272 (for Esters, n.o.s.)--INVALID-LINK--
Transport Hazard Class 3 (Flammable Liquid)--INVALID-LINK--

IV. Experimental Protocols

Protocol for Small-Scale Laboratory Spill Cleanup (<50 mL):

  • Ensure Safety: Don appropriate PPE (gloves, eye protection, lab coat). Ensure the area is well-ventilated and sources of ignition are removed.

  • Containment: If the liquid is spreading, create a dike around the spill using an inert absorbent material.

  • Absorption: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad.

  • Collection: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Disposal: Store the sealed waste container in a designated hazardous waste accumulation area for collection by a licensed contractor.

V. Visualizations

Caption: Disposal workflow for this compound.

SpillResponse Spill Spill Occurs Assess Assess Spill Size and Hazards Spill->Assess SmallSpill Small Spill (<50 mL) Assess->SmallSpill LargeSpill Large Spill (> 50 mL) Assess->LargeSpill no Absorb Absorb with Inert Material SmallSpill->Absorb yes Evacuate Evacuate Area LargeSpill->Evacuate ContactEHS Contact Environmental Health & Safety Evacuate->ContactEHS Dispose Dispose as Hazardous Waste ContactEHS->Dispose Collect Collect Absorbed Material Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->Dispose

Caption: Spill response decision tree.

References

Personal protective equipment for handling (R)-Methyl 3-hydroxytetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety protocols and logistical plans for the handling and disposal of (R)-Methyl 3-hydroxytetradecanoate (B1260086) (CAS No. 76062-97-0). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive toxicological data for (R)-Methyl 3-hydroxytetradecanoate is not fully available, it is classified with the following hazards.[1] The recommended Personal Protective Equipment (PPE) is therefore mandatory for all personnel handling this compound.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

Based on these classifications, the following GHS pictograms are appropriate:

alt text

A summary of the necessary PPE is provided in the table below.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or PVC).[2]Prevents skin contact, which can be harmful.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or fume hood.[2][3] If vapors or mists are generated, a NIOSH-approved respirator for organic vapors should be used.[2]Prevents inhalation, which may be harmful.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 76062-97-0[1][4][5][6][7][8]
Molecular Formula C15H30O3[7]
Molecular Weight 258.40 g/mol [7][8][9]
Occupational Exposure Limits No specific limits have been established for this compound.[2][3][10][11][12] General guidelines for fatty acid methyl esters suggest maintaining exposure to a minimum.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety. The following workflow outlines the necessary steps from receipt to use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and CAS number.

  • Storage: Store the container in a cool, dry, and well-ventilated area.[9] It should be kept away from sources of ignition and incompatible materials such as strong oxidizing agents.[2][3]

Handling
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is required.[2]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above.

  • Dispensing: When transferring the chemical, use appropriate tools and techniques to minimize the generation of dust or aerosols.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[2]

Disposal Plan

The disposal of this compound and its containers must be carried out in accordance with all local, state, and federal regulations.[1]

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves or paper towels, should be treated as hazardous waste and disposed of accordingly.

  • Disposal Route: Do not dispose of this chemical down the drain.[2] Arrange for disposal through a licensed waste disposal company.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE ReceiveInspect Receive & Inspect DonPPE->ReceiveInspect StoreProperly Store Properly ReceiveInspect->StoreProperly HandleInHood Handle in Fume Hood StoreProperly->HandleInHood UseChemical Use in Experiment HandleInHood->UseChemical CollectWaste Collect Waste UseChemical->CollectWaste DisposeWaste Dispose via Licensed Contractor CollectWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.